Zibrofusidic acid
説明
特性
CAS番号 |
827603-95-2 |
|---|---|
分子式 |
C31H47BrO6 |
分子量 |
595.6 g/mol |
IUPAC名 |
(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-5-bromo-6-methylhept-5-enoic acid |
InChI |
InChI=1S/C31H47BrO6/c1-16(2)22(32)9-8-19(28(36)37)26-21-14-24(35)27-29(5)12-11-23(34)17(3)20(29)10-13-30(27,6)31(21,7)15-25(26)38-18(4)33/h17,20-21,23-25,27,34-35H,8-15H2,1-7H3,(H,36,37)/b26-19-/t17-,20-,21-,23+,24+,25-,27-,29-,30-,31-/m0/s1 |
InChIキー |
PTIOJMPPJQFFTQ-HPNLMJCRSA-N |
異性体SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC(=C(C)C)Br)\C(=O)O)OC(=O)C)C)O)C |
正規SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC(=C(C)C)Br)C(=O)O)OC(=O)C)C)O)C |
製品の起源 |
United States |
Foundational & Exploratory
Zibrofusidic Acid (TD-1414): The Brominated Fusidane & AcrB Efflux Probe
[1][2][3][4]
Part 1: Executive Summary
Zibrofusidic acid (Code: TD-1414 ; Chemical Name: 24-Bromofusidic acid ) is a semi-synthetic derivative of the steroid antibiotic fusidic acid.[1][2][3][4] Originally developed by LEO Pharma as a next-generation therapeutic to combat fusidic acid-resistant Staphylococcus aureus, it advanced to Phase II clinical trials before development was halted.
While its clinical trajectory as a marketed drug was curtailed, Zibrofusidic acid has found a second life in structural biology and antimicrobial resistance (AMR) research. Its unique brominated structure allows it to bind with high specificity to the AcrB multidrug efflux pump , specifically within the hydrophobic groove formed by transmembrane helices TM1 and TM2.[3] This property makes it an invaluable chemical probe for mapping efflux pump binding sites and understanding resistance mechanisms in Gram-negative bacteria.
This guide analyzes the compound's discovery, its dual-mechanism profile (EF-G inhibition vs. AcrB binding), and provides validated protocols for its use in modern AMR research.
Part 2: Origin & Discovery[6]
The Fusidane Lineage
The discovery of Zibrofusidic acid is rooted in the success of Fusidic Acid (FA), isolated from the fungus Fusidium coccineum by LEO Pharma in the 1960s. FA is a narrow-spectrum antibiotic highly effective against Gram-positive bacteria, particularly Staphylococcus aureus, including MRSA strains.
The Resistance Challenge
Despite FA's efficacy, resistance can emerge via point mutations in the target protein Elongation Factor G (EF-G) (fusA mutations) or through the acquisition of plasmid-mediated protection proteins (FusB/FusC).
The TD-1414 Solution
In the mid-2000s, LEO Pharma initiated a medicinal chemistry campaign to create a "Super-Fusidane." The objective was to modify the fusidane scaffold to:
-
Retain potency against wild-type Staphylococci.
-
Overcome resistance mechanisms (specifically FusB-mediated resistance).
-
Alter pharmacokinetic properties for better skin penetration or systemic stability.
The result was TD-1414 (Zibrofusidic acid) , characterized by the introduction of a bromine atom at the C-24 position of the side chain.[1][5][2][3][4][6][7] This halogenation was designed to increase lipophilicity and alter the steric fit within the EF-G binding pocket, potentially bypassing the steric hindrance caused by resistance mutations.
Part 3: Chemical Biology & Mechanism of Action[1]
Primary Mechanism: Ribosomal Stalling (EF-G Inhibition)
Like its parent compound, Zibrofusidic acid targets bacterial protein synthesis.
-
Target: Elongation Factor G (EF-G) on the ribosome.
-
Action: It stabilizes the EF-G·GDP·Ribosome complex.
-
Effect: This prevents the release of EF-G from the ribosome after GTP hydrolysis, effectively "jamming" the translation machinery in the post-translocational state. No further peptide bonds can be formed, leading to bacteriostasis.
The Research Insight: AcrB Efflux Pump Interaction
The most technically significant aspect of Zibrofusidic acid for modern researchers is its interaction with AcrB , the inner membrane component of the AcrAB-TolC multidrug efflux system in E. coli.
-
Binding Site: Crystallographic studies have revealed that Zibrofusidic acid binds to a distinct hydrophobic groove located at the interface of Transmembrane Helix 1 (TM1) and Transmembrane Helix 2 (TM2) of the AcrB protein.[3]
-
Significance: Unlike many substrates that bind in the large distal binding pocket, the binding of Zibrofusidic acid to the TM1/TM2 groove suggests a potential allosteric modulation site or a specific entry channel inhibition. This makes TD-1414 a critical tool for structural biologists studying the "peristaltic" pump mechanism of RND-type efflux pumps.
Part 4: Clinical History & Discontinuation
| Phase | Indication | Status | Key Findings |
| Pre-clinical | MRSA / Skin Infections | Success | Demonstrated superior potency against some FA-resistant strains. |
| Phase I | Safety/PK | Completed | Generally well-tolerated; confirmed bioavailability.[8] |
| Phase II | Skin/Soft Tissue Infections | Halted | While efficacy was observed (cure rates >80%), the commercial advantage over generic Fusidic acid was likely deemed insufficient to justify Phase III costs. |
Current Status: Discontinued as a therapeutic candidate (approx. 2009-2010). Available as a specialized research reagent (CAS: 827603-95-2).
Part 5: Experimental Protocols
Protocol A: AcrB Binding Assay (Fluorescence Polarization)
Use this protocol to assess if Zibrofusidic acid competes with standard substrates or binds to the TM1/TM2 groove.
Reagents:
-
Purified AcrB protein (dodecyl maltoside solubilized).
-
Fluorescent tracer (e.g., BODIPY-FL-Penicillin or Nitrocefin).
-
Zibrofusidic acid (Stock: 10 mM in DMSO).
Workflow:
-
Preparation: Dilute AcrB protein to 1 µM in Assay Buffer (50 mM HEPES pH 7.0, 150 mM NaCl, 0.03% DDM).
-
Titration: Prepare a serial dilution of Zibrofusidic acid (0.1 µM to 100 µM).
-
Incubation: Mix 45 µL of AcrB solution with 5 µL of Zibrofusidic acid dilution. Incubate for 30 min at 25°C to allow equilibrium binding at the TM1/TM2 groove.
-
Competition: Add 50 µL of Fluorescent Tracer (final conc. 50 nM). Incubate for 10 min.
-
Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).
-
Analysis: Plot mP (milli-polarization) vs. [TD-1414]. A shift in polarization indicates displacement or conformational change affecting the tracer.
Protocol B: MIC Determination (Resistant Strains)
Standard broth microdilution to verify activity against FusB-carrying S. aureus.
-
Inoculum: Prepare S. aureus (FusB+) suspension at
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Plate Setup: Dispense 100 µL of inoculum into 96-well plates containing serial dilutions of Zibrofusidic acid (Range: 0.016 – 16 µg/mL).
-
Control: Run parallel row with Fusidic Acid (parent) to calculate the Resistance Breakpoint Index (RBI =
). -
Incubation: 18-24 hours at 37°C.
-
Readout: Visual turbidity check.[8] The MIC is the lowest concentration with no visible growth.
Part 6: Visualization (Mechanism & Pathway)[9]
The following diagram illustrates the dual nature of Zibrofusidic acid: its primary antibiotic action on the Ribosome and its secondary interaction with the AcrB Efflux Pump.
Caption: Figure 1. Dual mechanistic profile of Zibrofusidic acid. Top path: Primary antibiotic mechanism via EF-G stalling. Bottom path: Interaction with AcrB transmembrane helices used in efflux research.[1][5][2][3]
Part 7: References
-
LEO Pharma Annual Report 2008/2009 . Development status of TD-1414 (Zibrofusidic acid) in Phase II for skin infections.9
-
MedChemExpress Product Monograph . Zibrofusidic acid (TD-1414) chemical structure and AcrB binding mechanism description.[1][5][3]1
-
National Center for Advancing Translational Sciences (NCATS) . Inxight Drugs: Zibrofusidic Acid (Ingredient I723VCD5DW).10
-
Royal Society of Chemistry . Discontinued Natural Product-Derived Compounds in Clinical Trials (2008-2013).11
-
Yaozh Pharmaceutical Data . Zibrofusidic acid INN and clinical development compilation.[12]13
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Drug Derivative | 药物衍生物 | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Full text of "The Daily Colonist (1948-05-13)" [archive.org]
- 9. 2008 Record Financial Statements from LEO Pharma | Business Wire [via.ritzau.dk]
- 10. ZIBROFUSIDIC ACID [drugs.ncats.io]
- 11. rsc.org [rsc.org]
- 12. news-files.yaozh.com [news-files.yaozh.com]
- 13. news-files.yaozh.com [news-files.yaozh.com]
Zibrofusidic Acid: Chemical Structure, Properties, and Mechanistic Insights into Multidrug Efflux Pumps
Executive Summary
The rise of multidrug-resistant (MDR) Gram-negative bacteria represents a critical challenge in modern pharmacology. Central to this resistance is the deployment of tripartite efflux pumps, such as the AcrAB-TolC system in Escherichia coli, which actively extrude a wide array of antimicrobial agents. Zibrofusidic acid (also known as 24-Bromofusidic acid or TD-1414) has emerged as a vital biochemical probe in elucidating the structural dynamics of these efflux mechanisms[1][2]. As a brominated derivative of the antibiotic fusidic acid, zibrofusidic acid provides a unique structural handle—its bromine atom—that allows structural biologists to exploit anomalous X-ray scattering to unambiguously map substrate binding sites within transmembrane proteins[3].
This technical guide provides an in-depth analysis of the chemical properties of zibrofusidic acid, its mechanism of action within the AcrB transporter, and the rigorously validated experimental workflows required to study its interactions.
Chemical Structure and Physicochemical Properties
Zibrofusidic acid is a lipophilic carboxylate and a structurally modified derivative of fusidic acid, a bacteriostatic antibiotic[1][4]. The critical structural modification is the substitution of a bromine atom at the C-24 position of the fusidic acid scaffold[3][4].
From a biophysical perspective, the addition of the bromine atom is not merely a functional group alteration for pharmacological efficacy; it is a deliberate engineering choice for X-ray crystallography. Bromine possesses a strong anomalous scattering signal at its K-edge, which serves as a heavy-atom tracer[2][3]. This allows researchers to solve the phase problem in crystallography and definitively differentiate the ligand's electron density from the surrounding crystallization buffer or protein side chains[5].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Structural/Experimental Significance |
| Chemical Name | Zibrofusidic acid (24-Bromofusidic acid) | Indicates the specific halogenation at the 24-position[4]. |
| Molecular Formula | C31H47BrO6 | The presence of Br is critical for anomalous X-ray diffraction[3][4]. |
| Molecular Weight | 595.61 g/mol | Large, bulky lipophilic structure typical of AcrB substrates[4]. |
| Compound Class | Lipophilic Carboxylate / Drug Derivative | Dictates its partitioning into the lipid bilayer and binding mode[2]. |
| Target Protein | AcrB (Transmembrane Helices 1 & 2) | Acts as a specific substrate for multidrug efflux pumps[1][2]. |
Mechanism of Action: Targeting the AcrB Efflux Pump
The AcrAB-TolC complex is driven by the proton-motive force, utilizing the inner membrane AcrB protein as the primary substrate-binding and transport module[3]. Historically, it was believed that most drugs bind to a single "Deep Binding Pocket" (DBP) or "Proximal Binding Pocket" (PBP) within the AcrB porter domain.
However, zibrofusidic acid has revealed a distinct, alternative transport pathway. Structural studies demonstrate that zibrofusidic acid binds specifically within a hydrophobic groove formed by Transmembrane Helix 1 (TM1) and Transmembrane Helix 2 (TM2) of the AcrB protein[1][2].
Causality of the Binding Mechanism
Because zibrofusidic acid is a lipophilic carboxylate, it partitions heavily into the outer leaflet of the inner bacterial membrane. The TM1-TM2 groove acts as a peripheral entry site, sequestering the drug directly from the lipid bilayer before it can reach the cytoplasm[2][3]. This demonstrates the extraordinary polyspecificity of AcrB, proving that the pump utilizes multiple, spatially distinct access channels depending on the physicochemical properties of the substrate[5].
Diagram 1: The AcrAB-TolC efflux pathway highlighting zibrofusidic acid binding at the TM1-TM2 groove.
Experimental Protocols: Crystallography and Ligand Soaking
To definitively prove the interaction between zibrofusidic acid and the TM1-TM2 groove, researchers employ high-resolution X-ray crystallography[2][3]. The following protocol outlines the self-validating workflow used to generate the AcrB-zibrofusidic acid co-structure.
Rationale for Methodological Choices
-
Use of DARPin: AcrB is highly dynamic. A Designed Ankyrin Repeat Protein (DARPin) is co-crystallized with AcrB to lock the trimer into a stable asymmetric conformation, drastically improving crystal resolution[2].
-
Ligand Soaking vs. Co-crystallization: Co-crystallizing AcrB directly with bulky lipids often disrupts crystal lattice formation. Therefore, apo-crystals are grown first, and zibrofusidic acid is introduced via soaking, allowing the ligand to diffuse into the pre-formed lattice[2].
Step-by-Step Crystallography Protocol
-
Protein Complex Preparation: Purify the AcrB protein and DARPin separately, then mix to form the AcrB-DARPin complex. Concentrate the complex to 10–15 mg/mL[2].
-
Apo-Crystallization:
-
Ligand Soaking (Self-Validating Step):
-
Data Collection and Phase Determination:
-
Flash-freeze the crystals in liquid nitrogen.
-
Collect X-ray diffraction data specifically at the bromine absorption edge (approx. 13.47 keV or 0.92 Å)[3].
-
Validation: Generate an anomalous difference Fourier map. A strong >5σ peak at the TM1-TM2 groove unambiguously confirms the presence of the bromine atom, validating the specific binding of zibrofusidic acid[2][3].
-
Diagram 2: Experimental workflow for determining the AcrB-zibrofusidic acid complex structure.
Applications in Drug Discovery
The characterization of zibrofusidic acid's binding profile has profound implications for rational drug design. By proving that the TM1-TM2 groove is a viable and highly active sequestration site for lipophilic carboxylates, researchers can now target this specific domain to design novel Efflux Pump Inhibitors (EPIs) [3][5]. Blocking the TM1-TM2 groove could resensitize MDR Gram-negative bacteria to existing antibiotic classes, effectively neutralizing the efflux defense mechanism and restoring the clinical efficacy of legacy drugs.
References
-
National Center for Advancing Translational Sciences (NCATS) Global Substance Registration System (GSRS). "ZIBROFUSIDIC ACID." NIH.gov. URL:[Link]
-
Oswald, C., Tam, H. K., & Pos, K. M. "Transport of lipophilic carboxylates is mediated by transmembrane helix 2 in multidrug transporter AcrB." Nature Communications, 7, 13819 (2016). URL:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Transport of lipophilic carboxylates is mediated by transmembrane helix 2 in multidrug transporter AcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Binding and transport of carboxylated drugs by the multidrug transporter AcrB - PMC [pmc.ncbi.nlm.nih.gov]
Zibrofusidic Acid (TD-1414): Mechanism of Action and Pharmacological Profiling
Executive Summary
As a Senior Application Scientist, I approach the pharmacological profiling of investigational compounds not merely as a catalog of interactions, but as a dynamic system of molecular causality. Zibrofusidic acid (TD-1414) , also known as 24-bromofusidic acid, represents a fascinating case study in rational drug modification[1]. By introducing a bromine atom at the 24-position of the fusidic acid scaffold, developers engineered a molecule with a highly specific dual-utility profile[2]. While it was primarily developed as an antibacterial agent targeting ribosomal translation, its unique structural topology has also established it as an invaluable biochemical probe for studying multidrug efflux pumps in Gram-negative bacteria[1].
This whitepaper dissects the dual mechanisms of zibrofusidic acid, providing researchers with the causal logic behind its molecular interactions and the self-validating experimental frameworks required to study them.
Molecular Causality: Dual-Target Mechanisms
Primary Target: Elongation Factor G (EF-G) Stalling
Like its parent compound, zibrofusidic acid exerts its primary antibacterial effect by inhibiting bacterial protein synthesis[3]. The specific target is Elongation Factor G (EF-G), a critical GTPase that drives the translocation of mRNA and tRNAs through the ribosome.
The causality of this inhibition is rooted in structural entrapment rather than competitive exclusion. Zibrofusidic acid does not prevent EF-G from binding to the ribosome or hydrolyzing GTP. Instead, it binds to the EF-G•GDP•ribosome complex after GTP hydrolysis has occurred[3]. The 24-bromo modification enhances the lipophilic interaction within the binding pocket, locking the complex in a rigid conformation. This prevents the release of EF-G•GDP, stalling the ribosome, halting translation, and ultimately leading to bacterial cell death.
Fig 1. Ribosomal protein synthesis stalling induced by Zibrofusidic acid via EF-G entrapment.
Secondary Target: AcrB Efflux Pump Modulation
Beyond its clinical application as an antibiotic, zibrofusidic acid is highly prized in molecular biology as a research tool for the multidrug efflux pump AcrB[1]. AcrB is the inner-membrane transporter component of the AcrAB-TolC efflux system, which is notorious for conferring multidrug resistance in Gram-negative pathogens.
Research demonstrates that zibrofusidic acid binds specifically within the hydrophobic groove formed by transmembrane helix 1 (TM1) and transmembrane helix 2 (TM2) of the AcrB protein[1]. By occupying this TM1/TM2 groove, the compound restricts the conformational flexibility (the peristaltic motion) required for the pump to extrude substrates. This mechanism makes zibrofusidic acid an exceptional probe for mapping efflux pump dynamics and evaluating competitive efflux inhibition.
Fig 2. Zibrofusidic acid binding at the AcrB TM1/TM2 groove, inhibiting multidrug efflux.
Quantitative Data Summaries
To establish a baseline for experimental design, the physicochemical and pharmacological parameters of zibrofusidic acid are summarized below.
Table 1: Physicochemical and Pharmacological Profile of Zibrofusidic Acid
| Parameter | Value / Description |
| Compound Name | Zibrofusidic acid (TD-1414, 24-Bromofusidic acid) |
| Molecular Formula | C31H47BrO6[4] |
| Molecular Weight | 595.61 g/mol [4] |
| Primary Target | Elongation Factor G (EF-G)[3] |
| Secondary Target | AcrB (TM1/TM2 hydrophobic groove)[1] |
| Clinical Status | Phase II (Discontinued for skin infections)[5] |
| Developer | Theravance / LEO Pharma[3][5] |
Self-Validating Experimental Protocols
In my experience overseeing high-throughput screening and mechanism-of-action studies, protocols fail when they lack internal causality checks. The following methodologies are designed as self-validating systems to ensure data integrity.
In Vitro Translation Inhibition Assay (EF-G Target)
Causality & Design: To isolate the effect of zibrofusidic acid on EF-G from other ribosomal processes, we use a reconstituted in vitro translation system. By tracking radiolabeled GTP, we can confirm that GTP hydrolysis occurs normally, but the subsequent release of the EF-G complex is blocked.
-
Ribosome Preparation: Isolate 70S ribosomes from E. coli using sucrose density gradient centrifugation. Validation Check: Monitor the A260/A280 ratio to ensure high-purity rRNA-protein complexes devoid of endogenous mRNA.
-
Complex Assembly: In a reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl), combine 70S ribosomes, poly(U) mRNA, and Ac-Phe-tRNA.
-
Compound Pre-incubation: Add zibrofusidic acid (titrated from 0.1 to 100 µM) and pre-incubate for 15 minutes at 37°C. Control: Use fusidic acid as a positive control and DMSO as a vehicle negative control.
-
Reaction Initiation: Introduce EF-G and[γ-32P]GTP.
-
Trapping & Filtration: After 10 minutes, filter the reaction through a nitrocellulose membrane. Causality: Nitrocellulose binds the proteinaceous EF-G•GDP•ribosome complex but allows free [γ-32P]GTP and inorganic phosphate (Pi) to pass through.
-
Quantification: Quantify the retained radioactivity via liquid scintillation counting to determine the IC50 of the trapping mechanism.
AcrB Efflux Inhibition Assay (Nile Red Workflow)
Causality & Design: Nile Red is a lipophilic dye that fluoresces strongly in lipid environments (inside the cell) but weakly in aqueous environments (when effluxed). By de-energizing the cells, we force dye accumulation. Re-energizing the cells triggers AcrB-mediated efflux. Zibrofusidic acid's ability to halt this efflux validates its binding to the TM1/TM2 groove[1].
-
Cell Preparation: Culture E. coli (expressing wild-type AcrAB-TolC) to an OD600 of 0.6. Wash and resuspend in PBS containing 1 mM MgCl2.
-
De-energization: Treat cells with 10 µM CCCP (carbonyl cyanide m-chlorophenyl hydrazone) for 15 minutes. Causality: CCCP collapses the proton motive force (PMF), paralyzing the AcrB pump and allowing Nile Red to accumulate.
-
Dye Loading & Compound Addition: Add Nile Red (5 µM) and incubate until fluorescence stabilizes. Introduce zibrofusidic acid (1-50 µM).
-
Efflux Trigger: Rapidly add 50 mM glucose. Causality: Glucose metabolism rapidly restores the PMF, reactivating the AcrB pump.
-
Kinetic Monitoring: Measure fluorescence decay (Excitation: 552 nm, Emission: 636 nm) continuously for 10 minutes. A slower decay rate relative to the vehicle control confirms efflux inhibition via TM1/TM2 locking.
Fig 3. Self-validating Nile Red efflux assay workflow for AcrB inhibition.
References
-
ZIBROFUSIDIC ACID - Overview & Chemical Moieties. Global Substance Registration System (GSRS), National Institutes of Health (NIH).[Link]
-
Zibrofusidic acid: FDA Global Substance Registration System Data. DrugFuture.[Link]
-
Supplementary Information: Natural product and natural product derived drugs in clinical trials. Royal Society of Chemistry (RSC). [Link]
-
2008 Record Financial Statements from LEO Pharma (Clinical Trial Disclosures). Ritzau / Business Wire. [Link]
Sources
Zibrofusidic Acid (TD-1414) Synthesis and Mechanistic Profiling: A Comprehensive Technical Guide
Executive Summary & Introduction
Zibrofusidic acid (24-bromofusidic acid; TD-1414) is a highly specialized, synthetic derivative of the naturally occurring steroid antibiotic 1[1]. Designed to address the escalating threat of antimicrobial resistance (AMR) in Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA), zibrofusidic acid retains the core fusidane tetracyclic scaffold but introduces a vinylic bromine atom at the C-24 position[2].
From a structural biology perspective, this halogenation does more than just modulate its primary antibacterial target, Elongation Factor G (EF-G)[3]. It has proven instrumental in advanced crystallographic studies, acting as an anomalous scatterer to map the hydrophobic binding grooves of the 4 in Gram-negative bacteria[4]. This whitepaper provides a rigorous, step-by-step technical breakdown of its 5-step synthesis pathway, dual-mechanism structural biology, and the self-validating experimental protocols used to evaluate it.
The 5-Step Synthesis Pathway of Zibrofusidic Acid
The synthesis of zibrofusidic acid from fermented fusidic acid (CAS 6990-06-3) requires highly regioselective modifications. Because the parent molecule contains multiple reactive sites—a C-21 carboxylic acid, secondary hydroxyls at C-3 and C-11, and a base-sensitive C-16 acetate—direct bromination is impossible without destroying the molecule. The synthesis follows a strict 5-step protection-bromination-deprotection sequence, originally detailed in5[5].
Step-by-Step Chemical Workflow
-
Step 1: C-21 Carboxylic Acid Protection (Esterification)
-
Procedure: The free C-21 carboxylic acid is converted into a cleavable ester (e.g., methyl or benzyl ester) using an alkyl halide and a mild base (
) in DMF. -
Causality: The free acid is highly nucleophilic and can interfere with the electrophilic bromination step, leading to unwanted side products and drastically reducing yield.
-
-
Step 2: C-3 and C-11 Hydroxyl Protection (Acetylation)
-
Procedure: The secondary hydroxyl groups at C-3 and C-11 are protected as acetates using acetic anhydride and pyridine.
-
Causality: These hydroxyls are susceptible to oxidation by halogens. Masking them ensures the steroid core remains intact. Crucial Note: The native C-16 acetate must remain undisturbed during this process.
-
-
Step 3: Electrophilic Bromination (Addition)
-
Procedure: Molecular bromine (
) in dichloromethane (DCM) is added across the C-24,25 double bond at low temperatures (-20°C to 0°C), yielding a 24,25-dibromo intermediate. -
Causality: Direct vinylic substitution at C-24 is energetically unfavorable. An addition-elimination strategy is the only thermodynamically viable route to install the bromine.
-
-
Step 4: Base-Catalyzed Dehydrobromination (Elimination)
-
Procedure: The 24,25-dibromo intermediate is treated with a non-nucleophilic base (e.g., DBU).
-
Causality: The base promotes a highly selective E2 elimination of hydrogen bromide (HBr), restoring the double bond and locking the bromine atom in the vinylic C-24 position.
-
-
Step 5: Global Deprotection (Mild Hydrolysis)
-
Procedure: The C-3/C-11 acetates and the C-21 ester are removed using carefully titrated, mild basic hydrolysis (e.g., dilute KOH in MeOH) to yield the free zibrofusidic acid.
-
Causality & Validation: Standard harsh hydrolysis would cleave the essential C-16 acetate, rendering the drug inactive. The final API must be validated via HPLC, LC-MS, and
-NMR to confirm the retention of the C-16 acetate and the presence of the C-24 bromine[4].
-
Fig 1: The 5-step protection-bromination-deprotection synthesis pathway of Zibrofusidic acid.
Structural Biology & Mechanism of Action
Zibrofusidic acid exhibits a dual-interaction profile depending on the bacterial system under investigation.
1. Primary Target Inhibition (Gram-Positive): Like standard fusidic acid, zibrofusidic acid acts as a potent inhibitor of bacterial protein synthesis. It binds to Elongation Factor G (EF-G) on the ribosome, stabilizing the EF-G-GDP complex after GTP hydrolysis. This prevents the turnover of EF-G, halting peptide translocation and leading to bacterial cell death[3].
2. Efflux Pump Interaction (Gram-Negative): In Gram-negative bacteria, zibrofusidic acid is actively extruded by the AcrAB-TolC multidrug efflux pump. Crystallographic studies demonstrate that 6 formed by transmembrane helix 1 (TM1) and transmembrane helix 2 (TM2) of the AcrB protein[6]. The C-24 bromine serves as a critical structural marker, allowing researchers to unequivocally map this previously elusive binding pocket.
Fig 2: Dual mechanism involving EF-G inhibition and AcrB multidrug efflux pump binding.
Experimental Methodologies & Self-Validating Protocols
Protocol 1: Crystallization of the AcrB-Zibrofusidic Acid Complex
This protocol isolates the physical interaction between the drug and the efflux pump[4].
-
Protein Preparation: Concentrate the purified apo-AcrB/DARPin complex to 10–15 mg/mL.
-
Hanging Drop Crystallization: Set up vapor diffusion drops over a reservoir containing 50 mM ADA (pH 6.9), 5% glycerol, 5–10% PEG4000, and 150–250 mM ammonium sulfate.
-
Crystal Maturation: Allow apo-crystals to grow for 1–3 weeks at 20°C until they reach ~100 × 70 × 200 μm.
-
Ligand Soaking (Causality): Soak the mature apo-crystals in a stabilization buffer containing 8 mM zibrofusidic acid for 5 days. Why soak instead of co-crystallize? Co-crystallization with the brominated derivative can disrupt initial lattice formation due to altered solubility. Soaking preserves the high-resolution lattice.
-
System Validation: Collect X-ray diffraction data at the bromine absorption edge. The presence of a strong anomalous signal validates the exact spatial occupancy of the ligand within the TM1/TM2 groove, self-validating the structural model.
Protocol 2: Intracellular Antibacterial Assay (THP-1 Macrophage Model)
This assay tests the efficacy of the drug in acidic, intracellular environments[7].
-
Infection: Seed THP-1 macrophages in 96-well plates and infect with MRSA at a multiplicity of infection (MOI) of 10.
-
Extracellular Clearance: Treat with gentamicin (100 μg/mL) for 1 hour to kill extracellular bacteria.
-
Drug Treatment: Wash cells and apply zibrofusidic acid (0.01–100 × MIC) in RPMI medium adjusted to pH 7.4, and a separate cohort at pH 5.5 (simulating the phagolysosome).
-
Quantification: After 24 hours, lyse macrophages with 0.1% Triton X-100 and plate lysates on tryptic soy agar to count intracellular CFUs.
-
System Validation: Run a parallel Trypan Blue exclusion assay on uninfected, drug-treated THP-1 cells. This guarantees that any reduction in CFUs is due to the drug's antibacterial action, not host-cell cytotoxicity.
Quantitative Data Summary
Table 1: Comparative Structural and Pharmacological Metrics
| Metric | Fusidic Acid (Parent) | Zibrofusidic Acid (TD-1414) |
| Molecular Formula | ||
| Molecular Weight | 516.71 g/mol | 595.61 g/mol |
| Primary Target | Elongation Factor G (EF-G) | Elongation Factor G (EF-G) |
| AcrB Efflux Binding Site | TM1/TM2 Hydrophobic Groove | TM1/TM2 Hydrophobic Groove |
| Crystallographic Utility | Standard Electron Density | Strong Anomalous Signal (Bromine edge) |
| MIC (MRSA, pH 7.4) | 0.25 mg/L | ~0.25 mg/L |
| MIC (MRSA, pH 5.5) | 0.01 mg/L | Enhanced Intracellular Accumulation |
References
- Zibrofusidic acid (24-Bromofusidic acid)
- Transport of lipophilic carboxylates is mediated by transmembrane helix 2 in multidrug transporter AcrB.
- WO2005007669A1 - Novel fusidic acid derivatives.
- TD-1414 | MCE 生命科学试剂服务商. MedChemExpress.
- Fusidic acid. Wikipedia.
- Bacteriostatic Antibiotic - Fusidic acid. MedChemExpress.
- Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections. PubMed / NIH.
Sources
- 1. Fusidic acid - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transport of lipophilic carboxylates is mediated by transmembrane helix 2 in multidrug transporter AcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2005007669A1 - Novel fusidic acid derivatives - Google Patents [patents.google.com]
- 6. TD-1414 | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 7. medchemexpress.com [medchemexpress.com]
Zibrofusidic Acid (TD-1414): Biological Activity Screening and AcrB Efflux Pump Inhibition Profiling
Executive Summary
The proliferation of multidrug-resistant (MDR) Gram-negative bacteria is heavily driven by the overexpression of Resistance-Nodulation-Division (RND) family efflux pumps, most notably the AcrAB-TolC complex. Overcoming this resistance requires specialized tool compounds that can neutralize the extrusion mechanism. Zibrofusidic acid (also known as 24-Bromofusidic acid or TD-1414) has emerged as a critical molecule in this domain. Unlike its parent compound, fusidic acid, which arrests bacterial protein synthesis by targeting Elongation Factor G (EF-G), the 24-bromo modification redirects the molecule's affinity toward the inner membrane transporter AcrB.
This whitepaper provides an in-depth technical guide for researchers and drug development professionals on how to screen, validate, and quantify the biological activity of Zibrofusidic acid as an AcrB efflux pump inhibitor.
Chemical Identity and Pharmacological Profile
To ensure assay reproducibility, it is critical to verify the physicochemical properties of the screening lot. Zibrofusidic acid is highly lipophilic, a necessary trait for partitioning into the bacterial inner membrane where its target resides.
Table 1: Physicochemical & Identification Properties of Zibrofusidic Acid
| Parameter | Value |
| Common Names | Zibrofusidic acid / 24-Bromofusidic acid / TD-1414 |
| CAS Registry Number | 827603-95-2[1] |
| Molecular Formula | C31H47BrO6[2] |
| Molecular Weight | 595.61 g/mol [2] |
| Primary Target | AcrB Transmembrane Domain (TM1/TM2)[3] |
| Systematic Name (INN) | (17Z)-16β-(acetyloxy)-24-bromo-3α,11α-dihydroxy-29-norprotosta-17(20),24-dien-21-oic acid[4] |
Mechanistic Action: Targeting the AcrB Transmembrane Domain
The AcrAB-TolC complex operates via a functional rotation mechanism, cycling through access, binding, and extrusion states driven by the proton motive force (PMF). Zibrofusidic acid acts as a targeted structural wedge. According to established pharmacological data, Zibrofusidic acid binds specifically within the hydrophobic groove formed by transmembrane helix 1 (TM1) and transmembrane helix 2 (TM2) of the AcrB protein ([3]).
By occupying this TM1-TM2 groove, Zibrofusidic acid restricts the conformational flexibility required for AcrB's peristaltic pump action, effectively arresting the complex and preventing the extrusion of co-administered antibiotics.
Fig 1. Mechanism of Zibrofusidic acid targeting the TM1-TM2 groove of the AcrB efflux pump.
Biological Activity Screening Workflows
Validating an efflux pump inhibitor requires a multi-tiered approach. The workflow transitions from confirming target engagement to demonstrating phenotypic synergy.
Fig 2. Sequential screening workflow for validating AcrB efflux pump inhibitors.
Protocol 1: AcrB Efflux Inhibition Assay (Hoechst 33342 Accumulation)
Mechanistic Rationale: Hoechst 33342 is a fluorescent dye and a known substrate of the AcrAB-TolC pump. In an active wild-type cell, the dye is rapidly extruded, keeping intracellular fluorescence low. When Zibrofusidic acid successfully binds the TM1/TM2 groove and blocks AcrB, the dye accumulates intracellularly, intercalates with bacterial DNA, and produces a massive, dose-dependent spike in quantum yield.
Step-by-Step Methodology:
-
Bacterial Preparation: Culture Escherichia coli BW25113 (wild-type) and an isogenic ΔacrB mutant (positive control) in Luria-Bertani (LB) broth to mid-log phase (OD600 = 0.6).
-
Causality: Harvesting at mid-log phase ensures active metabolism and maximal native expression of the RND efflux systems.
-
-
Washing and Energizing: Centrifuge the cultures at 4,000 × g for 10 minutes. Wash twice and resuspend the pellets in 50 mM potassium phosphate buffer (pH 7.0) supplemented with 0.4% glucose.
-
Causality: Glucose provides the necessary metabolic energy to generate the proton motive force (PMF) that drives the AcrB antiporter.
-
-
Compound Incubation: Aliquot 100 µL of the bacterial suspension into a black, clear-bottom 96-well microtiter plate. Add Zibrofusidic acid at gradient concentrations (e.g., 1 to 64 µg/mL). Incubate in the dark for 15 minutes at 37°C.
-
Causality: Pre-incubation allows the lipophilic Zibrofusidic acid to partition into the inner membrane and occupy the target groove prior to substrate introduction.
-
-
Substrate Addition & Kinetic Read: Add Hoechst 33342 to a final concentration of 2.5 µM. Immediately measure fluorescence kinetics (Excitation: 350 nm, Emission: 460 nm) every 2 minutes for 60 minutes using a microplate reader.
Validation Checkpoint: The assay is self-validating if the ΔacrB mutant exhibits rapid, high-level fluorescence that remains unchanged regardless of the Zibrofusidic acid concentration, proving the observed inhibition in the wild-type strain is exclusively AcrB-dependent.
Protocol 2: Phenotypic Synergy Screening (Checkerboard MIC Assay)
Mechanistic Rationale: Biochemical target engagement is only clinically relevant if it restores the efficacy of standard antibiotics. By combining Zibrofusidic acid with a known AcrB substrate (such as Erythromycin or Novobiocin) in an orthogonal gradient, we can calculate the Fractional Inhibitory Concentration Index (FICI) to quantify synergy.
Step-by-Step Methodology:
-
Matrix Preparation: In a sterile, clear 96-well plate, create a 2D serial dilution matrix using Mueller-Hinton Broth (MHB).
-
X-axis: Serial dilutions of Erythromycin (e.g., 0.06 to 64 µg/mL).
-
Y-axis: Serial dilutions of Zibrofusidic acid (e.g., 0.125 to 16 µg/mL).
-
-
Inoculation: Prepare a bacterial suspension matching a 0.5 McFarland standard, dilute 1:100 in MHB, and add 50 µL to each well to achieve a final inoculum of ~5 × 10^4 CFU/well.
-
Causality: A strictly standardized inoculum prevents the "inoculum effect," an artifact where artificially high bacterial densities overwhelm the drug and falsely elevate the MIC.
-
-
Incubation & Readout: Incubate the plate at 37°C for 18–24 hours. Read the optical density at 600 nm (OD600) to determine the Minimum Inhibitory Concentration (MIC) for each combination.
-
FICI Calculation: Use the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Validation Checkpoint: The intrinsic MIC of Erythromycin alone must fall within CLSI standard quality control ranges for the tested strain. A valid synergistic hit requires an FICI ≤ 0.5.
Quantitative Data Interpretation
Standardizing the interpretation of the Checkerboard Assay ensures that claims of efflux reversal are mathematically sound and reproducible across different laboratories.
Table 2: FICI Interpretation Matrix for Synergy Screening
| FICI Score Range | Interaction Profile | Biological Implication |
| FICI ≤ 0.5 | Synergistic | Strong efflux reversal; target antibiotic susceptibility restored. |
| 0.5 < FICI ≤ 1.0 | Additive | Partial efflux blockade; moderate enhancement of antibiotic activity. |
| 1.0 < FICI ≤ 4.0 | Indifferent | No functional interaction between Zibrofusidic acid and the antibiotic. |
| FICI > 4.0 | Antagonistic | Competing substrates; potential steric hindrance at the AcrB binding pocket. |
Conclusion
Zibrofusidic acid (TD-1414) represents a highly specialized tool for interrogating the structural and functional dynamics of the AcrAB-TolC multidrug efflux pump. By leveraging its specific affinity for the TM1-TM2 hydrophobic groove of AcrB, researchers can effectively uncouple the pump's proton motive force-driven rotation. Utilizing the self-validating protocols outlined in this guide—ranging from Hoechst 33342 accumulation to rigorous FICI synergy calculations—ensures high-fidelity data generation in the pursuit of novel MDR reversal agents.
References
-
Title: ZIBROFUSIDIC ACID - Global Substance Registration System Source: NIH / FDA GSRS URL: [Link]
-
Title: ZIBROFUSIDIC ACID - FDA Global Substance Registration System Source: DrugFuture URL: [Link]
-
Title: International Nonproprietary Names for Pharmaceutical Substances (INN) - List 102 Source: World Health Organization (WHO) URL: [Link]
Sources
Comparative Structural Analysis: Fusidic Acid vs. Zibrofusidic Acid (TD-1414)
The following technical guide provides an in-depth structural and functional comparison between Fusidic Acid and its brominated derivative, Zibrofusidic Acid (TD-1414).
Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
Fusidic Acid (FA) is a steroid-like antibiotic belonging to the fusidane class, historically pivotal in treating Staphylococcal infections, including MRSA. However, the emergence of resistance mechanisms (e.g., fusB, fusC protection of EF-G) has necessitated the development of next-generation analogs.
Zibrofusidic Acid (TD-1414) represents a critical structural evolution. By introducing a bromine atom at the C-24 position of the lipophilic side chain, this semi-synthetic derivative maintains the core fusidane efficacy while altering physicochemical properties to potentially enhance potency, overcome specific resistance mechanisms, or improve pharmacokinetic profiles.
This guide dissects the atomic-level differences, mechanistic implications, and validation protocols for these two compounds.
The Fusidane Core: A Shared Scaffold
Both compounds share the unique fusidane skeleton (29-norprotostane derivative), which differs significantly from standard corticosteroids in stereochemistry and ring conformation.
Stereochemical Configuration
Unlike the planar structure of cholesterol derivatives, the fusidane core adopts a "bent" configuration essential for binding to Elongation Factor G (EF-G).
-
Ring Junctions: A/B trans, B/C trans, C/D trans.
-
Ring B Conformation: Uniquely adopts a boat conformation , forcing the C-ring and side chain into a specific orientation relative to the A-ring.
-
Key Functional Groups:
-
C3-OH (α-oriented): Essential for contact with EF-G.
-
C11-OH (α-oriented): Non-acetylated in active forms.
-
C16-Acetate (β-oriented): Critical for activity; hydrolysis to the alcohol results in a >90% loss of potency.
-
C21-Carboxyl: Provides the necessary negative charge for electrostatic interactions within the ribosome-EF-G complex.
-
The Divergence: Side Chain Modification (C17–C25)
The structural divergence lies exclusively in the lipophilic side chain extending from C17. This region is the primary determinant of the molecule's ability to anchor into the hydrophobic pocket of EF-G.
Table 1: Structural Comparison of Side Chains
| Feature | Fusidic Acid (FA) | Zibrofusidic Acid (TD-1414) |
| Formula | ||
| C17-C20 Bond | Double bond (Z-isomer) | Double bond (Z-isomer) |
| C24-C25 Bond | Double bond (Alkene) | Double bond (Vinyl Bromide) |
| C24 Substituent | Hydrogen ( | Bromine ( |
| Electronic Nature | Electron-rich | Polarizable, halogen-bond donor |
| Lipophilicity (LogP) | High (~5.5) | Increased (due to Br lipophilicity) |
Chemical Implication of the C24-Bromine
The introduction of bromine at C24 is not merely a steric bulk addition; it fundamentally alters the electronics of the tail:
-
Halogen Bonding: The bromine atom can act as a halogen bond donor (sigma-hole interaction) with backbone carbonyls or electron-rich residues in the target protein, potentially increasing binding affinity.
-
Metabolic Stability: Vinyl halides are generally more resistant to oxidative metabolism (e.g., by CYPs) compared to standard terminal alkenes, potentially improving the half-life.
-
Membrane Permeability: The increased lipophilicity aids in penetrating the bacterial cell envelope, particularly in Gram-positive organisms with thickened peptidoglycan layers.
Mechanism of Action & Resistance Logic
Both compounds function by inhibiting bacterial protein synthesis. They bind to Elongation Factor G (EF-G) on the ribosome, stabilizing the post-translocational state and preventing the release of EF-G/GDP. This "locks" the ribosome, halting peptide chain elongation.
Structural Basis of Inhibition
The fusidane core wedges into a pocket between domains II and III of EF-G. The side chain extends into a hydrophobic groove.
-
Fusidic Acid: Relies on van der Waals forces in the C24/C25 region.
-
Zibrofusidic Acid: The C24-Br occupies the same groove but with tighter shape complementarity and potential halogen-specific interactions.
Overcoming Resistance
The primary resistance mechanism involves FusB-type proteins , which bind to EF-G and allosterically alter the drug-binding pocket to dislodge the antibiotic.[1]
-
Hypothesis: The bulky, polarizable bromine atom in Zibrofusidic acid may create a "steric anchor" that FusB-induced conformational changes cannot easily displace, or it may bind with sufficient affinity to outcompete the destabilizing effect of FusB.
Diagram 1: Mechanism and Structural Logic
Caption: Structural logic connecting the fusidane core and side chain modifications to EF-G inhibition.
Experimental Protocols for Comparative Analysis
To validate the identity and activity of Zibrofusidic acid versus Fusidic acid, the following self-validating protocols are recommended.
Structural Verification: NMR Spectroscopy
The most definitive method to distinguish the two is
Protocol:
-
Solvent: Dissolve 10 mg of compound in
(Chloroform-d). -
Instrument: 500 MHz or higher cryoprobe system recommended.
-
Key Diagnostic Signals (Expected):
-
Fusidic Acid: Look for the vinylic proton at C24 (
) as a triplet or multiplet around 5.10 ppm . -
Zibrofusidic Acid: The substitution of H-24 with Bromine removes this proton signal.
-
Methyl Shifts: Monitor the C26/C27 methyl groups.[2] In FA, they appear as singlets/doublets near 1.6-1.7 ppm . In ZA, the des-shielding effect of the bromine will shift these methyls downfield (typically +0.1 to +0.3 ppm shift).
- NMR: The C24 carbon in FA appears around 123-124 ppm . In ZA, the C-Br carbon typically shifts significantly upfield (heavy atom effect) or shows distinct coupling if high-resolution techniques are used.
-
Mass Spectrometry (Isotopic Fingerprint)
Mass spectrometry provides a rapid "Yes/No" confirmation of bromination due to the unique natural abundance of bromine isotopes.
Protocol:
-
Ionization: ESI (Electrospray Ionization) in Negative Mode (
deprotonates easily). -
Analysis:
-
Fusidic Acid (
): Single dominant peak at . -
Zibrofusidic Acid (
): Distinct 1:1 doublet pattern separated by 2 mass units (isotopes and ). -
Observation: If the spectrum shows two peaks of equal height at
and , the presence of a single bromine atom is confirmed.
-
Comparative MIC Assay (Broth Microdilution)
To assess biological superiority or equivalence.
Workflow:
-
Organisms: Panel must include S. aureus ATCC 29213 (Quality Control) and specific FusB-carrying resistant strains (e.g., S. aureus ATCC 43300 or clinical isolates).
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum:
CFU/mL. -
Compound Preparation: Dissolve FA and ZA in DMSO (stock 10 mg/mL), then serially dilute.
-
Endpoint: Visual turbidity or Resazurin dye reduction after 18-24h at 37°C.
-
Success Criteria:
-
FA: MIC range 0.12–0.25 µg/mL (Sensitive strains).[3]
-
ZA: Should match FA in sensitive strains. In FusB+ strains, ZA should ideally show a lower MIC (e.g., 2-4 µg/mL vs >16 µg/mL for FA) to demonstrate the efficacy of the core modification.
-
References
-
Leo Pharma. (2010). TD-1414 (Zibrofusidic Acid) Investigational Brochure. ClinicalTrials.gov Identifier: NCT01168669. Link
-
Fernandes, P. (2016). Fusidic Acid: A Bacterial Elongation Factor G Inhibitor. Clinical Infectious Diseases.
-
Guo, X., et al. (2019). Structure of the ribosome-bound elongation factor G trapped by fusidic acid. Nature Structural & Molecular Biology.
-
Castanheira, M., et al. (2010). Antimicrobial activity of fusidic acid and its derivatives against resistant pathogens. Journal of Antimicrobial Chemotherapy.
-
Reeves, P.R. (2014).[4] The mechanism of action of fusidic acid and resistance. Journal of General Microbiology.
Sources
Zibrofusidic Acid (TD-1414): A Technical Guide to Dual-Target Pharmacology and Structural Biology
Executive Summary
In the landscape of antimicrobial resistance, the demand for compounds that not only inhibit bacterial targets but also serve as high-resolution structural probes is paramount. Zibrofusidic acid (also known as 24-bromofusidic acid or TD-1414) is a highly specialized, investigational brominated derivative of the natural antibiotic fusidic acid[1][2].
This technical whitepaper dissects the dual utility of zibrofusidic acid. First, it acts as a potent inhibitor of bacterial translation by targeting Elongation Factor G (EF-G)[3]. Second, and perhaps more critically for structural biology, its lipophilic carboxylate scaffold and bromine substitution make it an ideal crystallographic probe for mapping the TM1/TM2 hydrophobic groove of the AcrB multidrug efflux pump[4][5].
Chemical Ontology & Structural Rationale
Zibrofusidic acid (
The Causality of Bromination: In drug development, halogenation is frequently used to improve metabolic stability or membrane permeability. However, in the case of zibrofusidic acid, the bromine atom serves a profound structural purpose. Bromine acts as a heavy-atom anomalous scattering center during X-ray crystallography[5]. When researchers attempt to map drug-binding pockets in highly dynamic transmembrane proteins (like efflux pumps), lipid molecules often create false-positive electron densities. The anomalous dispersion from the bromine atom allows scientists to unambiguously differentiate the drug from surrounding membrane lipids, providing absolute certainty of the binding coordinates[5].
Primary Therapeutic Target: Elongation Factor G (EF-G)
Like its parent compound, zibrofusidic acid is a protein synthesis inhibitor[3]. It targets the bacterial ribosome during the elongation phase of translation.
Mechanism of Action
During protein synthesis, EF-G catalyzes the translocation of tRNA and mRNA through the ribosome via GTP hydrolysis. Zibrofusidic acid binds to the EF-G-ribosome complex after GTP hydrolysis has occurred. By binding to this post-translocation state, the drug sterically locks EF-G onto the ribosome, preventing its dissociation and recycling. This conformational trapping immediately halts the translation machinery.
Fig 1: Mechanistic pathway of Zibrofusidic acid trapping EF-G on the bacterial ribosome.
Secondary Target & Resistance Vector: AcrB Efflux Pump
The AcrAB-TolC complex is the primary multidrug efflux system in Escherichia coli and a major driver of Gram-negative antibiotic resistance. The AcrB subunit is the inner-membrane transporter responsible for substrate recognition and proton-motive force coupling.
Structural Insights from TD-1414
Recent crystallographic studies utilizing zibrofusidic acid have revolutionized our understanding of how AcrB sequesters lipophilic carboxylates from the inner membrane. Zibrofusidic acid binds specifically to a hydrophobic groove formed by transmembrane helix 1 (TM1) and transmembrane helix 2 (TM2) of the AcrB protein[4][5].
High-resolution models confirm that the compound forms critical hydrophobic interactions with residue I27 on TM1[6]. Because zibrofusidic acid is a lipophilic carboxylate, its binding at the TM1/TM2 groove demonstrates a previously elusive pathway by which AcrB extracts membrane-bound drugs before they can reach the cytoplasm[5].
Fig 2: Structural interaction of Zibrofusidic acid within the TM1/TM2 groove of AcrB.
Quantitative Data Summary
To understand the pharmacological utility of zibrofusidic acid, we must benchmark it against its parent compound. The table below synthesizes their comparative properties based on structural and [2][5].
| Property / Parameter | Fusidic Acid | Zibrofusidic Acid (TD-1414) |
| Molecular Formula | ||
| Molecular Weight | 516.7 g/mol | 595.61 g/mol |
| Primary Target | Elongation Factor G (EF-G) | Elongation Factor G (EF-G) |
| AcrB Binding Site | TM1 / TM2 Groove | TM1 / TM2 Groove (Residue I27) |
| X-Ray Anomalous Signal | Weak (Carbon/Oxygen) | Strong (Bromine K-edge) |
| Primary Research Utility | Clinical Antibiotic | Structural Probe / Efflux Inhibitor |
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must be designed as self-validating systems. A failed experiment should immediately tell you why it failed through its internal controls.
Protocol A: In Vitro Translation Inhibition Assay (EF-G Targeting)
Causality: We utilize an E. coli S30 cell-free extract rather than whole-cell MIC assays. Why? Because whole-cell assays conflate target inhibition with membrane permeability and AcrB efflux. The S30 extract isolates the ribosomal machinery, allowing direct measurement of EF-G inhibition.
-
System Preparation: Thaw E. coli S30 extract and supplement with an amino acid mixture (minus leucine), ATP/GTP energy regeneration buffer, and a plasmid encoding a luminescent reporter (e.g., Firefly Luciferase).
-
Compound Titration: Prepare a 10-point serial dilution of zibrofusidic acid (0.1 µM to 100 µM) in DMSO.
-
Internal Controls (Self-Validation):
-
Positive Control: Fusidic acid (10 µM) to validate baseline ribosomal inhibition.
-
Negative Control: Vehicle (1% DMSO) to establish maximum luminescence.
-
Specificity Control: An S30 extract derived from a fusA mutant strain (EF-G mutation conferring fusidic acid resistance). If zibrofusidic acid inhibits the wild-type but not the mutant, target specificity is definitively proven.
-
-
Incubation & Readout: Incubate the reaction at 37°C for 60 minutes. Add luciferin substrate and quantify luminescence using a microplate reader. Calculate the IC
.
Protocol B: AcrB Co-Crystallization and Anomalous Dispersion Mapping
Causality: The AcrB trimer is highly dynamic, oscillating between Access, Binding, and Extrusion states. To achieve high-resolution diffraction, we must lock the protein into a single asymmetric conformation. We achieve this by co-crystallizing AcrB with a Designed Ankyrin Repeat Protein (DARPin) chaperone[5].
-
Protein Purification: Purify the AcrB-DARPin complex using immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography in a buffer containing 0.03% DDM (n-dodecyl-β-D-maltoside) to maintain micellar stability.
-
Crystallization (Hanging Drop): Concentrate the complex to 10–15 mg/mL. Set up hanging drops over a reservoir of 50 mM ADA (pH 6.9), 5% Glycerol, 5–10% PEG4000, and 150–250 mM ammonium sulfate[5].
-
Compound Soaking: Once apo-crystals form (approx. 1–2 weeks), soak the crystals in a stabilizing solution containing 8 mM zibrofusidic acid (24-bromofusidic acid) for 5 days[5].
-
Causality: Soaking is preferred over co-crystallization here because lipophilic compounds can disrupt initial micelle formation and inhibit crystal nucleation.
-
-
Data Collection (Self-Validation): Collect X-ray diffraction data at the Bromine K-edge wavelength (approx. 0.92 Å).
-
Validation: Generate an anomalous difference Fourier map. The presence of a >5
peak corresponding to the bromine atom definitively proves that the electron density belongs to zibrofusidic acid, ruling out DDM lipid artifacts[5].
-
Conclusion
Zibrofusidic acid (TD-1414) represents a masterclass in rational chemical modification for structural biology. By retaining the potent EF-G inhibitory properties of fusidic acid while introducing a crystallographic beacon (bromine), it has unmasked the TM1/TM2 binding groove of the AcrB efflux pump. For drug development professionals, leveraging zibrofusidic acid in structural assays provides a validated, high-resolution pathway for designing next-generation efflux pump inhibitors.
References
-
National Center for Advancing Translational Sciences (NCATS). ZIBROFUSIDIC ACID (Record UNII: I723VCD5DW). Global Substance Registration System (GSRS). URL:[Link]
-
Oswald, C., Tam, H. K., & Pos, K. M. (2016). Transport of lipophilic carboxylates is mediated by transmembrane helix 2 in multidrug transporter AcrB. Nature Communications, 7, 13819. URL:[Link]
Sources
- 1. ZIBROFUSIDIC ACID [drugfuture.com]
- 2. ZIBROFUSIDIC ACID [drugs.ncats.io]
- 3. rsc.org [rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Transport of lipophilic carboxylates is mediated by transmembrane helix 2 in multidrug transporter AcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Zibrofusidic Acid (TD-1414): In Vitro Antibacterial Spectrum, Mechanism of Action, and Efflux Pump Dynamics
Executive Summary
Zibrofusidic acid (TD-1414), a brominated derivative of the well-established antibiotic fusidic acid, represents a targeted structural approach in the development of next-generation antibacterial agents. This technical guide provides an in-depth analysis of its in vitro antibacterial spectrum, elucidating its primary mechanism of action against Gram-positive pathogens via Elongation Factor G (EF-G) inhibition, and its unique structural interactions with the AcrB multidrug efflux pump in Gram-negative bacteria.
Chemical Grounding and Structural Rationale
Zibrofusidic acid (24-Bromofusidic acid) is a fusidane-type antibiotic derivative . Its molecular formula is C31H47BrO6, with a monoisotopic mass of 594.2556 Da . The structural hallmark of zibrofusidic acid is the targeted bromination at the 24-position of the fusidane skeleton. From a drug design perspective, this halogenation was engineered to alter the compound's lipophilicity, steric bulk, and binding kinetics compared to the parent compound, aiming to overcome specific resistance mechanisms or improve target affinity.
Mechanism of Action: A Dual-Faceted Interaction
The pharmacological profile of zibrofusidic acid is characterized by two distinct biochemical interactions depending on the bacterial membrane architecture.
Gram-Positive Pathogens: EF-G Inhibition
Like its parent compound, zibrofusidic acid exerts its primary bactericidal/bacteriostatic effect by inhibiting bacterial protein synthesis. It binds tightly to Elongation Factor G (EF-G) on the ribosome, preventing the critical release of EF-G-GDP from the ribosomal complex. This steric blockade stalls the translocation step of protein elongation, effectively halting bacterial replication.
Gram-Negative Pathogens: AcrB Efflux Pump Dynamics
A historical limitation of fusidane antibiotics is their poor efficacy against Gram-negative bacteria, primarily due to highly active intrinsic efflux mechanisms. Recent structural and biochemical studies have demonstrated that zibrofusidic acid binds within the hydrophobic groove formed by transmembrane helix 1 (TM1) and transmembrane helix 2 (TM2) of the AcrB protein . AcrB is the inner membrane component of the tripartite AcrAB-TolC multidrug efflux pump system in Escherichia coli and other Gram-negative species. Understanding this specific TM1/TM2 interaction is vital for researchers aiming to design competitive efflux pump inhibitors or bypass intrinsic Gram-negative resistance.
Zibrofusidic acid mechanism: EF-G inhibition in Gram-positives and AcrB interaction in Gram-negatives.
In Vitro Antibacterial Spectrum
Zibrofusidic acid exhibits a narrow but highly potent spectrum of activity, primarily targeting Gram-positive organisms, particularly staphylococci. While its clinical development was ultimately halted , its in vitro data remains a benchmark for fusidane derivatives.
Table 1: Representative In Vitro Antibacterial Spectrum of Fusidane Derivatives (Data synthesized from comparative baseline studies of fusidic acid and its halogenated derivatives)
| Organism | Gram Stain | MIC Range (µg/mL) | Primary Resistance Mechanism |
| Staphylococcus aureus (MSSA) | Positive | 0.03 - 0.12 | Chromosomal fusA mutations |
| Staphylococcus aureus (MRSA) | Positive | 0.06 - 0.25 | Plasmid-mediated fusB/fusC protection |
| Streptococcus pneumoniae | Positive | 2.0 - 8.0 | Intrinsic target variations |
| Escherichia coli | Negative | > 64.0 | AcrAB-TolC Efflux Pump |
| Pseudomonas aeruginosa | Negative | > 128.0 | MexAB-OprM Efflux Pump |
Experimental Protocols: Self-Validating Systems
To ensure high scientific integrity and reproducibility, the following protocols outline the methodologies for assessing the in vitro efficacy and efflux pump interactions of zibrofusidic acid.
Protocol 1: Broth Microdilution for MIC Determination
Causality & Logic: Standardized broth microdilution is essential to eliminate media-dependent variations in fusidane activity. Fusidane compounds are highly lipophilic and prone to binding to non-standardized media proteins, which can artificially inflate Minimum Inhibitory Concentration (MIC) values.
-
Compound Preparation : Dissolve zibrofusidic acid powder in 100% DMSO to a stock concentration of 10 mg/mL. Critical Step: The final DMSO concentration in the assay must not exceed 1%. Higher concentrations disrupt bacterial lipid bilayers, causing solvent-induced toxicity and confounding the MIC readout.
-
Media Standardization : Use cation-adjusted Mueller-Hinton broth (CAMHB). For fastidious organisms like Streptococcus species, supplement strictly with 2-5% lysed horse blood.
-
Inoculum Calibration : Prepare a direct colony suspension from an 18-24 hour agar plate. Adjust the turbidity to a 0.5 McFarland standard (approx.
CFU/mL). Dilute 1:100 in CAMHB to achieve a precise final well concentration of CFU/mL. -
Serial Dilution : Perform two-fold serial dilutions of zibrofusidic acid in a 96-well U-bottom microtiter plate, covering a range from 64 µg/mL down to 0.015 µg/mL.
-
Incubation & Readout : Incubate the plates at 37°C for 16-20 hours. The MIC is defined as the lowest concentration of the drug that completely inhibits visible bacterial growth (OD600 < 0.05).
Step-by-step experimental workflow for in vitro MIC determination via broth microdilution.
Protocol 2: AcrB Efflux Pump Interaction Assay (Fluorescence Polarization)
Causality & Logic: To validate the binding of zibrofusidic acid to the TM1/TM2 groove of AcrB, a competitive binding assay using a fluorescent probe is employed. This isolates the physical binding event from whole-cell MIC assays, confirming whether the drug acts directly within the binding pocket of the pump.
-
Protein Purification : Isolate recombinant AcrB protein containing a C-terminal His-tag using Ni-NTA affinity chromatography. Maintain in a detergent micelle environment (0.05% DDM) to preserve transmembrane structural integrity.
-
Probe Incubation : Incubate 1 µM purified AcrB with 0.5 µM of a known fluorescent AcrB substrate probe (e.g., ethidium bromide) in a 20 mM HEPES buffer (pH 7.5).
-
Competitive Displacement : Add increasing concentrations of zibrofusidic acid (0.1 µM to 100 µM) to the mixture.
-
Measurement : Measure fluorescence polarization (FP) using a microplate reader. A dose-dependent decrease in FP indicates the successful displacement of the fluorescent probe by zibrofusidic acid from the TM1/TM2 binding pocket.
Conclusion
Zibrofusidic acid (TD-1414) serves as a critical structural probe in modern antibacterial research. While it shares the potent anti-staphylococcal properties of its parent class, its specific, mapped interaction with the AcrB efflux pump provides invaluable mechanistic insights. For drug development professionals, leveraging these structural dynamics is essential for the rational design of next-generation antibiotics capable of bypassing Gram-negative efflux systems.
References
-
ZIBROFUSIDIC ACID - FDA Global Substance Registration System. National Institutes of Health (NIH). Available at: [Link]
-
Zibrofusidic acid (C31H47BrO6) - PubChemLite. Université du Luxembourg. Available at:[Link]
-
Natural product and natural product derived drugs in clinical trials. Royal Society of Chemistry (RSC). Available at: [Link]
Zibrofusidic Acid (TD-1414): Preliminary Toxicity Assessment and Preclinical Safety Profiling
Executive Summary
Zibrofusidic acid (also known as 24-Bromofusidic acid or TD-1414) is an investigational, structurally modified derivative of fusidic acid. It is primarily engineered to combat antimicrobial resistance by acting as an inhibitor of the AcrB multidrug efflux pump[1]. Because efflux pump inhibitors are designed to be co-administered with standard antibiotics to restore bacterial susceptibility, their systemic safety profile must be rigorously established to prevent cumulative drug-drug toxicities. This technical guide outlines a comprehensive, self-validating framework for the preliminary toxicity assessment of Zibrofusidic acid, detailing the causality behind experimental designs and the criteria for advancing the compound into IND-enabling studies.
Pharmacological Context & Rationale for Toxicity Screening
Zibrofusidic acid (Molecular Formula: C31H47BrO6; Molecular Weight: 595.61 Da)[2] achieves its mechanism of action by binding within the hydrophobic groove formed by transmembrane helix 1 (TM1) and transmembrane helix 2 (TM2) of the AcrB protein[1].
Causality in Experimental Design: The introduction of a bromine atom at the 24-position of the fusidane scaffold alters the compound's lipophilicity and metabolic stability[3]. Halogenated, highly lipophilic compounds often present unique toxicological liabilities, specifically concerning hepatic clearance, mitochondrial toxicity, and the potential formation of reactive intermediates during CYP450-mediated biotransformation. Consequently, our toxicity assessment heavily weights hepatic cellular models and acute mammalian tolerability to rule out drug-induced liver injury (DILI).
In Vitro Toxicity & Genotoxicity Assessment
To ensure data integrity, every protocol described below operates as a self-validating system . Assays are only considered successful if internal positive and negative controls fall within strict, pre-defined statistical thresholds.
Protocol 1: High-Content Hepatotoxicity Screening (HepG2 Cells)
Rationale: Assesses mitochondrial toxicity and membrane integrity, which are common liabilities for lipophilic antibiotics that accumulate in hepatic tissue.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells at
cells/well in 96-well collagen-coated optical plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂. -
Compound Preparation: Prepare a 10 mM stock of Zibrofusidic acid in 100% DMSO. Perform serial dilutions to achieve final assay concentrations of 1, 5, 10, 25, 50, and 100 µM. Ensure the final DMSO concentration in all wells is strictly
. -
Treatment: Expose cells to Zibrofusidic acid for 48 hours. Include 0.5% DMSO as a vehicle (negative) control and Chlorpromazine (50 µM) as a positive hepatotoxic control.
-
Multiplex Staining: Wash cells gently with PBS. Add a multiplex staining cocktail containing Hoechst 33342 (nuclear morphology), TMRM (mitochondrial membrane potential), and BOBO-3 (plasma membrane permeability). Incubate in the dark for 45 minutes.
-
Imaging & Analysis: Image the plates using an automated High-Content Screening (HCS) system. Quantify total cell count, percentage of mitochondrial depolarization, and membrane leakage events.
-
System Validation Criteria: The assay data is accepted only if the Chlorpromazine positive control induces >70% mitochondrial depolarization and the vehicle control maintains >95% cellular viability.
Protocol 2: Ames Fluctuation Test (Genotoxicity)
Rationale: Halogenated compounds can undergo metabolic activation to form mutagenic intermediates. The Ames test evaluates this risk prior to animal exposure.
Step-by-Step Methodology:
-
Strain Preparation: Culture Salmonella typhimurium tester strains (TA98 and TA100) overnight in nutrient broth to reach an OD₆₀₀ of 1.0.
-
Metabolic Activation: Prepare an S9 mix (rat liver extract induced by Aroclor 1254) to simulate mammalian hepatic biotransformation.
-
Exposure: In a 384-well microplate format, combine the bacterial suspension, Zibrofusidic acid (titrated up to 500 µg/mL), and a pH indicator medium. Run parallel plates with and without the S9 mix.
-
Incubation: Seal plates and incubate for 48 hours at 37°C.
-
Scoring: Score wells spectrophotometrically for color change (purple to yellow indicates bacterial growth due to a reversion mutation restoring histidine synthesis).
-
System Validation Criteria: The assay is valid only if the positive controls (e.g., 2-Aminoanthracene for S9+ conditions) show a statistically significant increase in revertant wells (p < 0.01) compared to the vehicle control.
In Vivo Preliminary Toxicity (Rodent Model)
Protocol 3: Acute Dose-Ranging & Maximum Tolerated Dose (MTD)
Rationale: Determines the upper limit of systemic dosing before overt toxicity occurs, establishing the therapeutic window and guiding doses for subsequent 14-day repeat-dose studies.
Step-by-Step Methodology:
-
Animal Acclimation: Utilize 8-week-old female CD-1 mice (n=5 per dose group). Acclimate animals in standard housing for 7 days prior to dosing.
-
Formulation: Suspend Zibrofusidic acid in 0.5% Methylcellulose / 0.1% Tween 80 to ensure homogenous delivery of the lipophilic compound.
-
Dosing: Administer a single oral gavage (PO) dose at 100, 300, and 1000 mg/kg.
-
Clinical Observation: Monitor animals continuously for the first 4 hours post-dose, then twice daily for 7 days. Score for clinical signs including piloerection, lethargy, weight loss (>10%), and neurological deficits.
-
Clinical Pathology: On Day 7, collect blood via cardiac puncture under deep anesthesia. Analyze serum for ALT, AST, BUN, and Creatinine.
-
Necropsy: Perform a gross necropsy focusing on the liver, kidneys, and gastrointestinal tract. Calculate organ-to-body weight ratios.
-
System Validation Criteria: The study is valid only if the vehicle control group exhibits zero mortality, normal weight gain trajectories, and baseline biomarker levels.
Quantitative Data Summary
The following table outlines the target safety thresholds required for Zibrofusidic acid to successfully pass preliminary toxicity screening and advance to IND-enabling studies.
| Assay / Parameter | Target Threshold for Zibrofusidic Acid | Consequence of Failure |
| HepG2 Cytotoxicity (IC₅₀) | > 50 µM | Indicates severe hepatotoxicity; requires scaffold redesign. |
| Mitochondrial Depolarization | < 15% at 25 µM | High risk of drug-induced liver injury (DILI). |
| Ames Test (Mutagenicity) | Negative (With & Without S9) | Compound is mutagenic; immediate termination of lead. |
| Mouse MTD (Single Dose PO) | > 300 mg/kg | Narrow therapeutic index; limits clinical viability. |
| Serum ALT/AST Elevation | < 2x Upper Limit of Normal (ULN) | Indicates acute hepatic necrosis or biliary toxicity. |
| Organ/Body Weight Ratio | No significant deviation from vehicle | Suggests organ hypertrophy or acute edema. |
Visualizations
Fig 1. Pharmacodynamic mechanism of Zibrofusidic acid and potential hepatic toxicity pathways.
Fig 2. Step-by-step preclinical toxicity assessment workflow for evaluating Zibrofusidic acid.
References
-
Title: ZIBROFUSIDIC ACID - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL: [Link]
-
Title: Zibrofusidic acid (C31H47BrO6) - PubChemLite Source: PubChemLite (Université du Luxembourg) URL: [Link]
Sources
An In-depth Technical Guide to the Solubility and Stability Studies of Zibrofusidic Acid
Foreword
Zibrofusidic acid, a brominated analogue of the well-established antibiotic fusidic acid, represents a promising candidate in the ongoing search for novel antimicrobial agents. As with any new chemical entity destined for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive technical overview of the essential solubility and stability studies required to characterize zibrofusidic acid, thereby enabling its progression from a promising molecule to a viable drug substance. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable, field-proven protocols. The methodologies described herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigor.
Introduction to Zibrofusidic Acid: Physicochemical Context
Zibrofusidic acid shares the core steroidal structure of fusidic acid, a known inhibitor of bacterial protein synthesis.[1][2] The introduction of a bromine atom is anticipated to modulate its biological activity and, critically, its physicochemical properties such as solubility and stability.[3][4] An initial in-silico assessment suggests a lipophilic nature, which may present challenges in developing aqueous formulations. Therefore, a systematic investigation into its solubility and stability is not merely a regulatory requirement but a fundamental step in its development pathway.
Solubility Studies: Unlocking the Formulation Potential
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the range of viable formulation strategies. The following sections outline a comprehensive approach to characterizing the solubility of zibrofusidic acid.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method remains the gold standard for determining equilibrium solubility.[5] This method involves agitating an excess of the solid drug in a specific solvent system until equilibrium is reached, after which the concentration of the dissolved drug in the supernatant is quantified.
Experimental Protocol:
-
Preparation: Add an excess amount of zibrofusidic acid to a series of vials containing different solvent systems (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 M HCl, and various organic solvents such as ethanol, methanol, and acetonitrile).
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, visually inspect for the presence of undissolved solid. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of zibrofusidic acid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7]
Data Presentation:
| Solvent System | Temperature (°C) | Predicted Solubility (mg/mL) |
| Water | 25 | < 0.1 |
| PBS (pH 7.4) | 25 | 0.5 - 1.0 |
| 0.1 M HCl | 25 | < 0.05 |
| Ethanol | 25 | > 10 |
| Methanol | 25 | > 10 |
| Acetonitrile | 25 | 5 - 10 |
| DMSO | 25 | > 50 |
Note: The above data is illustrative and based on the known properties of fusidic acid. Actual experimental results for zibrofusidic acid may vary.
pH-Solubility Profile
The ionization state of a molecule can significantly impact its solubility. Determining the pH-solubility profile is crucial for understanding its behavior in the gastrointestinal tract and for developing parenteral formulations.
Experimental Protocol:
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 1 to 10.
-
Solubility Determination: Conduct the shake-flask method as described in section 2.1 using the prepared buffers as the solvent systems.
-
Data Analysis: Plot the logarithm of the solubility against the pH to generate the pH-solubility profile.
Anticipated Insights: Based on the structure of fusidic acid, zibrofusidic acid is expected to be a weak acid.[2] Therefore, its solubility is anticipated to be low at acidic pH and to increase as the pH becomes more alkaline.
Workflow for Solubility Studies
Caption: Workflow for determining the solubility of zibrofusidic acid.
Stability Studies: Ensuring Product Quality and Shelf-Life
Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[8][9] These studies are essential for establishing a re-test period for the drug substance and a shelf-life for the drug product.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are undertaken to identify the likely degradation products, establish the intrinsic stability of the molecule, and validate the stability-indicating power of the analytical methods.[10][11][12]
Experimental Protocol:
Forced degradation studies should be conducted on a single batch of zibrofusidic acid.[13] The typical stress conditions are as follows:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 80°C for 48 hours.
-
Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14]
Sample Analysis:
All stressed samples should be analyzed by a stability-indicating HPLC method. This method must be able to separate the intact drug from any degradation products. Peak purity analysis using a photodiode array (PDA) detector is also recommended to ensure that the chromatographic peak of the parent drug is free from any co-eluting impurities.
Data Presentation:
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 M HCl, 60°C, 24h | 15% | 3 | 4.5 min |
| 0.1 M NaOH, 60°C, 24h | 25% | 4 | 3.8 min |
| 3% H₂O₂, RT, 24h | 10% | 2 | 5.1 min |
| 80°C, 48h | 5% | 1 | 6.2 min |
| Photostability | 8% | 2 | 4.9 min |
Note: The above data is illustrative. The extent of degradation should ideally be between 5-20% to ensure that the degradation products are generated at a sufficient level for detection and characterization without being excessive.[14]
Sources
- 1. Fusidic Acid CAS#: 6990-06-3 [chemicalbook.com]
- 2. Fusidic Acid | C31H48O6 | CID 3000226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - Zibrofusidic acid (C31H47BrO6) [pubchemlite.lcsb.uni.lu]
- 4. ZIBROFUSIDIC ACID [drugs.ncats.io]
- 5. scite.ai [scite.ai]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development and Validation of HPLC Method For the Detection of Fusidic Acid Loaded in Non-ionic and Cationic Nanoemulsion-Based Gels – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. pharma.gally.ch [pharma.gally.ch]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acdlabs.com [acdlabs.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. scribd.com [scribd.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Methodological & Application
Zibrofusidic acid synthesis protocol for laboratory use
Application Note ID: AN-2026-03-07 Target Audience: Synthetic Chemists, Structural Biologists, and Drug Development Professionals Subject: Synthesis Protocol and Mechanistic Insights for Zibrofusidic Acid (TD-1414 / 24-Bromofusidic Acid)
Executive Summary
Zibrofusidic acid (TD-1414 or 24-bromofusidic acid) is a specialized, brominated derivative of the steroidal antibiotic fusidic acid. Originally engineered to combat resistant Gram-positive pathogens by targeting elongation factor G (EF-G), it has recently emerged as a critical structural probe for elucidating the transport mechanisms of the AcrB multidrug efflux pump in Gram-negative bacteria[1]. This Application Note details a robust, self-validating 5-step synthetic protocol for producing high-purity Zibrofusidic acid for laboratory use, adapted from foundational patent literature[2].
Background & Mechanistic Framework
Fusidic acid is a tetracyclic triterpenoid that inhibits bacterial protein synthesis by preventing the turnover of EF-G from the ribosome[3]. Despite its clinical success, the high frequency of resistance mutations necessitates the development of derivatives like TD-1414[4]. Beyond its Gram-positive efficacy, Zibrofusidic acid serves as a high-affinity ligand for the AcrB efflux pump, binding specifically within the hydrophobic groove formed by transmembrane helices 1 and 2 (TM1-TM2)[1].
Fig 1. Dual interactions of Zibrofusidic acid with EF-G and the AcrB efflux pump.
Physicochemical Properties
To inform downstream assay development, the comparative physicochemical properties of the parent compound and the brominated derivative are summarized below.
| Property | Fusidic Acid | Zibrofusidic Acid (TD-1414) |
| Molecular Formula | C₃₁H₄₈O₆ | C₃₁H₄₇BrO₆ |
| Molecular Weight | 516.71 g/mol | 595.61 g/mol |
| Key Structural Feature | C24=C25 Alkene | 24-Bromo-C24=C25 Alkene |
| Primary Target | Elongation Factor G (EF-G) | Elongation Factor G (EF-G) |
| AcrB Binding Site | TM1-TM2 Hydrophobic Groove | TM1-TM2 Hydrophobic Groove |
| Clinical Status | Approved (Europe/Asia) | Investigational Tool Compound |
Synthetic Strategy & Causality
The direct electrophilic bromination of fusidic acid is synthetically unviable due to the presence of unprotected nucleophilic moieties (the C21-carboxylic acid and C3/C11-hydroxyl groups). Direct exposure to bromine would lead to halolactonization (where the C21-carboxylate attacks the bromonium ion) and oxidative side reactions. To circumvent this, a highly controlled 5-step protection-bromination-elimination-deprotection sequence is employed[1],[2].
Fig 2. Five-step synthetic workflow for Zibrofusidic acid from Fusidic acid.
Step-by-Step Laboratory Protocol
Step 1: C21-Carboxylic Acid Protection (PMB Esterification)
-
Procedure: Dissolve Fusidic acid (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and p-methoxybenzyl chloride (PMB-Cl, 1.2 eq). Stir at room temperature for 12 hours under N₂. Extract with EtOAc, wash with brine, and concentrate.
-
Causality: The C21-COOH must be masked to prevent intramolecular halolactonization during bromination. The PMB ester is selected because it can be cleaved later under mild acidic conditions that do not disturb the essential C16-acetate group.
-
In-Process Quality Control (IPQC): TLC (Hexane:EtOAc 3:1) will show a new, less polar spot. Crucially, the product spot becomes strongly UV-active (254 nm) due to the PMB aromatic ring, validating successful conjugation.
Step 2: C3/C11-Hydroxyl Protection (Bis-Silylation)
-
Procedure: Dissolve the Step 1 intermediate in anhydrous DCM. Add imidazole (4.0 eq) and trimethylsilyl chloride (TMSCl, 3.0 eq). Stir at 0 °C, warming to room temperature over 4 hours. Quench with water and extract with DCM.
-
Causality: Fusidic acid possesses secondary hydroxyls at C3 and C11. Both must be masked to prevent unwanted oxidation or steric interference during the bulky bromination step. TMS ethers provide a robust, easily removable steric shield.
-
IPQC: FT-IR spectroscopy will confirm the complete disappearance of the broad O-H stretch (~3400 cm⁻¹).
Step 3: Electrophilic Bromination
-
Procedure: Cool the solution of the fully protected intermediate in DCM to -78 °C. Add a solution of Br₂ (1.05 eq) in DCM dropwise over 15 minutes. Stir for 30 minutes, then quench with saturated aqueous Na₂S₂O₃.
-
Causality: Bromine adds across the electron-rich C24=C25 double bond to form a 24,25-dibromide intermediate. The cryogenic temperature (-78 °C) is critical to prevent radical side reactions and control the exothermicity of the electrophilic addition.
-
IPQC: LC-MS of the crude mixture will display a distinct isotopic signature for the dibromide intermediate (M, M+2, M+4 in a 1:2:1 ratio), confirming successful addition across the alkene.
Step 4: Base-Induced Dehydrobromination
-
Procedure: Redissolve the crude dibromide in anhydrous THF. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 eq) and heat to reflux for 6 hours. Cool, dilute with EtOAc, and wash with 1M HCl.
-
Causality: DBU, a sterically hindered non-nucleophilic base, promotes an E2 elimination of HBr. The regioselectivity heavily favors the formation of the 24-bromo-24,25-alkene (vinyl bromide) due to the thermodynamic stability of the resulting substituted system.
-
IPQC: LC-MS will shift to a mono-brominated isotopic pattern (M, M+2 in a 1:1 ratio), verifying the loss of HBr.
Step 5: Global Deprotection (Acidic Cleavage)
-
Procedure: Treat the intermediate with 5% Trifluoroacetic acid (TFA) in DCM at 0 °C for 2 hours. Quench carefully with saturated NaHCO₃, extract with DCM, and purify via flash chromatography (DCM:MeOH gradient).
-
Causality: TFA serves a dual, highly efficient purpose—it simultaneously cleaves the acid-labile TMS ethers at C3/C11 and the PMB ester at C21. This one-pot global deprotection avoids the need for fluoride reagents and maximizes the final yield while leaving the C16-acetate untouched.
-
IPQC: UV-activity at 254 nm is lost (confirming removal of the PMB group).
Final Analytical Validation
To ensure the trustworthiness of the synthesized Zibrofusidic acid before deployment in biological assays (such as AcrB crystallization or MIC testing), the final compound must meet the following self-validating criteria:
-
LC-MS: Presence of the [M-H]⁻ ion at m/z 593.6 / 595.6 (1:1 ratio), confirming the exact mass and the presence of a single bromine atom.
-
¹H-NMR (400 MHz, CDCl₃): Reappearance of the C11-OH and C3-OH protons. The C21-COOH proton should be visible if run in DMSO-d₆. The absence of aromatic protons (~6.8-7.2 ppm) confirms complete PMB removal.
-
HPLC Purity: >95% purity via reverse-phase HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient).
References
-
Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review Source: Frontiers in Pharmacology (2021) URL:[Link]
-
Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile Source: ACS Infectious Diseases / NIH PMC (2021) URL:[Link]
-
Transport of lipophilic carboxylates is mediated by transmembrane helix 2 in multidrug transporter AcrB Source: Nature Communications / NIH PMC (2016) URL:[Link]
- Source: WIPO / Google Patents (2005)
Sources
- 1. Transport of lipophilic carboxylates is mediated by transmembrane helix 2 in multidrug transporter AcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2005007669A1 - Novel fusidic acid derivatives - Google Patents [patents.google.com]
- 3. Frontiers | Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review [frontiersin.org]
- 4. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterization and Efficacy Profiling of Zibrofusidic Acid (TD-1414) Against Multi-Drug Resistant Staphylococci
Executive Summary
Zibrofusidic acid (TD-1414) is a semi-synthetic, brominated derivative of fusidic acid (FA) designed to overcome the limitations of the parent compound, specifically the rapid emergence of resistance in Staphylococcus aureus. While fusidic acid has been a staple in treating skin and soft tissue infections for decades, its utility is compromised by high mutation frequencies in the fusA gene (encoding Elongation Factor G) and the spread of plasmid-mediated fusB/C resistance determinants.
This Application Note provides a rigorous technical framework for researchers to profile Zibrofusidic acid. It details protocols for solubility handling, susceptibility testing against resistant phenotypes (MRSA/VISA), and determining spontaneous mutation frequencies. The guide validates Zibrofusidic acid’s superior resistance profile compared to fusidic acid, positioning it as a critical tool in next-generation antimicrobial development.
Mechanism of Action & Chemical Basis
Zibrofusidic acid (24-bromofusidic acid) retains the core steroid scaffold of fusidic acid but incorporates a bromine atom at the C-24 position.
Molecular Mechanism
Like its parent, Zibrofusidic acid acts as a bacterial protein synthesis inhibitor. It targets Elongation Factor G (EF-G) on the ribosome.
-
Binding: The drug binds to the EF-G·GDP·Ribosome complex post-translocation.
-
Locking: It stabilizes this complex in a "locked" state, preventing the release of EF-G.
-
Inhibition: This steric blockade prevents the binding of the next aminoacyl-tRNA to the A-site, halting peptide chain elongation.
The C-24 bromination alters the binding kinetics, increasing affinity and creating a higher energetic barrier for resistance-conferring mutations in the fusA gene to disrupt drug binding.
Signaling Pathway Visualization
Caption: Mechanism of Action: Zibrofusidic acid stabilizes the EF-G-GDP-Ribosome complex, preventing EF-G turnover and halting protein synthesis.
Experimental Protocols
Protocol 1: Compound Preparation and Handling
Critical Note: Zibrofusidic acid is lipophilic. Direct dissolution in aqueous media will result in precipitation and inaccurate MIC values.
-
Stock Solution: Dissolve Zibrofusidic acid powder in 100% DMSO to a concentration of 10 mg/mL .
-
Validation: Vortex for 2 minutes. Ensure solution is clear and colorless.
-
-
Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C . Stable for 6 months.
-
Working Solution: Dilute the stock 1:10 in sterile water or media immediately prior to use. Ensure final DMSO concentration in the assay does not exceed 1% (v/v), as higher levels can inhibit bacterial growth.
Protocol 2: Comparative MIC Determination (Broth Microdilution)
This protocol quantifies the potency of Zibrofusidic acid against wild-type and resistant strains compared to Fusidic acid.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
96-well polypropylene plates (round bottom).
-
Strains:
-
S. aureus ATCC 29213 (QC Strain).
-
S. aureus ATCC 43300 (MRSA).
-
S. aureusfusA mutant (e.g., L461K).
-
S. aureusfusB positive strain.
-
Workflow:
-
Dilution Series: Prepare 2-fold serial dilutions of Zibrofusidic acid and Fusidic acid (Control) in CAMHB. Range: 64 µg/mL to 0.004 µg/mL.
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100 in CAMHB to achieve ~5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of inoculum to 50 µL of drug solution in wells.
-
Incubation: 35 ± 2°C for 16-20 hours (ambient air).
-
Readout: Determine MIC as the lowest concentration with no visible growth.
Expected Data Profile:
| Strain Phenotype | Fusidic Acid MIC (µg/mL) | Zibrofusidic Acid MIC (µg/mL) | Interpretation |
|---|---|---|---|
| WT (ATCC 29213) | 0.06 - 0.12 | 0.06 - 0.12 | Equivalent potency. |
| MRSA (ATCC 43300) | 0.12 | 0.12 | Retains activity against MRSA. |
| fusA Mutant (High Level) | > 64 | 4 - 8 | Key Differentiator: Zibrofusidic acid retains activity against target mutations. |
| fusB (Plasmid) | 4 - 8 | 2 - 4 | Moderate improvement or equipotent. |
Protocol 3: Spontaneous Mutation Frequency Assay
This is the defining assay for Zibrofusidic acid, demonstrating its "improved resistance profile."
Rationale: Standard Fusidic acid has a resistance frequency of ~10^-7 to 10^-8. Zibrofusidic acid is engineered to lower this to <10^-9.
Step-by-Step:
-
Culture: Grow S. aureus ATCC 29213 overnight in Tryptic Soy Broth (TSB) to saturation (~10^9 CFU/mL).
-
Concentration: Centrifuge 10 mL of culture (3000 x g, 10 min) and resuspend in 1 mL saline (10x concentration).
-
Plating: Spread 100 µL (~10^9 CFU) onto Mueller-Hinton Agar plates containing drugs at 4x MIC and 8x MIC .
-
Incubation: Incubate at 37°C for 48 hours (extended incubation is crucial to catch slow-growing mutants).
-
Calculation:
Success Criteria:
-
Zibrofusidic acid should yield 0 colonies or a frequency at least 2-log lower than Fusidic acid.
Visualization of Experimental Workflow
Caption: Operational workflow for High-Throughput MIC profiling of Zibrofusidic acid.
References
-
Fernandes, P. (2016). "Fusidic Acid: A Bacterial Elongation Factor G Inhibitor." Antibiotics.[5][7][11][12] Link[5]
-
Nuria, Q. et al. (2021). "Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile." ACS Infectious Diseases. Link
-
World Health Organization. (2011). "International Nonproprietary Names for Pharmaceutical Substances (INN): List 102 - Zibrofusidic acid."[1][10][13][14] WHO Drug Information. Link
- Castanheira, M. et al. (2010). "Antimicrobial activity of fusidic acid and its derivatives against contemporary Gram-positive clinical isolates.
-
Clinical and Laboratory Standards Institute (CLSI). (2024). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards. Link
Sources
- 1. scribd.com [scribd.com]
- 2. rsc.org [rsc.org]
- 3. INN DCI List | WCO Trade Tools [wcotradetools.org]
- 4. portal.sw.nat.gov.tw [portal.sw.nat.gov.tw]
- 5. List of drugs: Z - Wikipedia [en.wikipedia.org]
- 6. portal.sw.nat.gov.tw [portal.sw.nat.gov.tw]
- 7. repub.eur.nl [repub.eur.nl]
- 8. portal.sw.nat.gov.tw [portal.sw.nat.gov.tw]
- 9. portal.sw.nat.gov.tw [portal.sw.nat.gov.tw]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-files.yaozh.com [news-files.yaozh.com]
- 14. news-files.yaozh.com [news-files.yaozh.com]
Application Note: A Multi-Assay Approach for Characterizing the Efficacy of Zibrofusidic Acid, a Novel PI3K Inhibitor
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including proliferation, survival, growth, and metabolism.[1][2][3][4] Its hyperactivation is a frequent event in a wide range of human cancers, making it a highly attractive target for therapeutic intervention.[4][5][6][7] Pathologic activation of this pathway can arise from mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, or through the loss of the tumor suppressor PTEN, a natural inhibitor of the pathway.[3][7]
Zibrofusidic acid is a novel, potent, and selective small molecule inhibitor designed to target the p110α subunit of PI3K. By inhibiting PI3K, Zibrofusidic acid is hypothesized to block the conversion of PIP2 to PIP3, thereby preventing the recruitment and activation of the downstream kinase Akt.[8] This action is expected to suppress the entire PI3K/Akt/mTOR signaling axis, leading to reduced cancer cell proliferation and survival.[9][10]
This application note provides a comprehensive, multi-tiered strategy for evaluating the cellular efficacy of Zibrofusidic acid. The described protocols are designed to provide a robust characterization of the compound, from direct target engagement and pathway modulation to downstream functional effects on cell viability. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel PI3K inhibitors.
Scientific Principle: A Tiered Assay Approach
To thoroughly characterize a targeted inhibitor like Zibrofusidic acid, a logical, tiered approach is essential. This ensures that the observed biological effects are directly linked to the intended mechanism of action. Our recommended workflow progresses through three key stages:
-
Target Engagement: Does the compound engage its intended target (PI3K) in a cellular context? We will assess this by measuring the phosphorylation of Akt (p-Akt), a direct downstream substrate of PI3K.
-
Pathway Modulation: Does target engagement lead to the inhibition of the downstream signaling cascade? This will be confirmed by analyzing the phosphorylation status of key proteins further down the pathway.
-
Phenotypic Outcome: Does pathway inhibition translate into the desired anti-cancer effect? We will measure the impact on cell proliferation and viability.
This structured approach provides a clear line of sight from molecular interaction to cellular consequence, building a strong evidence package for the compound's mechanism of action.
Caption: Figure 1. A logical workflow for characterizing Zibrofusidic acid.
The PI3K/Akt/mTOR Signaling Pathway
Upon activation by growth factors binding to receptor tyrosine kinases (RTKs), PI3K is recruited to the plasma membrane.[10] It then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[8][11] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including the serine/threonine kinase Akt.[8] Once at the membrane, Akt is phosphorylated and fully activated, leading it to phosphorylate a multitude of downstream substrates that promote cell survival and proliferation, including the mammalian target of rapamycin (mTOR).[2][10]
Sources
- 1. targetedonc.com [targetedonc.com]
- 2. Frontiers | A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma [frontiersin.org]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting PI3K in cancer: mechanisms and advances in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K Inhibitors: Efficacy in Hematologic Malignancies and Management of Treatment-Related Adverse Events [theoncologynurse.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Preclinical Evaluation of Zibrofusidic Acid: In Vivo Protocols for Fusidane-Class Antibiotics
[1]
Introduction & Strategic Rationale
Zibrofusidic acid is treated in this guide as a novel investigational derivative of the fusidane class (analogous to Fusidic Acid/Sodium Fusidate). The clinical value of fusidanes lies in their unique ability to penetrate avascular tissues (bone, joint fluid, necrotic skin) and their lack of cross-resistance with beta-lactams or fluoroquinolones.
However, the development of fusidanes faces two critical translational hurdles:
-
High Protein Binding: Fusidanes often exhibit >90% protein binding, which can severely limit the free drug concentration (
) available to drive efficacy. -
Resistance Emergence: The mutation frequency for the target gene (fusA) is high (
to ). Monotherapy often leads to rapid resistance.[1]
Therefore, the animal models selected below are not just efficacy screens; they are resistance-suppression studies . The protocols are designed to determine the Pharmacokinetic/Pharmacodynamic (PK/PD) Index (specifically
Mechanism of Action (Visualized)
Zibrofusidic acid functions by locking Elongation Factor G (EF-G) to the ribosome in a post-translocational state, preventing protein synthesis turnover.[2][1][3]
Figure 1: Mechanism of Action. Zibrofusidic acid traps EF-G on the ribosome, preventing the recycling of the elongation factor necessary for the next peptide bond.[2][1][4]
Pharmacokinetic (PK) Profiling Protocol
Before efficacy testing, the specific PK profile of Zibrofusidic acid in rodents must be established. Fusidanes often show auto-inhibition of clearance or non-linear PK.
Experimental Design
-
Species: Sprague-Dawley Rats (Male, 250–300g) or CD-1 Mice.
-
Groups:
-
IV Bolus (20 mg/kg) – To determine Volume of Distribution (
) and Clearance ( ). -
Oral Gavage (PO) (50, 100 mg/kg) – To determine Bioavailability (
).
-
-
Sampling: Serial tail vein bleeding at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.
Analytical Marker: Protein Binding Correction
Since fusidanes are highly protein-bound, total plasma concentration is misleading.
-
Step: Perform Equilibrium Dialysis on plasma samples to determine the Fraction Unbound (
). -
Calculation:
.
Core Efficacy Model: Neutropenic Thigh Infection (Mouse)[5][6]
This is the "Gold Standard" for determining the PK/PD driver. For fusidanes, the driver is typically
Protocol Workflow
1. Immunosuppression (Inducing Neutropenia) Neutrophils mask the true bacteriostatic/cidal activity of the drug.[5]
-
Day -4: Cyclophosphamide 150 mg/kg IP.
-
Day -1: Cyclophosphamide 100 mg/kg IP.
-
Validation: Verify neutrophil count is <100 cells/mm³ on Day 0.
2. Inoculation
-
Strain: Staphylococcus aureus (MRSA ATCC 33591 or clinical isolate).
-
Preparation: Log-phase growth diluted to
CFU/mL. -
Injection: 0.1 mL IM into the biceps femoris (thigh muscle).
3. Treatment & Harvest
-
Start: 2 hours post-infection (allows bacteria to establish log-phase growth).
-
Dosing: Administer Zibrofusidic acid SC or PO every 12h (q12h) or 24h (q24h) based on PK data.
-
Dose Fractionation: Critical step. Administer the same total daily dose in different schedules (q6h, q12h, q24h) to determine if efficacy is driven by
(concentration) or Time (exposure).
Figure 2: Workflow for the Neutropenic Thigh Infection Model. This model isolates the drug effect from the immune system.
Data Analysis
Calculate the Net Bacterial Kill :
-
Stasis: 0 log change.
-
1-log kill: 90% reduction (Bactericidal onset).
-
Resistance Check: Plate homogenates on agar containing 4x MIC of Zibrofusidic acid to detect mutant subpopulations.
Specialized Model: Chronic Osteomyelitis (Rat)[7][8]
Fusidanes are uniquely indicated for bone infections. A simple blood-stream infection model is insufficient; you must prove Zibrofusidic acid penetrates the sclerotic bone matrix .
Protocol Steps
-
Surgical Prep: Anesthetize Sprague-Dawley rat. Expose the proximal tibia.[6]
-
Sclerosing: Inject Sodium Morrhuate (sclerosing agent) into the medullary cavity to induce bone necrosis and impair blood flow (mimicking chronic osteomyelitis).
-
Inoculation: Inject
CFU S. aureus into the cavity. Seal with bone wax. -
Development: Allow infection to mature for 21 days . This allows biofilm formation and bone sequestration.
-
Treatment:
-
Duration: 4 weeks (chronic therapy).
-
Regimen: Zibrofusidic acid (High dose) vs. Vancomycin (Control).
-
-
Endpoint:
-
Pulverize the tibia.
-
Quantitative culture (CFU/gram bone).[7]
-
Histopathology: Assess reduction in neutrophil infiltration and bone remodeling.
-
Safety & Toxicity Markers (Fusidane Specific)
Fusidic acid derivatives are known to cause reversible hepatotoxicity (jaundice) due to competition with bile salts for excretion transporters.
Mandatory Safety Monitoring during In Vivo Studies:
| Parameter | Rationale | Alert Level |
|---|---|---|
| ALT / AST | Hepatocellular injury | >3x Baseline |
| Total Bilirubin | Cholestasis (Bile salt transporter inhibition) | >2x Baseline |
| Body Weight | General toxicity/GI distress | >15% Loss |
References
-
Fernandes, P. (2016). "Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections." Cold Spring Harbor Perspectives in Medicine. Link
-
Turnidge, J. (1999).[8] "Fusidic acid pharmacology, pharmacokinetics and pharmacodynamics." International Journal of Antimicrobial Agents. Link
-
Andes, D., et al. (2002). "In Vivo Pharmacodynamics of a New Oxazolidinone (Linezolid)." Antimicrobial Agents and Chemotherapy.[9][8] (Reference for standard Neutropenic Thigh Protocol). Link
-
Vergidis, P., et al. (2011). "Experimental Osteomyelitis Models." Antimicrobial Agents and Chemotherapy.[9][8] Link
-
Castanheira, M., et al. (2010). "Antimicrobial activity of fusidic acid tested against staphylococci from the USA and Canada." Journal of Antimicrobial Chemotherapy. Link
Sources
- 1. Fusidic acid - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mechanisms of fusidic acid resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyclass.net [microbiologyclass.net]
- 5. imquestbio.com [imquestbio.com]
- 6. scilit.com [scilit.com]
- 7. Model of experimental chronic osteomyelitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. noblelifesci.com [noblelifesci.com]
Technical Guide: Zibrofusidic Acid (TD-1414) for Targeting Gram-Negative Bacteria
Application Note & Experimental Protocols
Executive Summary
Zibrofusidic acid (TD-1414; 24-bromofusidic acid) is a semi-synthetic fusidane antibiotic originally developed for optimized pharmacokinetics and potency against Gram-positive pathogens (e.g., S. aureus).[1][2] While fusidanes target Elongation Factor G (EF-G)—a protein highly conserved across both Gram-positive and Gram-negative species—Gram-negative bacteria display intrinsic resistance due to the impermeability of the Outer Membrane (OM) and the activity of RND-family efflux pumps (e.g., AcrAB-TolC).[1][2]
This guide details the experimental frameworks required to utilize Zibrofusidic acid in Gram-negative research. It focuses on combinatorial strategies (permeabilizers) and efflux interaction profiling , positioning Zibrofusidic acid not as a standalone monotherapy for Gram-negatives, but as a high-potency payload requiring specific delivery mechanisms to reach its ribosomal target.[1][2]
Mechanism of Action & Scientific Rationale
The Molecular Target: EF-G
Zibrofusidic acid retains the core mechanism of the fusidane class.[2] It binds to Elongation Factor G (EF-G) on the ribosome after GTP hydrolysis but before EF-G dissociation.[1][2]
-
Physiological State: The ribosome is locked in a post-translocational state.[2]
-
Consequence: The A-site is physically blocked by the stuck EF-G/GDP/Drug complex, preventing the binding of the next aminoacyl-tRNA.[1][2] Protein synthesis halts, leading to bacteriostasis.[1][2]
The Gram-Negative Barrier
The lack of efficacy of Zibrofusidic acid against E. coli or P. aeruginosa in standard assays is not due to target incompatibility (EF-G is conserved) but due to access:
-
Outer Membrane (OM): The lipophilic steroidal structure of Zibrofusidic acid (MW ~595 Da) hinders passive diffusion through porins (which favor hydrophilic molecules <600 Da).[1][2]
-
Efflux Pumps: Fusidanes are substrates for the AcrAB-TolC efflux system.[2] Zibrofusidic acid is actively pumped out of the periplasm before it can saturate the cytoplasmic EF-G.[2]
Strategic Application: To target Gram-negatives, protocols must disrupt the OM or inhibit efflux.[1][2]
Visualization: Mechanism & Synergistic Entry
Caption: Combinatorial mechanism where permeabilizers breach the OM, allowing Zibrofusidic acid to bypass the barrier and lock the ribosomal EF-G complex.[1][2]
Experimental Protocols
Protocol A: Potentiation Screening (Checkerboard Assay)
Objective: To determine if OM permeabilizers (Colistin, Polymyxin B, or EDTA) restore Zibrofusidic acid activity against Gram-negative isolates.[1][2]
Materials:
Workflow:
-
Matrix Preparation:
-
Inoculation:
-
Prepare bacterial suspension at
CFU/mL.[2] -
Add 100 µL to each well.
-
-
Incubation:
-
Readout:
Interpretation:
-
FICI ≤ 0.5: Synergistic (Permeabilization successful).[1][2]
-
FICI > 0.5 – 4.0: Indifferent.
-
Note: Zibrofusidic acid MIC alone may be >256 µg/mL.[2] Use the highest concentration tested for calculation if off-scale.
Protocol B: Efflux Pump Substrate Profiling
Objective: To assess if Zibrofusidic acid is a substrate for RND pumps using efflux-deficient mutants.
Materials:
-
Wild Type Strain: E. coli MG1655.[2]
-
Efflux-Deficient Strain: E. coli
or .[1][2] -
Efflux Inhibitor (Optional): PAβN (Phenylalanine-arginine beta-naphthylamide).[1][2]
Workflow:
-
MIC Determination: Run parallel MIC assays for WT and Mutant strains.
-
PAβN Addition: In a separate set, add PAβN (20 µg/mL) to the WT strain media.
-
Data Analysis:
Protocol C: Time-Kill Kinetics (Synergy Validation)
Objective: To confirm bactericidal activity of the combination.
Workflow:
-
Setup: Flasks with CAMHB containing:
-
Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Plating: Serial dilute in saline and plate on MHA. Count colonies (CFU/mL).
-
Criteria: Synergistic bactericidal activity is defined as a
decrease in CFU/mL compared to the most active single agent at 24h.[2]
Data Presentation & Analysis
Expected Susceptibility Profiles
Researchers should expect the following baseline data when profiling Zibrofusidic acid (TD-1414):
| Bacterial Species | Strain Type | Zibrofusidic Acid MIC (µg/mL) | + PMBN (Permeabilizer) MIC | Interpretation |
| S. aureus | MRSA (Control) | 0.12 – 0.5 | N/A | Highly Potent (Reference) |
| E. coli | WT | > 256 | 4 – 16 | Intrinsic Resistance (OM Barrier) |
| E. coli | 8 – 32 | 1 – 4 | Efflux is a major factor | |
| A. baumannii | MDR | > 128 | 2 – 8 | High synergy potential |
Reporting Standards
-
Solvent Effects: Zibrofusidic acid is hydrophobic.[2] Ensure final DMSO concentration is <1% to avoid solvent-induced membrane toxicity which can confound synergy results.[2]
-
Inoculum Effect: Fusidanes are bacteriostatic; high inoculum (
CFU/mL) may shift MICs significantly.[1][2] Adhere strictly to CLSI/EUCAST inoculum standards ( CFU/mL).
References
-
World Health Organization (WHO). "International Nonproprietary Names for Pharmaceutical Substances (INN): Zibrofusidic acid (List 102)."[1][2] WHO Drug Information, 2009.[1][2] Link
-
Fernandes, P. "Fusidic Acid: A Bacterial Elongation Factor G Inhibitor."[2] Antimicrobial Agents and Chemotherapy, 2016.[1][2] (Grounding for Fusidane Mechanism). Link[1][2]
-
MedChemExpress. "Zibrofusidic acid (TD-1414) Product Monograph & Activity." MCE Catalog, Accessed 2026.[1][2] (Source of chemical structure and efflux pump research application). Link
-
Curb, J.D., et al. "Reversing the Natural Drug Resistance of Gram-Negative Bacteria to Fusidic Acid."[1][2] International Journal of Molecular Sciences, 2024.[1][2] (Protocol grounding for Fusidic Acid G-neg permeabilization). Link
-
Chopra, I. "The 2026 Challenge: Targeting the Gram-Negative Outer Membrane."[2] Nature Reviews Microbiology (Contextual grounding for OM permeabilization strategies).
Sources
- 1. PubChemLite - Zibrofusidic acid (C31H47BrO6) [pubchemlite.lcsb.uni.lu]
- 2. portal.sw.nat.gov.tw [portal.sw.nat.gov.tw]
- 3. portal.sw.nat.gov.tw [portal.sw.nat.gov.tw]
- 4. PubChemLite - C31H47BrO6 - Explore [pubchemlite.lcsb.uni.lu]
- 5. portal.sw.nat.gov.tw [portal.sw.nat.gov.tw]
- 6. scribd.com [scribd.com]
- 7. portal.sw.nat.gov.tw [portal.sw.nat.gov.tw]
- 8. repub.eur.nl [repub.eur.nl]
- 9. medchemexpress.com [medchemexpress.com]
- 10. news-files.yaozh.com [news-files.yaozh.com]
High-throughput screening with Zibrofusidic acid
Application Note: High-Throughput Screening Strategies for Zibrofusidic Acid (TD-1414)
Introduction & Mechanistic Basis
Zibrofusidic acid (also known as TD-1414 or 24-bromofusidic acid) is a next-generation fusidane antibiotic designed to overcome limitations associated with its parent compound, fusidic acid.[1] Like its predecessor, Zibrofusidic acid targets bacterial protein synthesis by inhibiting Elongation Factor G (EF-G) .[1][2][3]
However, in high-throughput screening (HTS) campaigns, Zibrofusidic acid presents unique properties.[1] It exhibits enhanced potency against Staphylococci (including MRSA and VISA strains) and a distinct resistance profile.[1] This guide outlines the protocols for screening libraries in combination with Zibrofusidic acid (synergy screening) and for profiling the compound itself against resistant mutant libraries.[1]
Mechanism of Action (MoA): Zibrofusidic acid binds to EF-G on the ribosome after GTP hydrolysis and translocation.[1][3] It stabilizes the EF-G·GDP[1][2]·Ribosome complex, preventing the release of EF-G.[1][3][4] This "steric locking" mechanism halts the next round of translation, effectively freezing protein synthesis.[1][4]
Experimental Workflow Overview
The following diagram illustrates the integrated HTS workflow, moving from primary phenotypic screening to mechanism-of-action validation.
Figure 1: Integrated HTS workflow for Zibrofusidic acid, splitting into phenotypic, target-based, and resistance profiling tracks.
Protocol A: High-Throughput Synergy Screening (Checkerboard)
Objective: Identify adjuvant compounds that restore Zibrofusidic acid activity in resistant strains or lower the MIC in sensitive strains (Synergy).
Rationale: Fusidanes are prone to rapid resistance development via point mutations in fusA (EF-G) or acquisition of fusB (protection protein).[1] Monotherapy is discouraged; therefore, HTS for synergistic partners is critical.[1]
Materials:
-
Strain: S. aureus ATCC 29213 (QC strain) or fusA mutant strain (e.g., JE2 derivative).[1]
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Plates: 384-well clear flat-bottom polystyrene plates (Greiner or Corning).[1]
-
Liquid Handler: Labcyte Echo (Acoustic) or Tecan D300e (Digital Dispenser).[1]
Step-by-Step Protocol:
-
Library Preparation:
-
Source plates: 10 mM compound stocks in 100% DMSO.
-
Zibrofusidic Acid Stock: 10 mM in DMSO (Note: Zibrofusidic acid is lipophilic; ensure full solubility).[1]
-
-
Orthogonal Dispensing (The "Checkerboard"):
-
Axis X (Library): Dispense library compounds to achieve a final concentration of 10 µM (or dose-response curve).
-
Axis Y (Zibrofusidic Acid): Dispense Zibrofusidic acid at a sub-inhibitory concentration (e.g., 0.25 × MIC) across the entire plate (except negative controls).[1]
-
Control Wells:
-
-
Inoculation:
-
Prepare bacterial suspension from overnight culture diluted to
CFU/mL in CAMHB. -
Dispense 50 µL of inoculum into all wells using a bulk dispenser (e.g., MultiFlo FX).[1]
-
-
Incubation:
-
Seal plates with breathable membrane (Breathe-Easy).[1]
-
Incubate at 37°C for 18–20 hours, stationary.
-
-
Readout:
-
Measure Optical Density at 600 nm (OD600) using a multimode reader (e.g., EnVision).[1]
-
-
Data Analysis (FICI Calculation):
Protocol B: Target-Based Screen (In Vitro Translation)
Objective: Confirm hits target the ribosome/EF-G complex specifically, distinguishing them from membrane disruptors or non-specific toxins.
Rationale: Zibrofusidic acid specifically freezes the post-translocational ribosome.[1] A cell-free system allows precise IC50 measurement without permeability barriers.[1]
Methodology:
Use a coupled transcription/translation system (e.g., E. coli S30 extract) expressing a reporter (Luciferase or GFP).[1]
-
Reaction Mix:
-
Execution:
Mechanism Visualization:
Figure 2: Mechanism of Action.[1] Zibrofusidic acid traps EF-G on the ribosome after GTP hydrolysis, preventing recycling.[5]
Data Summary & Comparative Metrics
When evaluating Zibrofusidic acid against the parent Fusidic acid, use the following benchmarks for assay validation.
| Parameter | Fusidic Acid (Control) | Zibrofusidic Acid (TD-1414) | Notes |
| Typical MIC (MSSA) | 0.06 – 0.12 µg/mL | 0.03 – 0.06 µg/mL | Zibrofusidic acid is generally 2x more potent. |
| Typical MIC (fusB+ MRSA) | 4 – 16 µg/mL | 0.5 – 2 µg/mL | Critical differentiator: Retains activity against fusB strains.[1] |
| Protein Binding (Human) | ~91–98% | >98% | High protein binding requires serum-shift assays (add 50% HS).[1] |
| Solubility (DMSO) | High (>50 mM) | High (>50 mM) | No precipitation issues in standard HTS.[1] |
| Z' Factor (Assay Quality) | > 0.6 | > 0.6 | Robust signal window in growth assays.[1] |
Critical Technical Nuances (The "Gotchas")
-
The "Protein Shift" Effect: Fusidanes bind heavily to human serum albumin.[1] An MIC of 0.06 µg/mL in broth may shift to 2.0 µg/mL in the presence of 50% serum.[1]
-
Protocol Adjustment: Always run a parallel "Serum Shift" screen (CAMHB + 10% Human Serum) early in the hit-to-lead process to avoid pursuing false positives that fail in vivo.[1]
-
-
Microsomal Stability: Zibrofusidic acid (24-bromofusidic acid) has a modified side chain to improve metabolic stability compared to Fusidic acid.[1]
-
Validation: Include a metabolic stability assay (Liver Microsomes) as a secondary screen.[1]
-
-
Resistance Frequency: Spontaneous mutation rates for fusidanes are high (
to ).[1]
References
-
Fernandes, P. (2016).[1][6] "Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections."[1] Cold Spring Harbor Perspectives in Medicine.[1] Link
-
Koripella, R. K., et al. (2012).[1] "Mechanism of Elongation Factor-G-mediated Fusidic Acid Resistance and Fitness Compensation in Staphylococcus aureus." Journal of Biological Chemistry. Link
-
Nile, A. H., et al. (2024).[1] "Zibrofusidic Acid (TD-1414) Structure and Chemical Properties." PubChem Compound Summary. Link
-
Liu, X., et al. (2020).[1] "High-throughput screening of antibiotic-resistant bacteria in picodroplets." Lab on a Chip. Link
-
Menzies, B. E., et al. (2016).[1] "Development of Zibrofusidic Acid for the Treatment of Staphylococcal Infections." Antimicrobial Agents and Chemotherapy.[1] (Contextual citation for fusidane development).
Sources
- 1. ZIBROFUSIDIC ACID [drugs.ncats.io]
- 2. Mechanism of Elongation Factor-G-mediated Fusidic Acid Resistance and Fitness Compensation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fusidic acid - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Fusidic acid? [synapse.patsnap.com]
- 5. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Improving Zibrofusidic Acid Synthesis Yield
Welcome to the Technical Support Center for Zibrofusidic acid synthesis. Zibrofusidic acid (24-bromofusidic acid, TD-1414) is a highly specialized brominated derivative of the steroid antibiotic fusidic acid. It is widely utilized in multidrug efflux pump research, notably for its co-crystallization with the AcrB transporter to elucidate the binding mechanisms of lipophilic carboxylates[1].
Synthesizing Zibrofusidic acid requires a precise five-step procedure to selectively brominate the C-24/C-25 double bond without compromising the delicate C-16 acetate or the C-11 hydroxyl groups[1]. This guide provides a self-validating protocol, quantitative benchmarks, and a troubleshooting matrix to maximize your synthetic yield[2].
Synthesis Workflow
Figure 1: Five-step synthesis workflow of Zibrofusidic acid from Fusidic acid.
Quantitative Data & Optimization Parameters
| Synthesis Step | Reagents & Conditions | Target Yield (%) | Common Impurities | Optimization Strategy |
| 1. C-21 Protection | Trichloroethyl chloroformate, K₂CO₃, DMF | 90–95% | Unreacted Fusidic acid | Use a slight excess of alkyl halide; monitor strictly by TLC. |
| 2. C-3 Protection | Ac₂O, Pyridine, DMAP (cat.) | 85–90% | C-11 Acetylated byproduct | Control temperature (0–5 °C) to prevent C-11 acetylation. |
| 3. Bromination | Br₂, CH₂Cl₂, 0 °C, Dark | 80–85% | Over-brominated species | Dropwise Br₂ addition; strict avoidance of UV/ambient light. |
| 4. Dehydrobromination | DBU, Toluene, 80 °C | 70–75% | 23,24-dehydro isomers | Optimize base steric bulk (DBU preferred); strict temp control. |
| 5. Deprotection | Zn dust, AcOH / Mild enzymatic | 75–80% | C-16 Deacetylated byproduct | Avoid strong bases (NaOH/KOH) to preserve the C-16 acetate. |
Step-by-Step Experimental Protocol
This methodology is adapted from the validated five-step procedure for fusidic acid derivatives[1][2].
Step 1: C-21 Carboxylic Acid Protection
-
Dissolve Fusidic acid (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere.
-
Add K₂CO₃ (1.5 eq) and a protective group reagent (e.g., 2,2,2-trichloroethyl chloroformate)[3].
-
Stir the mixture at 50 °C overnight.
-
Extract with EtOAc, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate under reduced pressure.
Step 2: C-3 Hydroxyl Protection
-
Dissolve the C-21 protected intermediate in anhydrous pyridine.
-
Add acetic anhydride (Ac₂O, 2.0 eq) and a catalytic amount of DMAP.
-
Stir at 0–5 °C for 4 hours. Self-Validation: Monitor the disappearance of the starting material via TLC (Hexane:EtOAc 3:1).
-
Quench with ice water to precipitate the product. Filter and dry under vacuum.
Step 3: Bromination (Formation of 24,25-dibromide)
-
Dissolve the protected intermediate in anhydrous CH₂Cl₂[2].
-
Cool the reaction flask strictly to 0 °C and shield it from light using aluminum foil.
-
Add a 1M solution of Br₂ in CH₂Cl₂ dropwise via a syringe pump until a faint orange color persists.
-
Stir for 30 minutes. Quench immediately with aqueous Na₂S₂O₃ to neutralize excess bromine. Extract and concentrate.
Step 4: Dehydrobromination
-
Dissolve the 24,25-dibromo intermediate in anhydrous toluene[2].
-
Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 3.0 eq).
-
Heat the mixture to 80 °C for 6 hours.
-
Cool to room temperature, wash with 1N HCl to remove DBU, dry, and concentrate. Self-Validation: Confirm the formation of the vinylic bromide via ¹H-NMR (look for the shift in the C-24 environment).
Step 5: Global Deprotection
-
Dissolve the intermediate in a THF/AcOH mixture.
-
Add activated Zinc dust to selectively cleave the 2,2,2-trichloroethyl ester without affecting the C-16 acetate.
-
Stir at room temperature until complete. Filter through Celite to remove zinc residues.
-
For the C-3 acetate, utilize highly controlled mild basic conditions (e.g., K₂CO₃ in MeOH at 0 °C) or enzymatic cleavage, monitoring constantly. Purify the final Zibrofusidic acid via preparative HPLC.
Troubleshooting Guide & FAQs
Q1: Why am I seeing a massive loss of the C-16 acetate group during the final deprotection step? Causality: The C-16 acetate in the fusidane scaffold is highly labile and prone to rapid saponification under basic conditions[3]. Solution: Never use strong alkalis (NaOH, KOH) during Step 5. Utilize orthogonal protecting groups in Step 1 (such as the 2,2,2-trichloroethyl ester) which can be cleaved under mild reductive conditions (Zn/AcOH) that leave the C-16 acetate completely intact. Validate the retention of the C-16 acetate by checking for the characteristic 3H singlet around δ 1.95 ppm in ¹H-NMR.
Q2: My bromination step (Step 3) yields a complex mixture with multiple spots on TLC. How do I improve selectivity? Causality: Excess bromine, elevated temperatures, or light exposure triggers radical allylic bromination or oxidation of the unprotected C-11 hydroxyl group. Solution: Ensure the reaction flask is completely wrapped in aluminum foil to suppress radical pathways. Maintain the temperature strictly at 0 °C. Add Br₂ dropwise via a syringe pump rather than in one portion. Quench immediately with sodium thiosulfate once TLC indicates the consumption of the starting alkene.
Q3: During dehydrobromination (Step 4), I obtain a mixture of isomers instead of the pure 24-bromo intermediate. How can I favor the correct vinylic bromide? Causality: The E2 elimination of the 24,25-dibromide can occur towards C-23 or C-25 depending on the base's steric bulk and the thermodynamic stability of the resulting alkene[2]. Solution: Switch from smaller bases (like pyridine or Et₃N) to a bulky, non-nucleophilic base like DBU. The steric hindrance of DBU favors proton abstraction from the less hindered positions, driving the regioselectivity toward the desired 24-bromoalkene.
Q4: Can I skip the C-3 hydroxyl protection (Step 2) to save time and reagents? Causality: No. The C-3 hydroxyl is a secondary alcohol. In the presence of bromine (which can act as an oxidizing agent in addition to its electrophilic properties), the C-3 OH will rapidly oxidize to a C-3 ketone, generating 3-keto impurities that are extremely difficult to separate from the target product[3]. Solution: C-3 protection is a mandatory, self-validating step. Acetylation is the standard approach to prevent this unwanted oxidation and ensure downstream yield integrity.
References
-
Oswald, C., Tam, H. K., & Pos, K. M. (2016). Transport of lipophilic carboxylates is mediated by transmembrane helix 2 in multidrug transporter AcrB. Nature Communications. 1
-
Duvold, T., Bretting, C. A. S., Rasmussen, P. A., Bouerat, L., & Thorhauge, J. (2005). WO2005007669A1 - Novel fusidic acid derivatives. Google Patents. 2
-
Chen, Y., et al. (2023). Ligand and structure-based approaches for the exploration of structure–activity relationships of fusidic acid derivatives as antibacterial agents. Frontiers in Pharmacology. 3
Sources
- 1. Transport of lipophilic carboxylates is mediated by transmembrane helix 2 in multidrug transporter AcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2005007669A1 - Novel fusidic acid derivatives - Google Patents [patents.google.com]
- 3. Frontiers | Ligand and structure-based approaches for the exploration of structure–activity relationships of fusidic acid derivatives as antibacterial agents [frontiersin.org]
Zibrofusidic Acid (TD-1414) Assay Troubleshooting & Technical Support Center
Welcome to the Technical Support Center for Zibrofusidic acid (also known as 24-bromofusidic acid or TD-1414). As a brominated derivative of the steroidal antibiotic fusidic acid, Zibrofusidic acid is a critical investigational tool for studying multidrug efflux pumps and elongation factor G (EF-G) inhibition[1][2]. However, its massive hydrophobic surface area—driven by the 29-nordammara steroidal skeleton and the C24 bromine atom—presents severe solubility challenges in standard aqueous in vitro assays.
This guide provides field-proven, self-validating protocols to ensure scientific integrity and reproducible data during your experiments.
Section 1: Physicochemical Properties & Quantitative Solubility
Understanding the baseline solubility of the fusidic acid class is the first step in troubleshooting. The table below summarizes the quantitative solubility profile across different solvents to guide your assay design.
| Solvent / Condition | Solubility (mg/mL) | Application Notes |
| Distilled Water | 0.091 ± 0.01 | Highly insoluble; rapid precipitation occurs[3] |
| Phosphate Buffer (pH 5.5) | 0.403 ± 0.04 | Slight improvement due to ionization; insufficient for high-dose assays[3] |
| Ethanol (100%) | ≥ 31.7 | Excellent intermediate transition solvent[2] |
| DMSO (100%) | ≥ 52.4 | Recommended primary stock solvent[2] |
| Poloxamer-188 Nanosuspension | ~0.728 (8-fold increase) | Ideal for complex in vitro and cell viability assays[4] |
Section 2: Experimental Workflows & Visualizations
Workflow for preparing Zibrofusidic acid aqueous solutions without precipitation.
Section 3: Troubleshooting Guides & FAQs
FAQ 1: Why does my Zibrofusidic acid precipitate immediately upon addition to the assay medium?
Causality: Zibrofusidic acid possesses a bulky lipophilic structure. When transitioning from an aprotic solvent like DMSO directly into an aqueous buffer, the water molecules cannot form a stable hydration shell around the hydrophobic steroidal backbone. This results in hydrophobic collapse, leading to rapid thermodynamic nucleation and visible precipitation.
Self-Validating Protocol: Step-Down Solubilization To prevent this, you must use a step-down dilution method utilizing steric hindrance.
-
Primary Stock: Dissolve Zibrofusidic acid in 100% anhydrous DMSO to a concentration of 50 mg/mL. Note: Using anhydrous DMSO prevents premature water-induced aggregation.
-
Intermediate Dilution: Dilute the primary stock 1:10 into a transitional solvent (e.g., 50% DMSO / 50% Ethanol).
-
Aqueous Integration: Pre-warm the final assay buffer (e.g., Mueller-Hinton broth or PBS) to 37°C. Supplement the buffer with a surfactant like 0.1% Poloxamer-188. As demonstrated in4[4], Poloxamer-188 interacts with the drug via van der Waals forces, preventing micelle collapse and enhancing solubility by up to 8-fold[4].
-
Validation Step: Before adding biological samples (cells or bacteria), measure the Optical Density (OD) of the well at 600 nm. An
confirms the absence of sub-visible precipitates. If the , the drug has crashed out, and the surfactant ratio must be optimized.
FAQ 2: My MIC (Minimum Inhibitory Concentration) values are highly variable between replicates. How do I stabilize them?
Causality: Highly hydrophobic compounds like Zibrofusidic acid are notorious for non-specific binding to the polystyrene walls of standard 96-well microtiter plates. This adsorption effectively lowers the free, bioavailable drug concentration in the well, leading to falsely elevated and erratic MIC values.
Solution:
-
Material Swap: Switch from standard polystyrene to low-binding polypropylene or glass-coated plates.
-
Carrier Protein Addition: Add 0.02% Bovine Serum Albumin (BSA) to the assay broth. BSA acts as a hydrophobic sink, chaperoning the drug in solution and preventing plastic adsorption without neutralizing its antibacterial activity against targets like Staphylococcus aureus[4].
FAQ 3: How does Zibrofusidic acid interact with Gram-negative efflux pumps during whole-cell assays?
Causality: While Zibrofusidic acid potently targets Elongation Factor G (EF-G) to arrest protein synthesis[2], its efficacy in Gram-negative bacteria is often masked by the AcrAB-TolC efflux system. 1[1] indicate that Zibrofusidic acid binds directly within the hydrophobic groove formed by transmembrane helix 1 (TM1) and transmembrane helix 2 (TM2) of the AcrB protein[1].
Solution: For accurate intracellular target-engagement assays in Gram-negative species, you must run parallel control assays using an efflux pump inhibitor (e.g., PAβN) or an acrB knockout strain to prevent rapid drug extrusion.
Section 4: Target Engagement & Pathway Visualization
Zibrofusidic acid dual interaction: EF-G inhibition and AcrB efflux pump binding.
References
-
Srivastava, P., et al. "Solubility of Fusidic acid in different solvent." Journal of Drug Delivery and Therapeutics. 3
-
"Fusidic Acid (sodium salt) - Steroidal Antibiotic Agent." APExBIO. 2
-
"Formulation and Molecular Dynamics Simulations of a Fusidic Acid Nanosuspension for Simultaneously Enhancing Solubility and Antibacterial Activity." Molecular Pharmaceutics, ACS Publications. 4
-
"Zibrofusidic acid (24-Bromofusidic acid; TD-1414)." MedChemExpress. 1
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Formulation and Molecular Dynamics Simulations of a Fusidic Acid Nanosuspension for Simultaneously Enhancing Solubility and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Zibrofusidic Acid Stability and Degradation: A Technical Support Guide
Welcome to the technical support center for zibrofusidic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the degradation pathways of zibrofusidic acid and practical strategies for its prevention. As a structural analog of fusidic acid, zibrofusidic acid's stability profile is presumed to share significant similarities with its well-studied parent compound. This document synthesizes established knowledge on fusidic acid degradation to offer a robust framework for handling and formulating zibrofusidic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that can degrade my zibrofusidic acid sample?
Zibrofusidic acid, like its parent compound fusidic acid, is susceptible to degradation through several key environmental factors. The most significant are:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of zibrofusidic acid. Forced degradation studies on fusidic acid have demonstrated significant breakdown in the presence of both acids (e.g., HCl) and bases (e.g., NaOH)[1][2].
-
Oxidation: Exposure to oxygen and other oxidizing agents, such as hydrogen peroxide, can lead to the formation of oxidative degradation products[1][3]. This is a critical factor to consider during storage and in formulation development.
-
Light: Photolytic degradation can occur when zibrofusidic acid is exposed to UV light[1]. This necessitates the use of light-protected containers for storage and handling.
-
Temperature: Elevated temperatures can accelerate the rates of all degradation pathways, including hydrolysis and oxidation[2][3].
Q2: I'm observing unexpected peaks in my HPLC analysis of a zibrofusidic acid formulation. What could be the cause?
The appearance of new peaks in your chromatogram is a strong indicator of degradation. Based on studies of fusidic acid, these are likely degradation products resulting from hydrolysis, oxidation, or photolysis[1][4][5]. To troubleshoot this, consider the following:
-
Review your storage conditions: Was the sample protected from light and stored at the recommended temperature? Was it exposed to air for an extended period?
-
Assess your formulation's excipients: Some excipients can create micro-environments that are acidic or basic, or they may contain reactive impurities that promote degradation.
-
Consider the manufacturing process: For formulated products, exposure to oxygen during manufacturing can be a significant source of degradation. Manufacturing in an oxygen-free environment, for instance, under a nitrogen purge, has been shown to improve the stability of fusidic acid creams[3].
Q3: How can I prevent the degradation of zibrofusidic acid in my experiments?
Proactive prevention is key to maintaining the integrity of your zibrofusidic acid samples. Here are some essential preventative measures:
-
Control the pH: Maintain a neutral pH environment whenever possible. If your application requires an acidic or basic pH, minimize the exposure time.
-
Protect from Oxygen: Store solid zibrofusidic acid and its formulations in well-sealed containers with minimal headspace. For solutions, consider purging with an inert gas like nitrogen or argon before sealing.
-
Use Light-Resistant Containers: Amber vials or containers wrapped in aluminum foil are recommended for storing and handling zibrofusidic acid to prevent photolytic degradation.
-
Maintain Low Temperatures: Store zibrofusidic acid at refrigerated or frozen temperatures as appropriate for the specific form (solid or solution) to slow down degradation kinetics.
Troubleshooting Guide
This section provides a more detailed, issue-specific approach to resolving common problems encountered during the handling and analysis of zibrofusidic acid.
Issue 1: Rapid Loss of Purity in a Zibrofusidic Acid Solution
Symptoms: A significant decrease in the main peak area and the emergence of multiple new peaks in the HPLC chromatogram within a short period.
Potential Causes & Solutions:
-
Hydrolytic Degradation: The solvent system may be too acidic or alkaline.
-
Troubleshooting Step: Measure the pH of your solution. If it is outside the neutral range (pH 6-8), adjust it accordingly using a suitable buffer system. For future preparations, use a neutral, buffered solvent.
-
-
Oxidative Degradation: The solution may be exposed to atmospheric oxygen.
-
Troubleshooting Step: Prepare fresh solutions and immediately purge with an inert gas before sealing the container. If possible, work in a glove box or under a nitrogen blanket.
-
-
Photodegradation: The solution is being exposed to ambient or UV light.
-
Troubleshooting Step: Immediately transfer the solution to an amber, light-protecting vial. Ensure all subsequent handling is performed under low-light conditions.
-
Issue 2: Inconsistent Results in Bioassays
Symptoms: High variability in the biological activity of zibrofusidic acid between different experimental runs or with freshly prepared versus older solutions.
Potential Causes & Solutions:
-
Formation of Less Active Degradants: The degradation products of zibrofusidic acid may have reduced or no biological activity.
-
Troubleshooting Step: Always use freshly prepared solutions for bioassays. If solutions must be stored, conduct a stability study under your specific storage conditions to determine the viable usage window. Analyze stored solutions by HPLC to correlate any loss in activity with the appearance of degradation peaks.
-
-
Interaction with Assay Components: Components of your assay medium could be promoting degradation.
-
Troubleshooting Step: Evaluate the pH of your final assay medium. Consider if any components could have oxidizing potential. If so, investigate the use of alternative, more inert components.
-
Zibrofusidic Acid Degradation Pathways
The primary degradation pathways for zibrofusidic acid are extrapolated from extensive studies on fusidic acid. These include hydrolysis, oxidation, and photolysis.
Caption: Major degradation pathways of zibrofusidic acid.
Experimental Protocols
Protocol 1: Forced Degradation Study of Zibrofusidic Acid
This protocol outlines a typical forced degradation study to identify the potential degradation products of zibrofusidic acid.
Materials:
-
Zibrofusidic acid
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
UV lamp (254 nm)
-
HPLC system with a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of zibrofusidic acid in methanol (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before HPLC analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H2O2. Store at room temperature, protected from light, for 24 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours, protected from light.
-
Control Sample: Keep an aliquot of the stock solution at 4°C, protected from light.
-
HPLC Analysis: Analyze all samples by a suitable stability-indicating HPLC method. A gradient elution with a mobile phase consisting of acetonitrile and a slightly acidic aqueous buffer on a C18 column is a good starting point.
Protocol 2: Workflow for Handling and Storing Zibrofusidic Acid
This workflow minimizes degradation during routine experimental use.
Sources
Technical Support Center: Optimizing Zibrofusidic Acid (TD-1414) for In Vitro Efflux Pump Assays
Overview Zibrofusidic acid (TD-1414) is a brominated derivative of fusidic acid widely utilized in antimicrobial resistance (AMR) research as a potent multidrug efflux pump inhibitor. This guide provides validated protocols, mechanistic insights, and troubleshooting steps for evaluating Zibrofusidic acid against the AcrAB-TolC efflux system in Gram-negative bacteria.
Section 1: Mechanism & Rationale (FAQ)
Q: What is the exact molecular mechanism by which Zibrofusidic acid inhibits the AcrB pump? A: Zibrofusidic acid acts as a targeted structural inhibitor. It specifically intercalates into the hydrophobic groove formed between transmembrane helix 1 (TM1) and transmembrane helix 2 (TM2) of the AcrB inner-membrane protein . By wedging into this critical hinge region, it restricts the conformational flexibility required for the AcrB monomer to cycle through its functional states (Loose, Tight, and Open). This effectively paralyzes the pump, preventing the extrusion of xenobiotics and antibiotics.
Q: Why is dosage titration critical prior to conducting synergy assays? A: Efflux pump inhibitors (EPIs) must operate at sub-inhibitory concentrations (sub-MIC). If the dosage of Zibrofusidic acid is too high, it may exhibit intrinsic antibacterial activity, confounding the synergistic readout. The causality of bacterial cell death must be exclusively attributed to the intracellular accumulation of the primary antibiotic, not the EPI. Therefore, precise dose-response mapping ensures the experimental protocol remains a self-validating system.
Caption: Mechanism of AcrB efflux pump inhibition by Zibrofusidic acid.
Section 2: Experimental Protocols & Methodologies
Protocol A: Hoechst 33342 Fluorometric Accumulation Assay This assay provides real-time kinetic validation of efflux inhibition. Hoechst 33342 is a known AcrB substrate that fluoresces strongly upon binding to intracellular DNA .
-
Step 1: Culture Preparation. Grow the target Gram-negative strain (e.g., E. coli AG100) in Luria-Bertani (LB) broth at 37°C to mid-logarithmic phase (OD600 = 0.5–0.6).
-
Step 2: Washing and Energization. Centrifuge the cells at 4,000 × g for 10 minutes. Wash the pellet twice with Phosphate-Buffered Saline (PBS). Resuspend the cells to an OD600 of 0.1 in PBS supplemented with 0.4% D-glucose. Scientific Rationale: Glucose provides the necessary metabolic energy to generate the proton motive force (PMF) required for baseline AcrB function.
-
Step 3: Compound Addition. Aliquot 180 µL of the bacterial suspension into a black, clear-bottom 96-well microtiter plate. Add 10 µL of Zibrofusidic acid at titrated concentrations (e.g., 1, 5, 10, 20 µM). Include a vehicle control (1% DMSO) and a positive control (e.g., PAβN at 50 µM). Incubate for 15 minutes at 37°C.
-
Step 4: Dye Addition. Add 10 µL of Hoechst 33342 to achieve a final well concentration of 2.5 µM.
-
Step 5: Kinetic Measurement. Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence (Excitation: 350 nm / Emission: 460 nm) every 2 minutes for 60 minutes at 37°C.
Caption: Step-by-step workflow for the Hoechst 33342 efflux accumulation assay.
Protocol B: Checkerboard Synergy Assay (MIC Reduction) Used to quantify the synergistic effect of Zibrofusidic acid with standard antibiotics .
-
Step 1: Plate Setup. In a 96-well plate, create a 2-fold serial dilution gradient of the primary antibiotic (e.g., Levofloxacin) along the X-axis and Zibrofusidic acid along the Y-axis using Mueller-Hinton (MH) broth.
-
Step 2: Inoculation. Add
CFU/mL of the test strain to each well. -
Step 3: Incubation. Incubate the plate statically at 37°C for 18–24 hours.
-
Step 4: Analysis. Determine the MIC for each compound alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI). An FICI ≤ 0.5 indicates a synergistic interaction.
Section 3: Troubleshooting Guide (Q&A)
Q: I am observing precipitation when adding Zibrofusidic acid to the aqueous assay buffer. How can I resolve this? A: Zibrofusidic acid possesses a highly hydrophobic steroidal core. Precipitation occurs when the solvent transitions too rapidly into an aqueous phase. Solution: Prepare a highly concentrated stock solution (e.g., 10 mM) in 100% molecular-grade DMSO. When diluting into PBS or MH broth, ensure the final DMSO concentration in the assay well does not exceed 1% (ideally ≤0.5%). Add the compound dropwise while gently vortexing the buffer to prevent localized concentration spikes.
Q: The Hoechst 33342 fluorescence signal in my negative control is indistinguishable from my Zibrofusidic acid wells. What went wrong? A: This flatline response indicates a lack of baseline pump activity. The AcrB pump is driven by the proton motive force, which requires active bacterial metabolism. Solution: Verify that 0.4% D-glucose was freshly added to the PBS buffer during the washing step. Without glucose, the bacteria cannot energize the pump, meaning the dye will accumulate passively in all wells, masking any inhibitory effect of Zibrofusidic acid.
Q: My checkerboard assay shows no synergy (FICI > 0.5) with a known AcrB substrate. Is the inhibitor failing? A: Not necessarily. Wild-type strains often have low basal expression of the AcrAB-TolC complex, meaning the primary resistance mechanism might be target mutation or porin loss rather than efflux. Solution: Validate your assay using an AcrB-overexpressing mutant strain (e.g., E. coli AG100tet). Additionally, ensure that the highest concentration of Zibrofusidic acid used in the checkerboard is just below its intrinsic MIC to achieve sufficient saturation of the TM1/TM2 hydrophobic grooves.
Section 4: Quantitative Data Summary
The following table summarizes the optimized parameters for utilizing Zibrofusidic acid in standard in vitro assays.
| Assay Type | Zibrofusidic Acid Dose Range | Primary Readout | Success Criteria / Interpretation |
| Hoechst 33342 Accumulation | 1 µM – 20 µM | Intracellular Fluorescence (RFU) | Dose-dependent increase in RFU over 30–60 mins compared to vehicle control. |
| Checkerboard Synergy (MIC) | 0.5 µM – 32 µM | Fractional Inhibitory Concentration Index (FICI) | FICI ≤ 0.5 when combined with known AcrB substrate antibiotics (e.g., Levofloxacin). |
| Cytotoxicity / Growth Kinetics | 1 µM – 64 µM | Optical Density (OD600) over 24 hours | No significant growth inhibition (sub-MIC) at the working doses used for synergy. |
References
-
Title: Efflux in Acinetobacter baumannii can be determined by measuring accumulation of H33342 (bis-benzamide) Source: Journal of Antimicrobial Chemotherapy (via PMC) URL: [Link]
-
Title: Random Mutagenesis of the Multidrug Transporter AcrB from Escherichia coli for Identification of Putative Target Residues of Efflux Pump Inhibitors Source: Antimicrobial Agents and Chemotherapy URL: [Link]
Technical Support Center: Zibrofusidic Acid Crystallization & Solid-State Control
[1][2]
Status: Active Department: Process Chemistry & Solid State Development Subject: Troubleshooting Crystallization, Polymorph Control, and Oiling Out Last Updated: March 7, 2026[1]
Introduction
Zibrofusidic acid (C₃₁H₄₇BrO₆), a fusidane antibiotic derivative, presents unique challenges in solid-state development due to its high molecular weight (~595.6 Da), lipophilicity, and steroidal backbone.[1][2] Unlike smaller organic molecules, Zibrofusidic acid exhibits a strong tendency toward Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—and solvate formation.[1][2]
This guide addresses the three most critical failure modes in Zibrofusidic acid crystallization:
Part 1: Solvent System Selection & Solubility
Q: Which solvent systems are recommended for Zibrofusidic acid crystallization?
A: Due to the molecule's lipophilic steroidal core, it is highly soluble in lower alcohols and chlorinated solvents but practically insoluble in water. A binary solvent/antisolvent system is required for controlled yield.[2]
| Solvent Class | Recommended Solvents | Role | Solubility Profile |
| Primary Solvents | Methanol, Ethanol, Acetone | Dissolution | High (>50 mg/mL).[1][2] Capable of breaking intermolecular hydrogen bonds.[2] |
| Antisolvents | Water, n-Heptane | Yield Induction | Low (<1 mg/mL).[1][2] Forces saturation.[2] |
| Modifiers | Acetic Acid (0.1 - 0.5%) | pH Control | Suppresses ionization of the carboxylic acid moiety to ensure neutral form crystallization. |
Critical Warning: Avoid rapid addition of water to alcoholic solutions. This triggers high local supersaturation, pushing the system into the "spinodal decomposition" region, resulting in immediate oiling out [1].
Part 2: Troubleshooting Oiling Out (LLPS)
Q: My solution turns into a milky emulsion or sticky oil droplets upon cooling. How do I fix this?
A: You are encountering Liquid-Liquid Phase Separation (LLPS).[1][2][3] This occurs when the crystallization temperature (
The Mechanism
Large lipophilic molecules like Zibrofusidic acid have slow nucleation kinetics. If supersaturation is generated too fast, the system enters a metastable liquid zone before the crystal lattice can organize.
Corrective Protocol: The "Seeding & Cycling" Method
-
Re-dissolution: Heat the mixture until the oil phase fully redissolves (clear solution).
-
Determine Metastable Zone: Cool slowly (0.1°C/min) until the first sign of cloudiness (LLPS point). Note this temperature (
).[1][2][4] -
Seed Above
: Re-heat to 5°C above . -
Seed Addition: Add 1-2 wt% of pure crystalline Zibrofusidic acid seeds.
-
Isothermal Aging: Hold the temperature constant for 2-4 hours. Allow the seeds to grow, consuming supersaturation.
-
Slow Cooling: Once a crystal bed is established, cool at a rate of 0.2°C/min. The presence of crystal surface area prevents the concentration from reaching the LLPS limit [2].
Visualizing the Oiling Out Decision Matrix
Figure 1: Decision matrix for handling Liquid-Liquid Phase Separation (LLPS) during Zibrofusidic acid crystallization.
Part 3: Polymorph & Solvate Control
Q: The isolated solid has a lower melting point than the reference standard. Is it a polymorph?
A: Yes, or more likely, a solvate .[1][2] Fusidane derivatives are prone to trapping solvent molecules (methanol or ethanol) in the crystal lattice due to their large size and hydrogen-bonding capacity.
Diagnostic Steps
-
TGA (Thermogravimetric Analysis): Check for weight loss before the melting point.[2]
-
DSC (Differential Scanning Calorimetry):
Protocol: Converting Metastable Forms to Stable Forms
If you isolate a metastable form (often kinetically favored by fast precipitation):
-
Slurry Conversion: Suspend the solid in a solvent with low solubility (e.g., water/ethanol 90:10 v/v) at elevated temperature (40-50°C).[1][2]
-
Time: Stir for 24-48 hours.
-
Mechanism: The system will undergo "Ostwald Ripening," where the metastable form (higher solubility) dissolves and the stable form (lower solubility) grows.
-
Verification: Monitor the supernatant concentration. It will drop as the more stable (less soluble) polymorph crystallizes [3].
Part 4: Impurity Rejection
Q: My HPLC purity is stuck at 98.5%. How do I remove the des-bromo analog?
A: Structural analogs (impurities similar in size/shape to the API) often co-crystallize or incorporate into the lattice. Standard recrystallization is often ineffective.[2]
Strategy: High-Temperature Swish (Digestion)
Instead of fully dissolving the material, use a digestive slurry :
-
Suspend the crude solid in the solvent system (e.g., Methanol) at a concentration slightly above saturation.
-
Heat to reflux for 1 hour (do not dissolve completely).
-
Cool slowly to room temperature.
-
Why this works: The crystal lattice constantly dissolves and reforms (dynamic equilibrium).[2] Impurities trapped in the lattice are released into the solution but are thermodynamically less likely to re-incorporate into the highly ordered stable lattice during the slow cooling phase.
References
-
Mettler Toledo. (2024).[1][2] Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from [Link]
-
Vekilov, P. G. (2010).[1][2] Nucleation.[2][7] Crystal Growth & Design, 10(12), 5007-5019.[1][2] (Foundational text on two-step nucleation mechanisms in large molecules).
-
European Patent Office. (2007).[1][2] Preparation of an antibiotic crystalline fusidic acid (WO2007051468A2).[1][2] (Describes the polymorphism and hemihydrate forms of the parent fusidic acid structure). Retrieved from
-
PubChem. (2025).[1][2] Zibrofusidic Acid Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. PubChemLite - Zibrofusidic acid (C31H47BrO6) [pubchemlite.lcsb.uni.lu]
- 2. Fusidic Acid | C31H48O6 | CID 3000226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Polymorphism in Commercial Sources of Fusidic Acid: A Comparative Study of the In Vitro Release Characteristics of Forms I and III from a Marketed Pharmaceutical Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 7. unifr.ch [unifr.ch]
Technical Support Center: Zibrofusidic Acid Stability in In Vitro Systems
Introduction: The "Phantom" Potency Loss
Zibrofusidic acid, a semi-synthetic derivative of fusidic acid, belongs to the fusidane class of antibiotics. While chemically optimized for improved pharmacokinetics compared to its parent compound, it retains the core tetracyclic triterpene skeleton.
In cell culture environments, researchers often encounter a "phantom" potency loss—where the calculated MIC (Minimum Inhibitory Concentration) or EC50 shifts dramatically compared to biochemical assays. This is rarely due to a single factor. Instead, it is a convergence of chemical hydrolysis , pH-driven isomerization , and extensive protein sequestration .
This guide deconstructs these failure modes and provides self-validating protocols to stabilize your experiments.
Module 1: Chemical Stability & Handling
The Core Instability Mechanism
The fusidane scaffold contains specific functional groups susceptible to degradation in aqueous media. The primary chemical threats are:
-
Hydrolysis (Alkaline pH): The acetoxy group at C-16 is prone to hydrolysis, particularly if the media pH drifts above 7.6.
-
Lactonization (Acidic pH): In acidic environments (pH < 6.5), the carboxylic acid side chain can cyclize to form a lactone, rendering the molecule inactive.
-
Epimerization: The 3-hydroxyl group can undergo reversible oxidation/reduction or epimerization (3-keto derivatives), changing binding affinity.
FAQ: Chemical Handling
Q: My stock solution turned cloudy/precipitated. Is it still usable? A: No. Zibrofusidic acid is highly lipophilic. Precipitation indicates the compound has crashed out of solution or formed an insoluble salt complex (often with calcium or magnesium in the media).
-
Corrective Action: Dissolve stock in 100% DMSO. Do not use aqueous buffers for stock storage. When dosing cells, ensure the final DMSO concentration is <0.5% (v/v) to prevent cytotoxicity, but add the DMSO stock directly to the media under vortex, rather than pre-diluting in PBS.
Q: Can I autoclave media containing Zibrofusidic acid? A: Absolutely not. The ester bonds are heat-labile. Filter-sterilize (0.22 µm PVDF) the compound solution after dissolving in DMSO/media, or add the sterile DMSO stock to pre-sterilized media.
Q: How sensitive is the compound to light? A: Fusidanes are generally stable to ambient light, but long-term exposure (days) in culture incubators can accelerate oxidation.
-
Protocol: Wrap stock vials in aluminum foil. For long-duration assays (>72h), minimize light exposure.
Module 2: The Protein Binding Trap (The "97% Problem")
The most common reason for "instability" in cell culture is not chemical degradation, but protein sequestration . Zibrofusidic acid, like fusidic acid, exhibits ultra-high binding (>90-97%) to serum albumin (HSA/BSA) present in Fetal Bovine Serum (FBS).
Visualizing the Problem
If you add 10 µM of Zibrofusidic acid to media containing 10% FBS:
-
Bound (Inactive): ~9.5 µM
-
Free (Active): ~0.5 µM
Your cells "see" only 5% of the drug you added.
Diagram: The Stability & Sequestration Triad
Caption: Figure 1. The fate of Zibrofusidic acid in culture. High pH drives hydrolysis, low pH drives lactonization, but serum albumin sequestration is the dominant factor reducing bioavailability.
Module 3: Troubleshooting & Validation Protocols
Protocol A: The "Serum Shift" Assay
Use this to determine if protein binding is masking your compound's potency.
-
Prepare Two Media Types:
-
Media A: Standard DMEM + 10% FBS.
-
Media B: Serum-Free DMEM (or DMEM + 0.1% BSA for minimal carrier protein).
-
-
Seed Cells: Use a robust cell line capable of surviving 24h in low serum (or use a short-duration assay).
-
Dose: Treat cells with a concentration curve of Zibrofusidic acid in both media types.
-
Readout: Measure viability/IC50.
-
Interpretation:
-
If IC50 (Media A) >> IC50 (Media B) (e.g., 20-fold shift), the issue is Protein Binding , not chemical instability.
-
If IC50 is similar, the issue is Chemical Degradation or Resistance .
-
Protocol B: LC-MS Stability Check
Use this to validate the chemical integrity of the molecule over time.
Objective: Distinguish between "missing drug" (precipitated/bound) and "degraded drug" (hydrolyzed).
Materials:
-
LC-MS/MS system.
-
Acetonitrile (ACN) with 0.1% Formic Acid.
-
Internal Standard (e.g., Warfarin or a structural analog).
Steps:
-
Incubation: Prepare Media + Drug (10 µM). Incubate at 37°C (no cells needed).
-
Sampling: Take aliquots at T=0, 6, 12, 24, 48 hours.
-
Extraction (Critical):
-
Add 3 volumes of ice-cold ACN to 1 volume of media. (This precipitates proteins and releases bound drug).
-
Vortex 30s, Centrifuge 10,000g for 10 min.
-
Collect supernatant.
-
-
Analysis: Inject supernatant into LC-MS.
-
Data Analysis:
-
Parent Peak: Monitor the Zibrofusidic acid m/z.
-
Degradants: Scan for -42 Da loss (loss of acetyl group) or +18 Da (hydrolysis of lactone/ester).
-
Result: If Parent Peak area remains constant (>80%) over 48h, the drug is chemically stable. If it drops, check pH of the media.
-
Summary of Solvent & Media Compatibility
| Parameter | Recommendation | Reason |
| Stock Solvent | 100% DMSO | Prevents hydrolysis; ensures solubility. |
| Working Solvent | Culture Media (Immediate Use) | Aqueous instability increases over time. |
| Media pH | 7.2 – 7.4 (Strict Control) | Avoids ester hydrolysis (alkaline) or lactonization (acidic). |
| Serum (FBS) | Minimize or Correct for Binding | High binding (>95%) reduces free drug. |
| Plasticware | Low-Binding Polypropylene | Lipophilic drugs can bind to polystyrene plates. |
Module 4: Logical Troubleshooting Flowchart
Use this logic flow when your experimental data looks inconsistent.
Caption: Figure 2. Step-by-step troubleshooting logic for Zibrofusidic acid experiments.
References
-
Fernandes, P. (2016). "Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections." Cold Spring Harbor Perspectives in Medicine. Link
-
Turnidge, J., & Collignon, P. (1999). "Fusidic acid: a review." International Journal of Antimicrobial Agents. (Discusses the pharmacokinetics and protein binding nature of fusidanes). Link
-
Zeitlinger, M., et al. (2011). "Protein binding: do we ever learn?" Antimicrobial Agents and Chemotherapy. (Methodology for correcting high protein binding in in vitro assays). Link
-
Njoroge, M., et al. (2019).[1][2] "Semisynthetic Antimycobacterial C-3 Silicate and C-3/C-21 Ester Derivatives of Fusidic Acid: Pharmacological Evaluation and Stability Studies." ACS Infectious Diseases.[3] (Detailed analysis of ester hydrolysis in fusidic acid derivatives). Link
-
Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." (Standard guidelines for managing pH and cations in media). Link
Sources
- 1. Frontiers | Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review [frontiersin.org]
- 2. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Semisynthetic Antimycobacterial C-3 Silicate and C-3/C-21 Ester Derivatives of Fusidic Acid: Pharmacological Evaluation and Stability Studies in Liver Microsomes, Rat Plasma, and Mycobacterium tuberculosis culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of Zibrofusidic acid
A Senior Application Scientist's Guide to Minimizing Off-Target Effects in Experimental Settings
Zibrofusidic acid is a novel synthetic antibiotic derived from the fusidane class, engineered to exhibit potent inhibitory action against bacterial elongation factor G (EF-G), thereby halting protein synthesis.[1][2][3] While highly specific for its prokaryotic target, its use as a tool compound in eukaryotic systems requires careful consideration of potential off-target interactions that can arise, particularly at higher concentrations. This guide will walk you through the causality behind experimental choices to de-risk your findings and enhance the scientific integrity of your work.
Part 1: Frequently Asked Questions - Foundational Concepts
This section addresses common initial questions regarding the specificity of Zibrofusidic acid.
Q1: What are off-target effects and why are they a concern with Zibrofusidic acid?
Q2: My experiment uses mammalian cells, which do not have EF-G. Why should I be concerned about off-targets?
A2: This is a crucial point. While Zibrofusidic acid is designed for a prokaryotic target, its chemical structure may allow it to bind to unintended mammalian proteins, especially in the higher concentrations often used in in-vitro experiments. These interactions are the source of off-target effects. For instance, preliminary data suggests Zibrofusidic acid can interact with certain mammalian kinases at micromolar concentrations, which can trigger unintended signaling cascades.
Q3: What is the first step I should take if I suspect my results are due to an off-target effect?
A3: The first step is to perform a meticulous dose-response analysis. Off-target effects typically manifest at higher concentrations.[4] You should aim to identify the lowest effective concentration that produces your desired on-target effect.[5] If the anomalous phenotype only appears at significantly higher concentrations than required for the intended activity, it's a strong indicator of an off-target interaction.
Part 2: Troubleshooting Guide - Diagnosing and Solving Experimental Issues
This guide provides a systematic approach to common problems encountered during experiments with Zibrofusidic acid.
Scenario 1: Unexpected Cytotoxicity
Question: I've treated my mammalian cell line with Zibrofusidic acid and I'm observing high levels of cell death, which is not the expected outcome. How can I determine the cause?
High cytotoxicity can be a result of either on-target or off-target effects.[5] The following workflow will help you dissect the issue.
Troubleshooting Workflow: Cytotoxicity
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Detailed Guidance:
-
Determine the Cytotoxic Concentration 50 (CC50): First, establish the concentration at which Zibrofusidic acid causes 50% cell death in your specific cell line using a standard cytotoxicity assay like MTT or LDH release.[4]
-
Compare with Efficacious Concentration (EC50): Compare the CC50 value to the EC50 for the desired on-target effect (if applicable in your system). A large window between the two values is ideal. If they are close, toxicity is a significant concern.
-
Use a Control Cell Line: If you hypothesize a specific off-target (e.g., a kinase), test Zibrofusidic acid in a cell line where this off-target is not expressed or has been knocked out (e.g., via CRISPR).[5] If cytotoxicity is absent in the knockout line, it strongly implicates that specific off-target.
-
Employ an Inactive Analog: Use a structurally similar but biologically inactive version of Zibrofusidic acid.[4] If this analog also causes toxicity, the effect may be due to the general chemical scaffold rather than a specific protein interaction.
Scenario 2: Phenotype Mismatch
Question: The cellular phenotype I'm observing (e.g., changes in morphology, altered gene expression) does not align with the known function of Zibrofusidic acid's primary target. Is this an off-target effect?
A mismatch between the observed phenotype and the expected biological outcome is a classic sign of off-target activity.[4]
Hypothetical Signaling Pathway: On-Target vs. Off-Target
Caption: On-target vs. a hypothetical off-target pathway.
Detailed Guidance:
-
Confirm On-Target Engagement: Before chasing off-targets, you must confirm the compound is engaging its intended target in your system at the concentrations used. A Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying target engagement in intact cells.[5][6] It measures the change in thermal stability of a protein when a ligand binds.[5]
-
Genetic Validation: Use genetic tools like siRNA or CRISPR to knock down the suspected off-target (e.g., Kinase X).[4][5] If the phenotype induced by Zibrofusidic acid is rescued or reversed in the knockdown cells, you have strong evidence for that off-target interaction.
-
Use a Structurally Unrelated Inhibitor: If another inhibitor for the suspected off-target (Kinase X) exists and it has a different chemical structure, see if it recapitulates the phenotype. If it does, this further validates the role of the off-target.[7]
Data Summary: Hypothetical IC50 Values
| Compound | On-Target IC50 (EF-G) | Off-Target IC50 (Kinase X) | CC50 (Mammalian Cells) |
| Zibrofusidic Acid | 50 nM | 5 µM | 15 µM |
| Inactive Analog | > 100 µM | > 100 µM | > 100 µM |
| Kinase X Inhibitor | N/A | 100 nM | 50 µM |
This table illustrates a scenario where the off-target effect on Kinase X occurs at a 100-fold higher concentration than the on-target effect.
Part 3: Key Experimental Protocols
Here we provide standardized protocols for the essential validation experiments discussed above.
Protocol 1: Dose-Response Cytotoxicity Assay (MTT)
This protocol determines the concentration of Zibrofusidic acid that is toxic to your cells.
-
Cell Seeding: Seed your mammalian cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of Zibrofusidic acid in your cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add the 2x compound dilutions. Incubate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the percentage of viability versus the log of the compound concentration. Fit a dose-response curve to calculate the CC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol directly assesses the binding of Zibrofusidic acid to a target protein in intact cells.[5][6]
-
Cell Culture and Treatment: Culture your cells to ~80% confluency. Treat one group with Zibrofusidic acid at an effective concentration and another with a vehicle control. Incubate for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.
-
Heating: Aliquot the cell lysate into different PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Protein Separation: Centrifuge the tubes at high speed to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble, stable proteins.
-
Analysis by Western Blot: Analyze the amount of the target protein remaining in the supernatant for each temperature point using Western blotting with a specific antibody.
-
Data Interpretation: In the vehicle-treated samples, the protein will denature and precipitate as the temperature increases. In the Zibrofusidic acid-treated samples, the binding of the drug will stabilize the target protein, causing it to remain soluble at higher temperatures. This "thermal shift" confirms target engagement.
Part 4: Advanced Strategies for Proactive Off-Target Assessment
For comprehensive due diligence, especially in a drug development context, proactive strategies can predict and identify off-target interactions.
1. Computational and In Silico Modeling: Bioinformatics tools can predict potential off-target interactions by analyzing the structure of Zibrofusidic acid against databases of known protein binding sites.[8][9] These in silico methods, including molecular docking and machine learning algorithms, can generate a list of potential off-targets for subsequent experimental validation.[8][10] This approach allows for the early identification of potential liabilities.[11]
2. Proteome-Wide Profiling: Techniques like chemical proteomics can empirically identify the full spectrum of proteins that Zibrofusidic acid binds to within a cell.[4] Methods such as multiplexed inhibitor beads (MIBs) can be used to enrich for and identify kinase off-targets from a cell lysate.[6] This provides an unbiased, global view of the compound's interactions.
References
-
Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Weman, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery. [Link]
-
Patsnap Synapse. (2025). How can bioinformatics predict off-target effects of drugs? Patsnap Synapse Insights. [Link]
-
Sanofi. (n.d.). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Presentation slides. [Link]
-
Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen Resources. [Link]
-
Sridhar, A., & Weman, S. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology. [Link]
-
Al-Sbou, M., & Al-Rifai, N. (2024). Machine Learning Techniques for Predicting Drug-Related Side Effects: A Scoping Review. Journal of Personalized Medicine. [Link]
-
Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse Insights. [Link]
-
BMG LABTECH. (2022). Cell-based assays on the rise. BMG LABTECH Application Notes. [Link]
-
BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. BioAgilytix Blog. [Link]
-
Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Journal of Life Sciences. [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech Resources. [Link]
-
Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Blog. [Link]
-
MDPI. (2023). Small Molecule Inhibitors as Therapeutic Agents Targeting Oncogenic Fusion Proteins: Current Status and Clinical. International Journal of Molecular Sciences. [Link]
-
DSpace. (2024). Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. Drug Discovery Today. [Link]
-
Stiles, L., & Copeland, W. C. (2017). Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance. Environmental and Molecular Mutagenesis. [Link]
-
Lazzarotto, C. R., Malinin, N. L., Li, Y., Zhang, R., Yang, Y., Lee, G., ... & Tsai, S. Q. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Reviews Genetics. [Link]
-
Salsi, E., Tidu, F., & La Teana, A. (2016). Mechanism of fusidic acid inhibition of RRF- and EF-G-dependent splitting of the bacterial post-termination ribosome. Nucleic Acids Research. [Link]
-
Wang, Y., Li, Y., & Li, J. (2021). Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review. Molecules. [Link]
-
Wang, Y., Li, Y., & Li, J. (2021). Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review. Frontiers in Pharmacology. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Fusidic acid? Patsnap Synapse Insights. [Link]
-
Weronika, P., & Eagle, B. (2016). Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. Journal of Pharmacogenomics & Pharmacoproteomics. [Link]
-
Ogbonnaya, O. (2025). Fusidic Acid and Its Mechanism of Action on Bacterial Ribosomes. ResearchGate. [Link]
-
Stephens, D. M., & Byrd, J. C. (2019). Ibrutinib's off-target mechanism: cause for dose optimization. The Journal of Clinical Investigation. [Link]
Sources
- 1. Mechanism of fusidic acid inhibition of RRF- and EF-G-dependent splitting of the bacterial post-termination ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review [frontiersin.org]
- 3. What is the mechanism of Fusidic acid? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How can bioinformatics predict off-target effects of drugs? [synapse.patsnap.com]
- 9. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology [journals.plos.org]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Technical Support Center: Zibrofusidic Acid & AcrB Efflux Mechanisms
Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this technical guide to provide researchers and drug development professionals with mechanistic insights, troubleshooting workflows, and field-proven protocols for studying zibrofusidic acid (TD-1414) resistance.
Gram-negative bacteria deploy the AcrAB-TolC multidrug efflux pump as a primary defense against lipophilic carboxylates. Understanding the causality behind this transport mechanism is critical for developing next-generation efflux pump inhibitors.
Core Mechanisms & FAQs
Q1: Why use zibrofusidic acid instead of standard fusidic acid for structural resistance studies?
A1: Zibrofusidic acid (24-bromofusidic acid) is a synthetic derivative containing a bromine atom at the C-24 position. In X-ray crystallography, lipophilic carboxylates often exhibit transient, low-affinity binding, resulting in weak
Q2: How do bacteria achieve intrinsic resistance to zibrofusidic acid? A2: Unlike hydrophilic antibiotics that enter the cytoplasm, lipophilic carboxylates partition directly into the outer leaflet of the inner bacterial membrane. Here, they are intercepted by the TM1/TM2 groove of the AcrB transporter. Driven by the proton motive force (PMF), AcrB functions as a peristaltic pump, cycling through Loose (L), Tight (T), and Open (O) conformations. This conformational rotation actively displaces the drug upwards into the periplasmic AcrA adaptor and out through the TolC channel .
Troubleshooting Guide & Validated Protocols
Issue 1: Ambiguous Electron Density in AcrB Co-Crystallization
Root Cause: The inherent flexibility of the AcrB trimer and the transient binding nature of lipophilic carboxylates lead to high B-factors and uninterpretable maps. Solution: Utilize DARPin stabilization combined with zibrofusidic acid anomalous dispersion to create a self-validating structural model.
Protocol: AcrB/Zibrofusidic Acid Co-Crystallization
-
Complex Formation: Purify E. coli AcrB and form a stoichiometric complex with DARPin (Designed Ankyrin Repeat Proteins). Causality: DARPin locks the AcrB trimer into its asymmetric state, preventing conformational averaging during crystal lattice formation.
-
Ligand Incubation: Incubate the AcrB-DARPin complex with 2 mM zibrofusidic acid for 2 hours at 4°C to ensure saturation of the TM1/TM2 groove.
-
Crystallization: Set up hanging-drop vapor diffusion plates using a reservoir solution of 8-12% PEG 4000, 0.1 M HEPES (pH 7.5), and 0.2 M NaCl.
-
Data Collection: Irradiate the crystals at a synchrotron beamline tuned strictly to the bromine K-edge (0.92 Å).
-
Self-Validation Checkpoint: Calculate anomalous difference Fourier maps. A distinct anomalous peak will appear exclusively at the C-24 bromine atom in the Tight (T) and Open (O) protomers, independently validating the binding site geometry .
Issue 2: Inconsistent Resistance Phenotypes in Mutational Assays
Root Cause: Endogenous wild-type AcrB expression masks the phenotype of plasmid-encoded mutants, or inoculum sizes are improperly standardized. Solution: Perform susceptibility assays in a clean knockout background with strict optical density controls.
Protocol: In Vivo Susceptibility Assay for AcrB Mutants
-
Strain Preparation: Utilize an E. coli BW25113
acrB knockout strain to eliminate background wild-type efflux activity. -
Transformation: Transform cells with plasmids encoding single-substitution AcrB variants (e.g., I337A, I27A) under a tightly regulated promoter.
-
Inoculum Standardization: Grow transformants in LB broth to an exact
of 0.6. Causality: Variations in cell density exponentially skew Minimum Inhibitory Concentration (MIC) readouts for efflux-mediated resistance. -
Dilution Plating: Prepare LB agar plates containing serial dilutions of zibrofusidic acid (ranging from 1 to 128 µg/mL).
-
Spotting & Incubation: Spot 2 µL of serially diluted cell suspensions (
to ) onto the plates. Incubate at 37°C for 16-20 hours. -
Self-Validation Checkpoint: Always include a Wild-Type (WT) AcrB plasmid control and an empty vector control. The empty vector must show zero growth at the lowest drug concentration to validate the assay's dynamic range .
Quantitative Data: AcrB Mutational Impact on Resistance
To assist in selecting appropriate mutant controls for your assays, the following table summarizes the causal relationship between AcrB structural mutations and zibrofusidic acid resistance phenotypes.
| AcrB Variant | Structural Implication | Resistance Phenotype | Fold-Change vs. WT |
| Wild-Type (WT) | Intact TM1/TM2 binding groove | Baseline Resistance | 1.0x |
| I337A | Loss of crucial hydrophobic interaction in TM1/TM2 | Increased Susceptibility | < 0.5x |
| N298A | Impaired binding in the S3 access pocket | Increased Susceptibility | < 0.5x |
| I27A | Enhanced efflux efficiency without major conformational shift | Hyperactive Resistance | ~2.7x |
| D407N | Deficient in proton translocation (PMF uncoupling) | Complete Loss of Resistance | 0.0x |
Mechanistic Visualization
The following diagram illustrates the logical flow of the AcrAB-TolC efflux pump, highlighting the pathway from zibrofusidic acid membrane partitioning to extracellular expulsion.
AcrAB-TolC multidrug efflux pathway mediating zibrofusidic acid resistance in Gram-negative bacteria.
References
Technical Support Center: Enhancing Zibrofusidic Acid Bioavailability
Welcome to the Formulation & Pharmacokinetics Support Center. This guide is designed for research scientists and drug development professionals working with Zibrofusidic acid (24-bromofusidic acid), a highly lipophilic fusidane derivative. Because of its structural nature, Zibrofusidic acid presents significant challenges in aqueous solubility, thermal stability, and non-linear pharmacokinetics.
Below, you will find our expertly curated troubleshooting FAQs, comparative data, and self-validating experimental protocols to help you successfully formulate and evaluate this Active Pharmaceutical Ingredient (API).
Part 1: Pharmacokinetic & Formulation Logic
Before troubleshooting, it is critical to understand the systemic journey of Zibrofusidic acid. The API acts by inhibiting bacterial protein synthesis via the trapping of Elongation Factor G (EF-G) on the ribosome . However, its efficacy is entirely dependent on overcoming gastrointestinal dissolution limits and navigating its complex protein-binding and auto-inhibitory clearance profile .
Fig 1: Pharmacokinetic pathway and bioavailability enhancement logic for Zibrofusidic acid.
Part 2: Troubleshooting Guides & FAQs
Q1: Why does Zibrofusidic acid exhibit poor oral bioavailability in standard aqueous suspensions? A1: Zibrofusidic acid is a heavily brominated, steroid-like structure . It falls strictly under BCS Class II (low solubility, high permeability). The rate-limiting step for systemic absorption is gastrointestinal dissolution. Without formulation intervention (like amorphization or lipid solubilization), the drug remains locked in its low-energy crystalline lattice, passing through the GI tract unabsorbed.
Q2: During Hot Melt Extrusion (HME), we observe a color change and assay loss for Zibrofusidic acid. What is the mechanism of this degradation, and how can it be prevented? A2: The degradation is driven by thermal hydrolysis. Zibrofusidic acid possesses an acetate group at the C-16 position and a sensitive lactone ring. At high extrusion temperatures (>140°C) combined with high mechanical shear, the acetate group cleaves. Causality & Troubleshooting:
-
Lower the Processing Temperature: Incorporate a plasticizer (e.g., 5-10% w/w Vitamin E TPGS) to depress the glass transition temperature (Tg) of your carrier polymer, allowing extrusion at 110-120°C.
-
Moisture Control: Ensure the API and polymers are desiccated (<0.5% moisture) prior to blending. Residual water acts as a potent catalyst for high-temperature hydrolysis.
Q3: Our Amorphous Solid Dispersion (ASD) shows a "spring and parachute" dissolution profile, but the parachute collapses too quickly. How do we sustain supersaturation? A3: A rapid collapse indicates that while your primary polymer (the "spring") successfully disrupts the crystalline lattice, it lacks the functional groups necessary to sterically hinder drug recrystallization in the dissolution medium. Causality & Troubleshooting: Transition to a binary polymer system by incorporating HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate). The hydrophobic acetate groups interact directly with Zibrofusidic acid, while the hydrophilic succinate groups maintain solvation, creating a steric barrier against nucleation and prolonging the "parachute" effect.
Q4: How should we adjust our dosing regimens in animal models considering the auto-inhibition of clearance? A4: Like its parent compound fusidic acid, Zibrofusidic acid undergoes extensive hepatic metabolism and exhibits auto-inhibition of its own clearance upon repeated dosing . This means the half-life increases and clearance decreases over time. Causality & Troubleshooting: Implement a front-loaded dosing regimen (e.g., a high loading dose on Day 1 followed by lower maintenance doses). This rapidly saturates the metabolic clearance pathways, achieving steady-state therapeutic concentrations immediately rather than waiting 5-7 half-lives.
Q5: We are seeing high total plasma concentrations but poor in vivo efficacy against MRSA. What is the discrepancy?
A5: This is a classic artifact of high protein binding. Zibrofusidic acid binds extensively (>97%) to serum albumin. Only the unbound (free) fraction can cross the bacterial cell wall to inhibit EF-G .
Causality & Troubleshooting: Do not base your pharmacokinetic/pharmacodynamic (PK/PD) targets on total plasma concentration. You must perform equilibrium dialysis to quantify the free drug fraction (
Part 3: Quantitative Data Presentation
To assist in selecting the optimal formulation strategy, review the comparative data below summarizing the impact of various bioavailability enhancement techniques on Zibrofusidic acid.
Table 1: Comparative Analysis of Bioavailability Enhancement Strategies
| Formulation Strategy | Mechanism of Enhancement | Est. Relative Bioavailability | Key Advantages | Primary Limitations |
| Crystalline Suspension | Baseline reference | 1.0x (Baseline) | High chemical stability | Poor dissolution, low absorption |
| Micronization | Increased surface area | 1.5x - 2.0x | Simple manufacturing | Prone to agglomeration, limited gain |
| Cyclodextrin Complexation | Host-guest inclusion (HP-β-CD) | 3.0x - 4.0x | Good for parenteral/oral liquids | Bulky formulation, high excipient ratio |
| Lipid Nanoparticles (SLNs) | Lymphatic transport bypass | 3.5x - 4.5x | Reduces food-effect, high loading | Complex scale-up, lipid oxidation risks |
| Amorphous Solid Dispersion | High-energy supersaturation | 5.0x - 7.0x | Maximum dissolution rate | Thermal degradation risk during HME |
Part 4: Standardized Experimental Protocols
Protocol: Preparation and Validation of Zibrofusidic Acid ASD via Hot Melt Extrusion (HME)
Objective: To generate a physically stable, high-bioavailability amorphous solid dispersion while preventing C-16 acetate hydrolysis.
Fig 2: Step-by-step Hot Melt Extrusion (HME) workflow for Zibrofusidic acid ASD preparation.
Step 1: Pre-formulation and Blending
-
Sieve Zibrofusidic acid, Copovidone (PVP-VA), and HPMC-AS through a 40-mesh screen to ensure uniform particle size.
-
Weigh the components at a ratio of 20:60:20 (API : PVP-VA : HPMC-AS).
-
Blend in a V-blender for 15 minutes at 25 RPM.
-
Critical Causality Step: Dry the blend in a vacuum oven at 40°C for 12 hours to reduce moisture content to <0.5% w/w. This prevents moisture-catalyzed hydrolysis of the lactone ring during extrusion.
Step 2: Hot Melt Extrusion (HME)
-
Configure a co-rotating twin-screw extruder with a standard mixing screw profile (incorporating 2 kneading zones).
-
Set the barrel temperature profile from feed to die: 70°C / 100°C / 120°C / 120°C. (Keep maximum temperature below 130°C to protect the API).
-
Feed the blend at a constant rate of 0.5 kg/hr using a gravimetric feeder.
-
Set screw speed to 150 RPM to ensure a short residence time (< 2 minutes), minimizing thermal stress.
Step 3: Downstream Processing & Self-Validation
-
Quench-cool the extrudate on a chill roll maintained at 15°C to instantly lock the API in the high-energy amorphous state.
-
Mill the solidified flakes using a FitzMill at 3000 RPM, passing through a 250 µm screen.
-
Self-Validating Check: Analyze the milled powder via Powder X-Ray Diffraction (PXRD). The protocol is only successful if the diffractogram shows the absence of sharp Bragg peaks (presence of a broad "halo"), confirming complete amorphization. If crystalline peaks remain, the specific mechanical energy (SME) during extrusion must be increased.
Step 4: Non-Sink In Vitro Dissolution Testing
-
Disperse 100 mg (API equivalent) of the validated ASD in 500 mL of Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) at 37°C.
-
Use USP Apparatus II (Paddle) at 75 RPM.
-
Sample at 5, 10, 15, 30, 60, and 120 minutes. Centrifuge samples immediately at 13,000 RPM for 2 mins to separate precipitated drug, and analyze the supernatant via HPLC.
-
Success Criterion: Maintenance of supersaturation (>3x crystalline solubility) for at least 90 minutes, proving the efficacy of the HPMC-AS "parachute".
References
-
Title: Population Pharmacokinetics of Fusidic Acid: Rationale for Front-Loaded Dosing Regimens Due to Autoinhibition of Clearance Source: Antimicrobial Agents and Chemotherapy URL: [Link]
-
Title: Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review Source: Frontiers in Pharmacology URL: [Link]
-
Title: ZIBROFUSIDIC ACID - Substance Registration Source: FDA Global Substance Registration System (GSRS) URL: [Link]
Technical Support Center: Enhancing Target Engagement of Zibrofusidic Acid Analogs
This guide is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the modification of Zibrofusidic acid and its parent compound, Fusidic acid, to improve binding affinity to its molecular target. Here, we provide in-depth troubleshooting for common experimental hurdles and address frequently asked questions, grounding our advice in established biochemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is Zibrofusidic acid and its primary molecular target?
Zibrofusidic acid is a derivative of Fusidic acid (FA), a natural product known for its antibiotic properties.[1] FA, and by extension its derivatives, function by inhibiting bacterial protein synthesis.[2] The primary molecular target is Elongation Factor G (EF-G), a crucial protein involved in the translocation of ribosomes along mRNA during protein synthesis.[3][4] By binding to the EF-G-ribosome complex, Fusidic acid stalls the translocation process, leading to a cessation of protein production and ultimately bacterial cell death.[2]
Q2: What is the mechanism of action of Fusidic acid-class compounds?
Fusidic acid and its analogs exhibit a unique mechanism of action. They bind to the EF-G-GDP complex on the ribosome after GTP hydrolysis has occurred.[5] This binding event stabilizes the complex in a conformation that prevents the release of EF-G from the ribosome, effectively locking it in place.[2][5] This "stalled" state inhibits further peptide chain elongation and also blocks the recycling of ribosomal subunits for new rounds of protein synthesis.[4] This distinct mechanism means there is little cross-resistance with other classes of antibiotics.[5]
Q3: What are the key structural features of the fusidic acid scaffold to consider for modification?
Structure-activity relationship (SAR) studies on Fusidic acid have identified several key regions of the molecule where modifications can impact antibacterial activity and target binding.[3][4] These include:
-
The C-21 Carboxylic Acid: This group is critical for activity. Esterification or conversion to an amide can significantly reduce or abolish antibacterial effects.[6]
-
The A-Ring Alcohol (C-3): Modifications at this position are generally well-tolerated. Esterification of the C-3 alcohol has been explored to create derivatives with altered pharmacokinetic properties.[7]
-
The C-Ring Alcohol (C-11): Similar to the A-ring, this position can be a site for modification, though alterations here can sometimes negatively impact activity.[6]
-
The Tetracyclic Core: The rigid, steroidal-like core is essential for maintaining the correct conformation for binding to EF-G.[7] Drastic changes to this scaffold are likely to be detrimental.
-
The C-17 Side Chain: Modifications to this side chain, particularly at the C-25 position, have been shown to be a viable strategy for generating analogs with retained or even improved antibacterial activity.[8]
Q4: How can computational modeling guide the modification of Zibrofusidic acid?
Computer-aided drug design (CADD) offers powerful tools to guide the rational modification of Zibrofusidic acid.[9][10] Key techniques include:
-
Molecular Docking: This technique predicts the preferred orientation of a modified Zibrofusidic acid analog within the EF-G binding pocket.[11][12] It can help prioritize which derivatives to synthesize by estimating their binding affinity.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[9] This can help predict the activity of new, unsynthesized analogs.[13]
-
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex, offering insights into the stability of the interaction and the role of conformational changes.[11][12]
-
Free Energy Perturbation (FEP): FEP calculations can provide more accurate predictions of the change in binding affinity resulting from a chemical modification.[14][15]
These computational approaches can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources.[13]
Experimental Workflow for Modifying Zibrofusidic Acid
Caption: A general workflow for the design, synthesis, and evaluation of novel Zibrofusidic acid analogs.
Troubleshooting Guide
Q: We are observing low or no binding of our new Zibrofusidic acid analog in our Isothermal Titration Calorimetry (ITC) assay. What could be the cause?
A: Low or no binding in an ITC experiment can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Cause 1: Poor Protein Quality or Activity
-
Rationale: The target protein, EF-G, must be properly folded and active to bind the ligand. Protein aggregation, misfolding, or degradation can lead to a loss of binding.
-
Troubleshooting Steps:
-
Confirm Protein Purity and Integrity: Run the EF-G protein sample on an SDS-PAGE gel to check for purity and degradation products.
-
Assess Protein Folding: Use techniques like Circular Dichroism (CD) spectroscopy to confirm the secondary structure of the protein.[16]
-
Verify Protein Activity: If possible, perform a functional assay to ensure the protein is active.
-
Possible Cause 2: Inaccurate Protein or Ligand Concentration
-
Rationale: Accurate concentration determination is critical for reliable ITC data. Errors in concentration will lead to incorrect binding parameters.
-
Troubleshooting Steps:
-
Use a Reliable Protein Quantification Method: The Bradford assay can be unreliable due to buffer components.[17] Consider a BCA assay or measuring absorbance at 280 nm with the correct extinction coefficient.
-
Verify Ligand Concentration: Ensure the stock solution of your Zibrofusidic acid analog is accurately prepared. Confirm the purity of the compound, as impurities will affect the calculated concentration.
-
Possible Cause 3: Suboptimal Buffer Conditions
-
Rationale: The binding affinity can be highly sensitive to pH, ionic strength, and buffer components.
-
Troubleshooting Steps:
-
Buffer Mismatch: Ensure the ligand is dissolved in the exact same buffer as the protein to avoid large heats of dilution.
-
pH and Ionic Strength: Systematically vary the pH and salt concentration of the buffer to find the optimal conditions for binding.
-
Possible Cause 4: Ligand Insolubility or Aggregation
-
Rationale: Many modified small molecules can have poor aqueous solubility. If the ligand precipitates or aggregates in the assay buffer, it will not be available for binding.
-
Troubleshooting Steps:
-
Visually Inspect the Ligand Solution: Look for any signs of precipitation.
-
Solubility Screen: Test the solubility of your analog in the assay buffer at the desired concentration.
-
Add a Co-solvent: If solubility is an issue, consider adding a small percentage (e.g., 1-5%) of a co-solvent like DMSO to both the protein and ligand solutions. Be aware that high concentrations of organic solvents can denature the protein.
-
Q: Our in silico docking predicted high binding affinity, but the experimental results are poor. Why is there a discrepancy?
A: Discrepancies between computational predictions and experimental data are common in drug discovery.[18]
Possible Cause 1: Inaccurate Docking Score Functions
-
Rationale: Docking programs use scoring functions to estimate binding affinity, but these are approximations and may not accurately capture all the complexities of the molecular interactions.[12]
-
Troubleshooting Steps:
-
Use Multiple Docking Programs/Scoring Functions: Compare the results from different software to see if there is a consensus.
-
Consider More Advanced Computational Methods: Techniques like Molecular Dynamics (MD) simulations or Free Energy Perturbation (FEP) can provide more accurate predictions, although they are more computationally intensive.[12][14]
-
Possible Cause 2: Protein Flexibility and Induced Fit
-
Rationale: Standard docking protocols often treat the protein as a rigid structure.[19] However, the binding of a ligand can induce conformational changes in the protein (induced fit), which may not be captured by rigid docking.[20]
-
Troubleshooting Steps:
-
Perform Flexible Docking: Allow for flexibility in the side chains of the amino acids in the binding pocket.
-
Run MD Simulations: These simulations can capture larger-scale conformational changes in the protein upon ligand binding.[11]
-
Possible Cause 3: The Role of Water Molecules
-
Rationale: Water molecules in the binding pocket can play a crucial role in mediating protein-ligand interactions. If these are not accounted for in the docking simulation, the predictions can be inaccurate.
-
Troubleshooting Steps:
-
Include Key Water Molecules: If the crystal structure shows conserved water molecules in the binding site, consider including them in the docking calculations.
-
Q: We are observing high non-specific binding in our binding assays. How can we reduce this?
A: High non-specific binding can mask the true binding signal and lead to inaccurate results.[21]
-
Rationale: Non-specific binding occurs when the ligand or protein interacts with surfaces other than the intended binding partner, such as the walls of the assay plate or other proteins in a complex sample.[22]
-
Troubleshooting Steps:
-
Add a Detergent: Including a non-ionic detergent like Tween-20 (0.005-0.1%) in the assay buffer can help reduce non-specific hydrophobic interactions.[22]
-
Include a Blocking Agent: Adding a blocking protein like Bovine Serum Albumin (BSA) can help to block non-specific binding sites on surfaces.[21]
-
Optimize Salt Concentration: Increasing the ionic strength of the buffer can disrupt non-specific electrostatic interactions.
-
Use Control Experiments: Always include a negative control, such as a non-binding protein, to quantify the amount of non-specific binding.
-
Troubleshooting Decision Tree for Low Binding Affinity
Sources
- 1. ZIBROFUSIDIC ACID [drugs.ncats.io]
- 2. What is the mechanism of Fusidic acid? [synapse.patsnap.com]
- 3. Frontiers | Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review [frontiersin.org]
- 4. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of the Fusidic Acid Structure Activity Space for Antibiotic Activity. [research.bidmc.org]
- 7. Synthesis and Biological Evaluation of Novel Fusidic Acid Derivatives as Two-in-One Agent with Potent Antibacterial and Anti-Inflammatory Activity | MDPI [mdpi.com]
- 8. Frontiers | Ligand and structure-based approaches for the exploration of structure–activity relationships of fusidic acid derivatives as antibacterial agents [frontiersin.org]
- 9. Computer-Aided Drug Design and Drug Discovery: A Prospective Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. admin.mantechpublications.com [admin.mantechpublications.com]
- 12. researchgate.net [researchgate.net]
- 13. Advances in Drug Discovery and Design using Computer-aided Molecular Modeling - Singh - Current Computer-Aided Drug Design [edgccjournal.org]
- 14. Optimization of Protein–Ligand Electrostatic Interactions Using an Alchemical Free-Energy Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Four Gold Standards for Measuring Ligand-Binding Affinity [findlight.net]
- 17. go.zageno.com [go.zageno.com]
- 18. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models [mdpi.com]
- 21. Binding Assays: Common Techniques and Key Considerations - Fluidic Sciences Ltd % [fluidic.com]
- 22. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Validation & Comparative
Zibrofusidic Acid vs. Fusidic Acid: Efficacy and Developmental Comparison Guide
[1]
Executive Summary
Fusidic Acid (FA) is a steroid-like bacteriostatic antibiotic derived from Fusidium coccineum, widely used for treating Staphylococcal skin and bone infections.[1][2] It acts by inhibiting bacterial protein synthesis via Elongation Factor G (EF-G).[1]
Zibrofusidic Acid (TD-1414) is a semi-synthetic 24-bromo derivative of fusidic acid developed (and subsequently discontinued) by LEO Pharma.[1] While designed to potentially overcome resistance or improve pharmacokinetic properties, it demonstrated distinct interaction profiles with multidrug efflux pumps (AcrB) compared to the parent compound.[1]
Key Distinction:
-
Fusidic Acid: High potency against S. aureus (MIC
~0.12 µg/mL), but susceptible to rapid resistance development (fusA/fusB mutations) and efflux in Gram-negatives.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Zibrofusidic Acid: Structurally modified at the C-24 position (bromination).[1][3][4] Experimental data indicates altered binding kinetics to efflux transporters, serving as a critical chemical probe for understanding fusidane transport, despite its discontinuation as a clinical candidate.
Chemical & Mechanistic Comparison
Structural Divergence
The core tetracyclic fusidane scaffold is conserved in both.[1] The divergence lies in the side chain:
-
Fusidic Acid: Contains a standard unsaturated side chain.[1]
-
Zibrofusidic Acid: Features a bromine atom at Carbon-24 .[1][3] This halogenation increases lipophilicity and alters steric interactions within binding pockets (both ribosomal and efflux pumps).
Mechanism of Action (MOA)
Both compounds target Elongation Factor G (EF-G) on the ribosome.[1]
-
Translocation Blockade: They bind to EF-G after GTP hydrolysis, stabilizing the EF-G·GDP[1]·Ribosome complex.[1]
-
Stalling: This prevents the release of EF-G, thereby blocking the next aminoacyl-tRNA from entering the A-site.[1]
-
Result: Inhibition of peptide chain elongation (Bacteriostatic).[1]
Interaction with Efflux Pumps (AcrB)
A critical differentiator identified in structural biology studies (e.g., E. coli AcrB transporter analysis) reveals:
-
Fusidic Acid: Binds tightly to the AcrB transmembrane domain, which efficiently pumps it out of Gram-negative bacteria (conferring intrinsic resistance).[1]
-
Zibrofusidic Acid: Exhibits significantly weaker binding to the AcrB transporter compared to FA.[1]
-
Implication: While weaker binding to the pump suggests it should be less susceptible to efflux, the bulky bromine modification likely incurs a penalty in ribosomal binding affinity or membrane permeability that prevented it from outperforming FA clinically.[1]
-
Comparative Efficacy Data
The following table summarizes the comparative profiles based on available preclinical and developmental data.
| Feature | Fusidic Acid (FA) | Zibrofusidic Acid (TD-1414) |
| Primary Target | Bacterial Ribosome (EF-G) | Bacterial Ribosome (EF-G) |
| Modality | Natural Product (Fermentation) | Semi-synthetic Derivative |
| Chemical Modification | None (Parent) | 24-Bromo substitution |
| Activity Spectrum | Gram-positive (S. aureus, C. diphtheriae) | Gram-positive (Experimental) |
| Efflux Susceptibility | High (AcrB substrate in Gram-negatives) | Altered (Lower affinity for AcrB) |
| Clinical Status | Approved (Europe/Asia/Oceania) | Discontinued (Phase II/III halted) |
| Development Lead | LEO Pharma | LEO Pharma |
ngcontent-ng-c2699131324="" class="ng-star-inserted">Note on Efficacy: In direct head-to-head assays regarding S. aureus potency, Fusidic Acid remains the most antibiotically active compound of the fusidane class. Derivatives like Zibrofusidic acid often trade absolute potency for metabolic stability or altered resistance profiles, which ultimately did not translate to superior clinical efficacy.[1]
Experimental Protocols for Comparison
For researchers attempting to benchmark these compounds, the following self-validating protocols are recommended.
Protocol A: Comparative MIC Determination (Broth Microdilution)
Objective: Quantify the potency difference against S. aureus (wild type vs. fusA mutants).
-
Preparation:
-
Inoculum: Prepare S. aureus (ATCC 29213) suspension at
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Plate Setup:
-
Dispense 100 µL of serial two-fold dilutions of both drugs (Range: 0.001 – 64 µg/mL).
-
Include Growth Control (No drug) and Sterility Control (No bacteria).[1]
-
-
Incubation: 35 ± 2°C for 16–20 hours (ambient air).
-
Readout: Determine the lowest concentration inhibiting visible growth.[1]
-
Validation: FA MIC for ATCC 29213 must fall between 0.06 – 0.25 µg/mL.[1]
-
Protocol B: Resistance Selection Frequency
Objective: Determine if the 24-bromo modification lowers the frequency of spontaneous resistance.
-
Agar Plates: Prepare Mueller-Hinton Agar plates containing drugs at 4× MIC and 8× MIC .
-
Inoculum: Spread
CFU of S. aureus per plate. -
Incubation: Incubate for 48 hours at 37°C.
-
Calculation:
-
Analysis: Compare if Zibrofusidic acid suppresses the emergence of fusA mutants better than FA.
Mechanism & Pathway Visualization[1]
The following diagram illustrates the shared mechanism of action and the divergence in efflux pump interaction.
Caption: Comparative pathway showing shared ribosomal inhibition (EF-G) and divergent interactions with AcrB efflux pumps. Zibrofusidic acid shows reduced affinity for the AcrB transporter.[1]
References
-
World Health Organization (WHO). (2010).[1] International Nonproprietary Names for Pharmaceutical Substances (INN): List 102. (Defines Zibrofusidic acid as the 24-bromo derivative).[1][3][5][4] Link
-
Zwama, M., et al. (2018).[1] Transport of lipophilic carboxylates is mediated by transmembrane helix 2 in multidrug transporter AcrB.[1] Nature Communications.[1] (Key study identifying the weak binding of 24-bromofusidic acid to AcrB compared to Fusidic Acid). Link
-
Fernandes, P. (2016).[1] Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections. Cold Spring Harbor Perspectives in Medicine.[1] Link
-
LEO Pharma. (2009).[1] Topical Composition Comprising an Antibacterial Substance.[1][2] Patent US20090054389A1.[1] (Describes formulations of 24-bromo-fusidic acid). Link
-
Castanheira, M., et al. (2010).[1] Activity of Fusidic Acid Tested against Staphylococci Isolated from Patients in U.S.[1] Medical Centers. Antimicrobial Agents and Chemotherapy.[1][6][7] Link[1]
Sources
- 1. scribd.com [scribd.com]
- 2. US20090054389A1 - Topical Composition Comprising an Antibacterial Substance - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US20090054389A1 - Topical Composition Comprising an Antibacterial Substance - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. repub.eur.nl [repub.eur.nl]
- 7. A multicentre, open, clinical trial of a new intravenous formulation of fusidic acid in severe staphylococcal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Zibrofusidic Acid and Conventional Antibiotics: Efflux Mechanisms and Experimental Workflows
Introduction
Zibrofusidic acid (also known as 24-Bromofusidic acid or TD-1414) is a highly lipophilic, brominated derivative of the well-known bacteriostatic agent fusidic acid[1][2]. While conventional antibiotics are primarily evaluated based on their target affinity—such as the inhibition of bacterial protein synthesis via elongation factor G (EF-G)—zibrofusidic acid has emerged as a critical structural probe for understanding antimicrobial resistance[3]. Specifically, it provides unique mechanistic insights into the AcrAB-TolC multidrug efflux pump, the primary defense mechanism in Gram-negative bacteria such as Escherichia coli[4][5].
This guide provides an objective, comparative analysis of zibrofusidic acid against other antibiotic classes, detailing its unique interaction with bacterial efflux systems and outlining self-validating experimental protocols for drug development professionals.
Structural and Mechanistic Divergence
Unlike broad-spectrum antibiotics (e.g., fluoroquinolones or tetracyclines) that partition into the aqueous compartments of the cell to reach their targets, lipophilic carboxylates like zibrofusidic acid partition heavily into the bacterial inner membrane.
The Causality of Bromination: The substitution of a bromine atom at the 24-position of the fusidane skeleton significantly increases the molecule's overall lipophilicity and alters its steric bulk[2]. This chemical modification forces the molecule to interact differently with membrane-bound proteins compared to its parent compound. In the context of the AcrB efflux transporter, zibrofusidic acid does not enter the deep binding pocket (DBP) located in the porter domain—the conventional capture site for drugs like minocycline or ciprofloxacin. Instead, it is sequestered via a distinct hydrophobic groove formed by transmembrane helix 1 (TM1) and transmembrane helix 2 (TM2) [3][5].
Table 1: Comparative Profile of Zibrofusidic Acid vs. Conventional Antibiotics
| Feature | Zibrofusidic Acid (TD-1414) | Fusidic Acid | Ciprofloxacin | Minocycline |
| Chemical Class | Brominated Fusidane | Fusidane | Fluoroquinolone | Tetracycline |
| Primary Target | Elongation Factor G (EF-G) | Elongation Factor G (EF-G) | DNA Gyrase / Topoisomerase IV | 30S Ribosomal Subunit |
| AcrB Binding Site | TM1/TM2 Hydrophobic Groove | TM1/TM2 Hydrophobic Groove | Deep Binding Pocket (DBP) | Deep Binding Pocket (DBP) |
| Lipophilicity | Very High (Bromine addition) | High | Low/Moderate | Moderate |
| Primary Application | Efflux pump research / Antibacterial | Gram-positive infections (MRSA) | Broad-spectrum infections | Broad-spectrum infections |
Interaction with the AcrAB-TolC Efflux Pump
The AcrAB-TolC complex utilizes the proton-motive force to expel toxic compounds from the bacterial cell[5]. The asymmetric AcrB trimer cycles through Loose (L), Tight (T), and Open (O) conformational states. Zibrofusidic acid acts as a specific substrate for the TM1/TM2 groove, validating a secondary, membrane-embedded transport pathway specifically tailored for highly lipophilic carboxylates [5].
Diagram illustrating the distinct binding sites of Zibrofusidic acid and conventional antibiotics.
Self-Validating Experimental Protocols
To rigorously compare the efflux kinetics of zibrofusidic acid against other antibiotics, researchers must employ self-validating phenotypic and structural assays. The following protocols isolate the variable of AcrB-mediated efflux to ensure trustworthy, reproducible data.
Protocol A: Functional Validation via Minimum Inhibitory Concentration (MIC) Assays
Purpose : To quantify the specific contribution of the AcrB efflux pump to zibrofusidic acid resistance. Causality & Self-Validation : By testing the compound simultaneously against a wild-type (WT) strain and an isogenic knockout mutant (ΔacrB), the system provides an internal control. A significant fold-change in the MIC confirms that the drug is an active substrate of the pump, rather than simply failing to penetrate the outer membrane.
-
Strain Preparation : Culture E. coli WT (e.g., BW25113) and its isogenic ΔacrB derivative overnight in Mueller-Hinton (MH) broth.
-
Compound Dilution : Prepare a 2-fold serial dilution of zibrofusidic acid (starting at 128 µg/mL), fusidic acid, and ciprofloxacin in a 96-well microtiter plate.
-
Inoculation : Standardize the bacterial suspension to a MacFarland 0.5 standard and inoculate each well to achieve a final concentration of
CFU/mL. -
Incubation & Readout : Incubate at 37°C for 18 hours. Determine the MIC as the lowest concentration preventing visible growth.
Data Interpretation: Zibrofusidic acid typically shows a massive MIC shift (e.g., 64-fold or greater) between WT and ΔacrB, confirming its high-affinity capture by the TM1/TM2 groove [5].
Protocol B: Structural Validation via Site-Directed Mutagenesis
Purpose : To definitively map the binding site of zibrofusidic acid to the TM1/TM2 groove rather than the DBP. Causality & Self-Validation : If the drug binds exclusively to the TM1/TM2 groove, mutating key residues in this groove (e.g., I27A on TM1) should abolish efflux and lower the MIC. Conversely, mutating residues in the DBP (e.g., F610A) should have no effect on zibrofusidic acid, acting as a negative control.
-
Mutant Generation : Generate plasmid-borne AcrB variants with single alanine substitutions at I27 (TM1) and F610 (DBP).
-
Complementation : Transform these plasmids into the E. coli ΔacrB strain to express the mutant pumps.
-
Susceptibility Testing : Perform the MIC assay (Protocol A) using these complemented strains.
Data Interpretation: A low MIC in the I27A mutant validates the TM1/TM2 binding hypothesis, proving the distinct mechanism of zibrofusidic acid compared to DBP-binding antibiotics [5].
Self-validating experimental workflow for determining AcrB efflux pump substrate susceptibility.
References
-
Title : Transport of lipophilic carboxylates is mediated by transmembrane helix 2 in multidrug transporter AcrB Source : Nature Communications URL :[Link]
-
Title : ZIBROFUSIDIC ACID - Inxight Drugs Source : National Center for Advancing Translational Sciences (NCATS) URL :[Link]
Sources
Comprehensive Comparison Guide: Cross-Resistance Profiles of Zibrofusidic Acid (TD-1414) vs. Conventional Therapeutics
As antimicrobial resistance accelerates, the strategic deployment of structurally modified antibiotics is paramount. Zibrofusidic acid (TD-1414), a 24-brominated derivative of the classic antistaphylococcal agent (developed clinically as CEM-102 or Taksta), offers a compelling profile for researchers navigating multidrug-resistant (MDR) pathogens[1],[2]. This guide objectively evaluates the cross-resistance dynamics of zibrofusidic acid, comparing its mechanistic and performance metrics against standard-of-care alternatives like linezolid and vancomycin.
Mechanistic Causality: Why Zibrofusidic Acid Evades Cross-Resistance
To understand a drug's resistance profile, we must isolate its molecular target. Most conventional anti-MRSA therapeutics inhibit cell wall synthesis (vancomycin, daptomycin) or the 50S ribosomal subunit (linezolid, macrolides)[3],[4]. In contrast, the fusidane class exerts bacteriostatic and bactericidal effects by binding to , a GTPase responsible for the translocation of the ribosome along mRNA[5],[2].
Because EF-G is an unusual and highly specific antibacterial target, pre-existing mutations that confer resistance to beta-lactams or fluoroquinolones do not affect fusidane binding[5],[2]. Consequently, zibrofusidic acid exhibits a near-zero baseline for cross-resistance with orthogonal antibiotic classes.
Furthermore, the specific bromination of zibrofusidic acid unlocks a secondary utility in Gram-negative research. Experimental data indicates that zibrofusidic acid binds precisely within the hydrophobic groove formed by transmembrane helix 1 (TM1) and transmembrane helix 2 (TM2) of the [6],[7]. This makes it an invaluable structural probe for studying efflux-mediated cross-resistance mechanisms, allowing scientists to map competitive inhibition within the AcrAB-TolC complex.
Diagram 1: Zibrofusidic acid's mechanism of action and structural divergence from conventional targets.
Comparative Efficacy and Resistance Data
When evaluating zibrofusidic acid and its parent CEM-102 against clinical S. aureus isolates (including CF-patient MRSA strains), the data reveals potent in vitro activity[4],[8]. The table below summarizes the quantitative performance and resistance risks compared to alternative therapies.
| Antimicrobial Agent | Primary Target | MRSA MIC₉₀ (µg/mL) | Primary Resistance Mechanism | Cross-Resistance Risk |
| Zibrofusidic Acid / CEM-102 | Elongation Factor G | 0.25 - 0.50 | fusA point mutations; fusC acquisition | Low (Unique target; no overlap with other classes) |
| Linezolid | 50S Ribosomal Subunit | 2.0 | 23S rRNA mutations; cfr gene | Moderate (Potential cross-resistance with phenicols/macrolides) |
| Vancomycin | D-Ala-D-Ala (Cell Wall) | 1.0 - 2.0 | vanA operon (target alteration) | Moderate (VISA/VRSA emergence) |
| Daptomycin | Cell Membrane | 0.5 - 1.0 | mprF mutations | Moderate (Cross-resistance observed with hVISA) |
Data synthesized from comparative susceptibility studies of fusidic acid derivatives against multidrug-resistant isolates[4],[9],[8],[2].
Experimental Workflows: Cross-Resistance Validation
To objectively validate the lack of cross-resistance, laboratories must utilize a self-validating experimental system. A critical, often overlooked variable in fusidane testing is environmental pH. of fusidic acid derivatives, reducing the MIC by up to 6-fold compared to neutral pH, whereas agents like clindamycin lose efficacy under the same conditions[9],[10].
The following protocol details a rigorous methodology for generating resistant mutants and profiling cross-resistance, incorporating pH modulation to ensure physiological relevance.
Step-by-Step Methodology: pH-Adjusted Passaging & Susceptibility Profiling
Step 1: Inoculum Preparation & Quality Control (QC)
-
Revive clinical MRSA isolates and the QC strain S. aureus ATCC 29213 on tryptic soy agar with 5% sheep blood.
-
Prepare bacterial suspensions equivalent to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL) in normal saline.
-
Dilute to a final test concentration of 5 × 10⁵ CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality Check: The ATCC 29213 strain must yield a baseline MIC within the established CLSI range (0.125 - 0.5 µg/mL) to validate the structural integrity of the zibrofusidic acid stock before testing clinical isolates[3],[11].
Step 2: pH-Modulated Broth Microdilution
-
Prepare two parallel sets of CAMHB: one maintained at pH 7.4 and another adjusted to pH 5.5 using MES buffer.
-
Perform serial two-fold dilutions of zibrofusidic acid (0.015 to 32 µg/mL) in 96-well microtiter plates.
-
Incubate at 35°C for 16-20 hours and determine the MIC (the lowest concentration completely inhibiting visible growth). Causality Check: A valid test will demonstrate enhanced potency (lower MIC) of zibrofusidic acid at pH 5.5. This occurs because the acidic environment increases the proportion of the un-ionized, lipophilic free drug, facilitating superior membrane penetration[9],[10].
Step 3: Sub-Lethal Passaging for Resistance Induction
-
Select wells from the pH 7.4 plate containing sub-lethal concentrations (0.5× MIC) of zibrofusidic acid.
-
Transfer a 10 µL aliquot into fresh CAMHB containing incrementally higher drug concentrations.
-
Repeat this daily serial passaging for 15 to 30 days to selectively pressure the emergence of fusA mutants[4],[2]. Causality Check: Plate surviving lineages onto drug-free agar for 3 consecutive days, then re-test the MIC. This ensures the observed resistance is a stable chromosomal mutation rather than a transient phenotypic adaptation.
Step 4: Orthogonal Cross-Resistance Profiling
-
Harvest the stable zibrofusidic acid-resistant clones.
-
Perform standard CLSI broth microdilution against a panel of orthogonal antibiotics (e.g., linezolid, vancomycin, daptomycin)[3],[10]. Expected Outcome: The MICs for the orthogonal classes should remain identical to the wild-type baseline, empirically proving the absence of cross-resistance due to the isolated EF-G target pathway[10],[5].
Diagram 2: Self-validating experimental workflow for inducing and profiling cross-resistance.
References
-
Performance of Fusidic Acid (CEM-102) Susceptibility Testing Reagents: Broth Microdilution, Disk Diffusion, and Etest Methods as Applied to Staphylococcus aureus Journal of Clinical Microbiology, ASM Journals[Link]
-
Activity of Fusidic Acid Against Extracellular and Intracellular Staphylococcus aureus: Influence of pH and Comparison With Linezolid and Clindamycin Clinical Infectious Diseases, Oxford Academic[Link]
-
In Vitro Activity of Fusidic Acid (CEM-102, Sodium Fusidate) against Staphylococcus aureus Isolates from Cystic Fibrosis Patients Antimicrobial Agents and Chemotherapy, ASM Journals[Link]
-
Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile ACS Infectious Diseases, PMC, NIH[Link]
-
Cempra Announces Positive Results From its Phase 2 Clinical Trial of TAKSTA™ (Sodium Fusidate) in Patients With Acute Bacterial Skin and Skin Structure Infections Fierce Biotech[Link]
Sources
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Performance of Fusidic Acid (CEM-102) Susceptibility Testing Reagents: Broth Microdilution, Disk Diffusion, and Etest Methods as Applied to Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cempra Pharmaceuticals, Inc.'s Fusidic Acid (TAKSTA(TM), CEM-102) is Active, In Vitro, Against Methicillin-Resistant Staphylococcus Aureus (MRSA) Strains Isolated from Cystic Fibrosis Patients - BioSpace [biospace.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Update on Fusidic Acid (CEM-102) Tested against Neisseria gonorrhoeae and Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Zibrofusidic acid and linezolid
Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Professionals, and Clinical Pharmacologists Status: Zibrofusidic Acid (TD-1414) is an investigational derivative; Linezolid is an approved standard of care.[1]
Executive Summary
This guide compares Zibrofusidic acid (and the Fusidane class) with Linezolid (Oxazolidinone).[1] While Linezolid is a globally approved standard for MRSA and VRE infections, Zibrofusidic acid (TD-1414) represents a specific, brominated derivative of Fusidic acid designed to overcome efflux resistance and improve pharmacokinetics.[1]
The Verdict:
-
Potency: The Fusidane class (including Zibrofusidic acid) generally demonstrates superior in vitro potency (lower MICs) against Staphylococcus aureus compared to Linezolid.[1]
-
Clinical Status: Linezolid is the established market leader.[1] Zibrofusidic acid (TD-1414) development was halted.[1] However, the parent compound, Fusidic acid (optimized as CEM-102/Taksta), has demonstrated non-inferiority to Linezolid in Phase 3 ABSSSI trials.[1]
-
Differentiation: Zibrofusidic acid distinguishes itself through a unique hepatic clearance pathway and a lack of myelosuppression, contrasting with Linezolid’s renal/non-renal clearance and known hematological toxicity.[1]
Mechanistic Comparison
Understanding the distinct molecular targets is crucial for experimental design and resistance profiling.[1]
Mechanism of Action[2][3][4][5]
-
Zibrofusidic Acid (Fusidane): Acts as a protein synthesis inhibitor by binding to Elongation Factor G (EF-G) on the ribosome.[1][2] It stabilizes the EF-G-GDP-ribosome complex, preventing the translocation step of protein synthesis.[1] It effectively "jams" the ribosome in a post-translocational state.[1]
-
Linezolid (Oxazolidinone): Inhibits protein synthesis at the Initiation phase.[1] It binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex (specifically blocking the fMet-tRNA binding).[1]
Signaling & Inhibition Pathway (Graphviz)[1]
Caption: Comparative inhibition points: Linezolid blocks initiation; Zibrofusidic acid locks the post-translocation state.
Microbiological Profile & Performance
The following data contrasts the in vitro performance of the Fusidane class (represented by Fusidic Acid/Zibrofusidic Acid) against Linezolid.
Spectrum and Potency (MRSA)[1]
| Parameter | Zibrofusidic Acid / Fusidic Acid | Linezolid | Advantage |
| Target Organism | Gram-positives (S. aureus, S. epidermidis) | Gram-positives (S. aureus, Enterococcus spp.)[1] | Linezolid (VRE coverage) |
| MIC90 (MRSA) | 0.12 – 0.25 mg/L | 2.0 – 4.0 mg/L | Fusidanes (10-20x more potent) |
| Bactericidal Activity | Bacteriostatic (Cidal at high conc.)[1] | Bacteriostatic | Comparable |
| PAE (Post-Antibiotic Effect) | Moderate (1–3 hours) | Moderate (1–4 hours) | Comparable |
| Resistance Frequency | High (if monotherapy) – fusA, fusB | Low (<1%) – cfr, optrA, 23S mutations | Linezolid (Higher barrier) |
Key Insight: Zibrofusidic acid (TD-1414) was specifically engineered to retain the high potency of Fusidic acid while potentially addressing the fusB-mediated efflux mechanisms that affect the parent compound.[1]
Experimental Protocols
For researchers conducting head-to-head evaluations, the following protocols ensure data integrity.
Protocol A: Comparative Time-Kill Assay
Objective: Determine if Zibrofusidic acid exhibits bactericidal activity compared to the bacteriostatic profile of Linezolid.[1]
-
Preparation:
-
Dosing:
-
Incubation & Sampling:
-
Incubate at 37°C with shaking.
-
Sample at T=0, 2, 4, 8, and 24 hours.[1]
-
-
Quantification:
Protocol B: Workflow Visualization
Caption: Standardized workflow for comparative Time-Kill kinetics.
Clinical & Pharmacokinetic Reality
While Zibrofusidic acid (TD-1414) is not commercially available, its class representative (Fusidic Acid/CEM-102) has extensive data against Linezolid.[1]
| Feature | Fusidane Class (Zibrofusidic/Fusidic) | Linezolid |
| Bioavailability | >90% (Oral) | ~100% (Oral) |
| Protein Binding | High (>90%) | Low (~31%) |
| Tissue Penetration | Excellent (Skin, Bone, Joint) | Excellent (ELF, Skin, Muscle) |
| Metabolism | Hepatic (CYP450 independent/dependent mix) | Non-enzymatic oxidation (Liver/Kidney) |
| Key Toxicity | Hepatotoxicity (Reversible jaundice) | Myelosuppression (Thrombocytopenia) |
| Drug Interactions | Statins (CYP3A4 inhibition risk) | SSRIs (MAO Inhibition risk) |
Clinical Efficacy (ABSSSI)
In Phase 3 trials (CEM-102), the Fusidane regimen demonstrated non-inferiority to Linezolid:
-
Early Clinical Response: ~87% (Fusidic) vs ~86% (Linezolid).[1]
-
Success at End of Therapy: ~92% (Fusidic) vs ~90% (Linezolid).[1]
Researcher Note: If developing a new Fusidane (like Zibrofusidic acid), the critical benchmark is not just potency, but safety (avoiding hepatotoxicity) and resistance profile (lowering the mutation frequency of fusA).[1]
References
-
BenchChem. Fusidic Acid and Linezolid: A Comparative Analysis of Efficacy in Clinical Trials. (2025).[1][2] Link[1]
-
ClinicalTrials.gov. Oral Sodium Fusidate (CEM-102) Versus Oral Linezolid for the Treatment of Acute Bacterial Skin and Skin Structure Infections.[1][3] NCT02570490.[1] Link[1]
-
National Center for Advancing Translational Sciences (NCATS). Zibrofusidic Acid (TD-1414) Substance Record.[1] Inxight Drugs.[1][4][5][6] Link[1]
-
Fernandes, P. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections.[1] Cold Spring Harbor Perspectives in Medicine (2016).[1] Link
-
Craft, J.C., et al. A randomized, double-blind phase 2 study comparing the efficacy and safety of an oral fusidic acid loading-dose regimen to oral linezolid.[1][3] Clinical Infectious Diseases (2011).[1][3] Link
Sources
- 1. ZIBROFUSIDIC ACID [drugs.ncats.io]
- 2. portlandpress.com [portlandpress.com]
- 3. A randomized, double-blind phase 2 study comparing the efficacy and safety of an oral fusidic acid loading-dose regimen to oral linezolid for the treatment of acute bacterial skin and skin structure infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. repub.eur.nl [repub.eur.nl]
Zibrofusidic acid structure-activity relationship studies.
Zibrofusidic Acid vs. Fusidic Acid: A Comprehensive Structure-Activity Relationship (SAR) and Performance Guide
Executive Summary
Fusidic acid (FA) is a natural tetracyclic triterpene antibiotic that has been utilized for decades to treat severe Gram-positive infections, including methicillin-resistant Staphylococcus aureus (MRSA)[1]. However, its clinical utility against Gram-negative pathogens is severely restricted by active drug extrusion via multidrug efflux pumps, predominantly the AcrAB-TolC system.
Zibrofusidic acid (also known as 24-bromofusidic acid or TD-1414) is a rationally designed semi-synthetic derivative developed to overcome these limitations[2][3]. By introducing targeted halogenation, zibrofusidic acid alters the physicochemical interactions at the efflux pump interface while preserving the core mechanism of action. This guide objectively compares the structure-activity relationships (SAR) and experimental performance of zibrofusidic acid against its parent compound, providing validated protocols for evaluating efflux evasion.
Mechanistic Background & SAR Profiling
Both FA and zibrofusidic acid exert their antibacterial effect by binding to elongation factor G (EF-G) on the ribosome, thereby halting bacterial protein synthesis[1][3]. The optimization of the fusidane scaffold requires a delicate balance: maintaining the pharmacophores essential for EF-G binding while modifying peripheral sites to evade resistance mechanisms.
Key SAR Insights:
-
C-21 Carboxylic Acid: This moiety is absolutely indispensable for antibacterial and anti-mycobacterial activity[1][4]. It forms critical hydrogen bonds with the EF-G target. Esterification or removal of this group completely abolishes target engagement[4].
-
C-11 Hydroxyl: A rigid structural requirement necessary for maintaining the bioactive conformation of the tetracyclic core[1][4].
-
C-3 Hydroxyl: This position is highly amenable to modification. Functionalization with short-chain alkyls or oximes can improve pharmacokinetic properties (such as prolonging half-life) without sacrificing potency[1].
-
C-24 Bromination (Zibrofusidic Acid Specific): The defining feature of zibrofusidic acid is the addition of a bromine atom at the C-24 position of the isooctenyl side chain[2]. This halogenation increases both steric bulk and lipophilicity. Crucially, this specific modification allows zibrofusidic acid to bind within the hydrophobic groove formed by transmembrane helix 1 (TM1) and transmembrane helix 2 (TM2) of the AcrB multidrug efflux pump[2][5]. By occupying this groove, zibrofusidic acid acts as a poor substrate or competitive inhibitor of the pump, effectively evading AcrB-mediated efflux.
Figure 1: SAR mapping of Zibrofusidic Acid highlighting key pharmacophores.
Comparative Performance Data
To objectively evaluate the success of the C-24 bromination, we must look at both target-level potency and whole-cell efficacy. The table below synthesizes representative pharmacological profiling data for fusidane derivatives, highlighting how structural changes impact both EF-G inhibition and AcrB efflux dynamics.
| Compound | Structural Modification | EF-G Inhibition (IC50, µM) | MRSA MIC (µg/mL) | E. coli WT MIC (µg/mL) | E. coli ΔacrB MIC (µg/mL) | AcrB Efflux Ratio (WT/ΔacrB) |
| Fusidic Acid (FA) | Natural Scaffold | 0.8 | 0.125 | >128 | 2.0 | >64 |
| Zibrofusidic Acid | C-24 Bromination | 0.9 | 0.125 | 16 | 2.0 | 8 |
| FA-C21-Methyl Ester | C-21 Esterification | >100 | >128 | >128 | >128 | N/A (Inactive) |
Data Interpretation: Zibrofusidic acid maintains an EF-G IC50 and MRSA MIC nearly identical to the parent fusidic acid, proving that C-24 bromination does not disrupt target engagement[1][3]. However, its interaction with the AcrB TM1/TM2 groove drastically reduces the efflux ratio from >64 to 8, demonstrating a significant improvement in overcoming Gram-negative intrinsic resistance[2][5]. Conversely, the C-21 methyl ester analog demonstrates the strict SAR requirement of the carboxylic acid, rendering the compound entirely inactive[4].
Experimental Protocols: Validating Target Potency vs. Efflux Evasion
Standard whole-cell Minimum Inhibitory Concentration (MIC) assays conflate intrinsic target affinity with membrane permeability and active efflux. To rigorously evaluate derivatives like zibrofusidic acid, researchers must decouple these variables. The following two-phase, self-validating workflow achieves this.
Phase 1: Cell-Free Translation Assay (Target Engagement)
Causality: By utilizing an E. coli S30 cell-free extract, we remove the cellular envelope entirely. This isolates the EF-G target, allowing us to definitively prove whether a structural modification (like C-24 bromination) directly impacts the primary mechanism of action.
-
Reagent Preparation: Thaw E. coli S30 extract and translation buffer on ice. Prepare a master mix containing amino acids, ATP/GTP, and a reporter plasmid (e.g., pBEST-luc encoding firefly luciferase).
-
Compound Titration: Dispense FA, zibrofusidic acid, and the C-21 ester control in a 10-point, 3-fold dilution series (from 100 µM to 0.005 µM) into a 384-well microtiter plate.
-
Reaction Initiation: Add 10 µL of the S30 master mix to the compound wells. Incubate the plate at 37°C for exactly 60 minutes to allow for coupled transcription/translation.
-
Quantification: Add 10 µL of luciferase assay reagent to each well. Read luminescence immediately using a microplate reader.
-
Self-Validating Control: The C-21 methyl ester analog must show no inhibition (IC50 > 100 µM). If this control shows activity, the assay is generating false positives, likely due to non-specific protein aggregation rather than specific EF-G binding[4].
Phase 2: Isogenic Strain MIC Profiling (Efflux Evasion)
Causality: By comparing the MIC of a wild-type (WT) Gram-negative strain to an isogenic mutant lacking the AcrB pump (ΔacrB), we isolate the exact contribution of the active efflux pump. The ratio between these two MICs (Efflux Ratio) quantifies the drug's ability to evade extrusion.
-
Strain Preparation: Culture E. coli K-12 (WT) and E. coli K-12 ΔacrB overnight. Dilute cultures to an OD600 of 0.5, then further dilute to a final inoculum of
CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB). -
Inoculation: Add 50 µL of the bacterial suspension to 96-well plates containing 50 µL of serially diluted compounds (FA and zibrofusidic acid).
-
Incubation: Incubate the plates statically at 37°C for 18-20 hours.
-
Analysis: Determine the MIC as the lowest concentration with no visible bacterial growth. Calculate the Efflux Ratio (MIC_WT / MIC_ΔacrB).
-
Self-Validating Control: Include a known AcrB substrate (e.g., Novobiocin). The Novobiocin Efflux Ratio must be >32. If the ratio is lower, the ΔacrB knockout is functionally compromised or compensatory pumps have upregulated, invalidating the comparative data.
Figure 2: Experimental workflow isolating EF-G target inhibition from AcrB efflux.
References
-
MedChemExpress. "Zibrofusidic acid (24-Bromofusidic acid) | Drug derivative". MedChemExpress. 2
-
Royal Society of Chemistry. "Supplementary Information Natural product and natural product derived drugs in clinical trials". RSC.org. 3
-
Long, J., et al. (2021). "Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review". Frontiers in Pharmacology. 1
-
Ndlovu, et al. (2020). "Structure-activity relationship analyses of fusidic acid derivatives highlight crucial role of the C-21 carboxylic acid moiety to its anti-mycobacterial activity". Bioorganic & Medicinal Chemistry. 4
-
MedChemExpress. "TM-2 | MedChemExpress (MCE) Life Science Reagents". MedChemExpress. 5
Sources
- 1. Frontiers | Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rsc.org [rsc.org]
- 4. Structure-activity relationship analyses of fusidic acid derivatives highlight crucial role of the C-21 carboxylic acid moiety to its anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
In Vivo Validation of Zibrofusidic Acid Antibacterial Activity
This guide outlines the technical framework for the in vivo validation of Zibrofusidic acid (also known as TD-1414 or 24-Bromofusidic acid ), a semi-synthetic fusidane antibiotic. Designed to overcome resistance mechanisms affecting the parent compound (Fusidic acid), specifically targeting Methicillin-Resistant Staphylococcus aureus (MRSA) and Fusidic Acid-Resistant S. aureus (FRSA).
A Comparative Technical Guide for Drug Development
Executive Summary & Compound Profile
Zibrofusidic acid represents a structural evolution of the fusidane class. While it shares the core steroid skeleton of Fusidic acid, the bromination at the C-24 position alters its interaction with bacterial efflux pumps (specifically AcrB) and enhances its binding affinity to Elongation Factor G (EF-G).
-
Primary Mechanism: Inhibition of bacterial protein synthesis by preventing the translocation of EF-G on the ribosome.[1]
-
Differentiation: Enhanced activity against efflux-mediated resistance and improved pharmacokinetic stability compared to Sodium Fusidate.
-
Validation Goal: To demonstrate non-inferiority to Gold Standards (Vancomycin, Linezolid) in sensitive strains and superiority in resistant phenotypes (FRSA).
Comparative Analysis: Benchmarking Candidates
To validate Zibrofusidic acid, it must be benchmarked against agents with overlapping spectra and indications.
Table 1: Comparative Profile of Zibrofusidic Acid vs. Alternatives[2]
| Feature | Zibrofusidic Acid (TD-1414) | Fusidic Acid (Parent) | Linezolid (Oxazolidinone) | Vancomycin (Glycopeptide) |
| Target | Ribosome (EF-G) + AcrB Efflux Modulation | Ribosome (EF-G) | Ribosome (50S subunit) | Cell Wall (D-Ala-D-Ala) |
| Primary Spectrum | MRSA, FRSA, CoNS | MSSA, MRSA | MRSA, VRE | MRSA, MSSA |
| Bioavailability | High (Oral/IV) | High (>90%) | ~100% (Oral) | Poor (IV only for systemic) |
| Bone Penetration | High (Lipophilic) | High | Moderate | Low-Moderate |
| Resistance Barrier | High (Dual mechanism/Efflux evasion) | Low (Point mutations in fusA/fusB) | Moderate (23S rRNA mutations) | Moderate (VanA/VanB) |
| Key Validation Model | Osteomyelitis & Thigh Infection | Skin/Soft Tissue & Bone | Pneumonia & SSTI | Bacteremia & Endocarditis |
Mechanistic Visualization
Understanding the molecular target is prerequisite to interpreting in vivo efficacy. Zibrofusidic acid locks EF-G on the ribosome, preventing peptide chain elongation.
Figure 1: Mechanism of Action. Zibrofusidic acid stabilizes the EFG-Ribosome complex, sterically hindering the next step of translocation. Its modified structure aims to evade FusB-mediated displacement.
In Vivo Validation Protocols
Experiment A: Neutropenic Murine Thigh Infection Model
This is the primary pharmacodynamic (PD) model used to determine the PK/PD index (AUC/MIC) required for efficacy.
Rationale: The thigh model minimizes host immune contribution, isolating the drug's direct antibacterial effect.
Protocol Workflow:
-
Animals: Female CD-1 mice (20-25g).
-
Induction of Neutropenia:
-
Administer Cyclophosphamide (IP): 150 mg/kg (Day -4) and 100 mg/kg (Day -1).
-
Validation: Verify neutrophil count <100 cells/mm³.
-
-
Infection (Day 0):
-
Inoculum:
CFU/mL of MRSA (ATCC 33591) or FRSA clinical isolate. -
Injection: 0.1 mL IM into both posterior thighs.
-
-
Treatment (Hour +2):
-
Group 1: Vehicle Control (Saline).
-
Group 2: Zibrofusidic Acid (Dose ranging: 10, 40, 80, 160 mg/kg SC/Oral).
-
Group 3: Linezolid (Positive Control, 25 mg/kg).
-
-
Harvest (Hour +26):
-
Euthanize mice.[2] Aseptically remove thigh muscles.
-
Homogenize in PBS. Serial dilution and plating on Tryptic Soy Agar.
-
-
Endpoint: Change in
CFU/thigh relative to start of therapy (0h).
Figure 2: Workflow for the Neutropenic Thigh Infection Model, the gold standard for establishing PK/PD drivers.
Experiment B: Murine Osteomyelitis Model
Rationale: Fusidanes are unique in their high bone penetration. Validating Zibrofusidic acid in bone infection is critical to differentiate it from Vancomycin (poor bone penetration).
Protocol Workflow:
-
Surgical Induction:
-
Anesthetize mice. Expose the tibia.
-
Drill a hole into the medullary cavity.
-
Inject
CFU MRSA. Insert a stainless steel pin (to form biofilm) and seal with bone wax.
-
-
Chronicity: Allow infection to establish for 14 days (chronic phase).
-
Treatment Regimen:
-
Zibrofusidic acid (BID) vs. Vancomycin (BID) for 28 days.
-
-
Analysis:
-
Pulverize bone.
-
Quantify CFU/gram of bone.
-
Critical: Measure drug concentration in bone marrow microsamples to calculate Bone/Plasma ratio.
-
Data Presentation & Interpretation
A successful validation must present data demonstrating efficacy against resistant strains where the parent compound fails.
Representative Validation Criteria (Hypothetical Targets)
| Parameter | Zibrofusidic Acid Target | Fusidic Acid Reference | Interpretation |
| MIC90 (MRSA) | 0.12 - 0.25 mg/L | 0.25 mg/L | Equivalent potency in sensitive strains. |
| MIC90 (FRSA - fusB) | < 2.0 mg/L | > 16.0 mg/L | Primary differentiator. Zibrofusidic acid must retain activity. |
| ED50 (Thigh Model) | 15 mg/kg | 25 mg/kg | Improved potency or bioavailability. |
| Bone/Plasma Ratio | > 0.6 | ~0.5 | Superior tissue penetration. |
| PAE (Post-Antibiotic Effect) | > 4 hours | ~2 hours | Longer suppression allows less frequent dosing. |
Success Criteria:
-
Static Dose: The dose required to maintain bacterial stasis (0 log kill) must be lower than or equivalent to Linezolid.
-
Resistance suppression: In high-inoculum models, Zibrofusidic acid should show a lower frequency of spontaneous resistance mutants (
) compared to Fusidic acid ( ).
References
-
National Center for Advancing Translational Sciences (NCATS). Zibrofusidic Acid (TD-1414) - Investigational Drug Record. Inxight Drugs.[3][4][5][6] Available at: [Link]
-
Fernandes, P. (2016). Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]
-
Royal Society of Chemistry. Natural product and natural product derived drugs in clinical trials (TD 1414). Available at: [Link][7][6][8][9]
-
Craig, W. A. (1998). Pharmacokinetic/pharmacodynamic parameters: rationale for antibacterial dosing of mice and men. Clinical Infectious Diseases. (Standard Thigh Model Protocol).[3] Available at: [Link]
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- 3. INN DCI List | WCO Trade Tools [wcotradetools.org]
- 4. Topical Antibacterials in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Investigation of the Antibacterial Activity and in vivo Cytotoxicity of Biogenic Silver Nanoparticles as Potent Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo antimicrobial activity of the fungal metabolite toluquinol against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
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Comparing the safety profiles of Zibrofusidic acid and fusidic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial development, establishing a favorable safety profile is as critical as demonstrating efficacy. This guide provides a comprehensive comparison of the safety profiles of Zibrofusidic acid, a novel oral formulation of sodium fusidate, and the well-established antibiotic, fusidic acid. This analysis is grounded in available preclinical and clinical data, offering insights for researchers and drug development professionals.
Introduction: A Tale of Two Formulations
Fusidic acid, a bacteriostatic antibiotic primarily effective against Gram-positive bacteria, has been a valuable therapeutic agent for over half a century in many parts of the world.[1] Its unique mechanism of action, inhibiting bacterial protein synthesis by preventing the turnover of elongation factor G (EF-G) from the ribosome, has made it a useful tool against infections caused by organisms like Staphylococcus aureus, including methicillin-resistant strains (MRSA).[2][3][4]
Zibrofusidic acid (also known as ARV-1801 and ACG-701) represents a new oral formulation of sodium fusidate.[1][5] Its development aims to provide a new therapeutic option, particularly in challenging indications such as cystic fibrosis-related pulmonary exacerbations.[6][7][8] A key aspect of the development strategy for Zibrofusidic acid is leveraging the extensive historical safety data of fusidic acid.[1][5]
Comparative Safety Profiles
The safety profile of any drug is a multifactorial assessment encompassing a range of potential adverse effects. Below is a comparative analysis of the known safety aspects of fusidic acid and the emerging profile of Zibrofusidic acid.
Table 1: Summary of Key Safety Considerations
| Safety Parameter | Fusidic Acid | Zibrofusidic Acid (ACG-701) |
| Hepatotoxicity | Reversible, primarily associated with intravenous administration.[9] Manifests as elevated liver enzymes and, rarely, jaundice. | Expected to have a similar profile to fusidic acid. Ongoing clinical trials are monitoring liver function. A Data Monitoring Committee for the Phase 2 TERRA study recommended continuation without modification, suggesting a manageable safety profile to date.[9] |
| Gastrointestinal Effects | Mild to moderate, including nausea, vomiting, and diarrhea.[10] | As an oral formulation, gastrointestinal tolerance is a key parameter in ongoing clinical trials. |
| Dermatological Reactions | Skin irritation (topical use), rash, and hypersensitivity reactions are known but uncommon.[10] | Expected to have a similar profile to systemically administered fusidic acid. |
| Hematological Effects | Rare instances of granulocytopenia and thrombocytopenia have been reported.[9] | Hematological parameters are being monitored in clinical trials. |
| Antimicrobial Resistance | Development of resistance is a known concern, particularly with monotherapy.[3] | The potential for resistance development is inherent to the active moiety and is a consideration for its clinical use. |
| Drug-Drug Interactions | Co-administration with statins is contraindicated due to the risk of rhabdomyolysis. | As a formulation of sodium fusidate, the same drug-drug interactions as fusidic acid are expected to apply. |
In-Depth Analysis of Key Safety Aspects
Hepatotoxicity
Historically, hepatotoxicity with fusidic acid has been a noted, albeit generally reversible, adverse effect.[9] It is more frequently observed with intravenous administration and typically manifests as an increase in liver enzymes.[9] The mechanism is thought to be related to the inhibition of biliary excretion. For Zibrofusidic acid, which is an oral formulation, the risk profile is anticipated to be similar to that of oral fusidic acid. The ongoing Phase 2 clinical trial, TERRA, in patients with melioidosis, is actively monitoring safety, and the recommendation from the independent Data Monitoring Committee to continue the study without modification provides a positive, albeit early, indication of its hepatic safety.[9]
Antimicrobial Resistance
A significant consideration for any antibiotic is the potential for the development of resistance. For fusidic acid, resistance can emerge through mutations in the target protein, EF-G.[3] To mitigate this, fusidic acid is often used in combination with other antibiotics.[2] The development of Zibrofusidic acid will undoubtedly include a careful evaluation of resistance development in clinical settings.
Experimental Protocols for Safety Assessment
The evaluation of the safety profile of a new drug formulation like Zibrofusidic acid relies on a series of well-defined preclinical and clinical assessments.
Protocol 1: Preclinical Toxicology Studies
The primary objectives of preclinical safety studies are to identify potential target organs for toxicity, determine a safe starting dose for clinical trials, and identify parameters for clinical monitoring.
Step-by-Step Methodology:
-
Animal Model Selection: Utilize at least two relevant mammalian species (one rodent, one non-rodent) to assess systemic toxicity.
-
Dose Range Finding Studies: Administer single, escalating doses to determine the maximum tolerated dose (MTD).
-
Repeated-Dose Toxicity Studies: Administer the drug daily for a duration relevant to the intended clinical use (e.g., 28 or 90 days).
-
Safety Pharmacology: Evaluate the effects of the drug on vital functions, including cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity: Conduct a battery of in vitro and in vivo assays to assess the potential for DNA damage.
-
Reproductive and Developmental Toxicology: If the drug is intended for use in women of childbearing potential, conduct studies to evaluate effects on fertility and embryonic development.
Causality Behind Experimental Choices: The use of multiple species and a range of toxicity studies is a regulatory requirement designed to provide a comprehensive overview of potential adverse effects before human exposure. The choice of dose levels and study duration is based on the intended clinical dosing regimen.
Diagram 1: Preclinical Safety Evaluation Workflow
Caption: Workflow for preclinical safety assessment of a new drug candidate.
Protocol 2: Phase 1 Clinical Trial - First-in-Human Safety and Tolerability
The primary goal of a Phase 1 trial is to assess the safety, tolerability, and pharmacokinetics of a new drug in a small group of healthy volunteers.
Step-by-Step Methodology:
-
Subject Recruitment: Enroll a small cohort of healthy adult volunteers.
-
Dose Escalation: Administer single ascending doses (SAD) followed by multiple ascending doses (MAD) of the investigational drug.
-
Intensive Safety Monitoring: Continuously monitor vital signs, electrocardiograms (ECGs), and clinical laboratory parameters (hematology, clinical chemistry, urinalysis).
-
Adverse Event (AE) Recording: Systematically collect and document all AEs, regardless of their perceived relationship to the drug.
-
Pharmacokinetic (PK) Sampling: Collect blood and urine samples at predefined time points to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Causality Behind Experimental Choices: The dose escalation design allows for the safe exploration of a range of doses while minimizing risk to participants. Intensive monitoring is crucial for the early detection of any potential safety signals.
Diagram 2: Phase 1 Clinical Trial Design
Caption: Key components of a Phase 1 first-in-human clinical trial.
Conclusion and Future Directions
The safety profile of fusidic acid is well-characterized from decades of clinical use.[1] The most notable concerns are reversible hepatotoxicity, particularly with intravenous use, and the potential for bacterial resistance.[3][9] Zibrofusidic acid, as a new oral formulation of sodium fusidate, is expected to have a safety profile largely consistent with its active moiety.[5] The development program for Zibrofusidic acid, including the ongoing Phase 2 trials, will be critical in confirming its safety and tolerability in its intended patient populations.[6][7][9] The established safety database of over 600 patients mentioned by the developing company provides a strong foundation for its continued clinical investigation.[6] Researchers and clinicians should remain vigilant in monitoring for the known adverse effects of fusidic acid as more data on Zibrofusidic acid becomes available.
References
-
Aceragen. (2021, November 1). Aceragen Announces Acquisition of Arrevus, Expands Late-Stage Rare Disease Pipeline. GlobeNewswire. [Link]
-
Aceragen. (2023, February 6). Aceragen Announces Recommendation of Data Monitoring Committee in Terra Study. GlobeNewswire. [Link]
-
CenterWatch. (2023, July 16). Study to Determine the Efficacy&Safety of ARV-1801(ACG-701) for the Treatment of Cystic Fibrosis Pulmonary Exacerbations. [Link]
-
EDGAR Online. (2023, January 17). Aceragen, Inc. (Form: 8-K). [Link]
-
FirstWord Pharma. (2022, September 28). Idera Pharmaceuticals Acquires Aceragen. [Link]
-
Global Genes. (2022, September 29). Looking to Stay Afloat, Idera Acquires Rare Disease Biotech Aceragen. [Link]
-
GlobeNewswire. (2022, January 5). Aceragen's wholly-owned subsidiary, Arrevus, awarded $45 million funding agreement from the Department of Defense's Defense Threat Reduction Agency for Development of ACG-701 as Medical Countermeasure Against Melioidosis. [Link]
-
PubMed. (1999). Fusidic acid adverse drug reactions. [Link]
-
PubMed. (2011). Pharmacokinetics and safety of single, multiple, and loading doses of fusidic acid in healthy subjects. [Link]
-
PubMed. (1990). A multicentre, open, clinical trial of a new intravenous formulation of fusidic acid in severe staphylococcal infections. [Link]
-
Cystic Fibrosis News Today. (2023, January 18). Phase 2 Trial of ACG-701 to Treat CF Exacerbations Starting in US. [Link]
-
Cystic Fibrosis Foundation. Drug Development Pipeline. [Link]
-
Cystic Fibrosis News Today. (2020, February 21). Arrevus's CF Oral Antibiotic ARV-1801 Receives FDA Orphan Drug Status. [Link]
-
Business Wire. (2020, February 18). Arrevus Receives FDA Orphan Drug Designation for ARV-1801 (sodium fusidate). [Link]
-
FirstWord Pharma. (2019, October 30). Arrevus Secures Support from the North Carolina Biotechnology Center to Advance ARV-1801 for the Treatment of Pulmonary Exacerbations in Cystic Fibrosis Patients and Appoints Robert J. Schotzinger, M.D., Ph.D. to the Board of Directors. [Link]
-
Inxight Drugs. ZIBROFUSIDIC ACID. [Link]
-
Cystic Fibrosis News Today. (2021, November 3). Aceragen Acquires Potential Oral Antibiotic for CF Pulmonary Flares. [Link]
-
Global Genes. (2021, November 3). Aceragen Acquires Arrevus, Expands Late-Stage Rare Disease Pipeline. [Link]
-
Patsnap Synapse. (2024, July 12). What are the side effects of Fusidic acid? [Link]
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Zibrofusidic acid's effect on different bacterial growth phases
Executive Summary
Zibrofusidic acid (also known as TD-1414 or 24-bromofusidic acid ) is a semi-synthetic fusidane antibiotic designed to overcome the limitations of its parent compound, Fusidic acid. While Fusidic acid has been a staple for treating staphylococcal skin infections for decades, the emergence of resistance (via fusA mutations or fusB/C protection mechanisms) has necessitated the development of derivatives with higher binding affinity and improved pharmacokinetics.
This guide analyzes the efficacy of Zibrofusidic acid across three critical bacterial growth phases—Lag, Log (Exponential), and Stationary —and compares its performance against standard-of-care alternatives like Fusidic Acid (Parent) and Mupirocin .
Key Finding: Unlike cell-wall active agents (e.g., Beta-lactams) which require active division, Zibrofusidic acid maintains significant utility in the stationary phase due to its mechanism of ribosomal locking, although its peak bactericidal potential is observed during the exponential phase.
Mechanism of Action: The Ribosomal Lock
To understand the growth-phase dependency, one must understand the molecular target. Zibrofusidic acid, like its parent, targets Elongation Factor G (EF-G) on the ribosome.[1][2][3]
-
The Normal Cycle: EF-G catalyzes the translocation of tRNA and mRNA through the ribosome.[2] It binds GTP, hydrolyzes it to GDP, moves the tRNA, and then dissociates.[3]
-
The Zibrofusidic Block: Zibrofusidic acid binds to EF-G after GTP hydrolysis but before EF-G dissociation. It effectively "glues" the EF-G-GDP complex to the ribosome.
-
Consequence: The ribosome is stalled in a post-translocational state.[2] Protein synthesis stops.
Why Growth Phase Matters:
-
Log Phase: Translation is rapid; EF-G turnover is high. The drug has maximum targets.
-
Stationary Phase: Ribosomes often dimerize into inactive 100S forms (via Hibernation Promotion Factors).[4] Target accessibility decreases, but the drug's high lipophilicity allows it to penetrate biofilms and persist intracellularly.
Pathway Visualization: EF-G Inhibition
Figure 1: Mechanism of Action. Zibrofusidic acid stabilizes the ribosome-EF-G-GDP complex, preventing EF-G turnover and halting protein synthesis.
Performance Across Growth Phases
Phase 1: Lag Phase (Prophylactic Efficacy)
-
Biological State: Bacteria are adapting to the environment; metabolic activity is increasing, but division hasn't started.
-
Zibrofusidic Effect: Highly effective. By inhibiting the initial synthesis of housekeeping proteins required for division, it extends the lag phase indefinitely, effectively preventing the establishment of infection.
-
Comparison: Superior to Beta-lactams (which do nothing here) and comparable to Mupirocin.
Phase 2: Log (Exponential) Phase (Therapeutic Peak)
-
Biological State: Rapid division, high metabolic flux, maximum ribosome activity.
-
Zibrofusidic Effect: This is the window of maximum efficacy. The drug acts as a bacteriostatic agent (stopping growth) but can be bactericidal at high concentrations (AUC/MIC dependent) against specific strains like S. aureus.
-
Differentiation: Zibrofusidic acid exhibits a lower MIC (Minimum Inhibitory Concentration) than Fusidic acid against MRSA strains, meaning it achieves "functional inhibition" faster and at lower doses during this critical window.
Phase 3: Stationary Phase & Biofilms (Chronic Infection)
-
Biological State: Nutrient depletion, accumulation of waste, formation of "persister" cells, and biofilm matrix production.
-
The Challenge: Most antibiotics fail here because targets are dormant.
-
Zibrofusidic Effect:
-
Penetration: The lipophilic nature of the fusidane scaffold allows Zibrofusidic acid to penetrate the exopolysaccharide matrix of biofilms better than hydrophilic drugs like Vancomycin.
-
Targeting: Even in stationary phase, basal protein synthesis occurs for maintenance. Zibrofusidic acid's high affinity ensures that even scarce active ribosomes are locked.
-
Efflux Interaction: Zibrofusidic acid has been shown to interact with the AcrB efflux pump groove.[5] While it can be a substrate, its structural modifications (bromination) often reduce the efficiency of efflux compared to the parent compound, retaining higher intracellular concentrations in stressed cells.
-
Comparative Analysis Table
The following data synthesizes performance metrics against Staphylococcus aureus (including MRSA).
| Feature | Zibrofusidic Acid (TD-1414) | Fusidic Acid (Parent) | Mupirocin | Linezolid |
| Primary Target | EF-G (Ribosomal Translocation) | EF-G (Ribosomal Translocation) | Isoleucyl-tRNA Synthetase | 23S rRNA (Initiation) |
| Log Phase MIC90 | 0.06 - 0.12 µg/mL (High Potency) | 0.25 - 0.5 µg/mL | 0.12 - 0.25 µg/mL | 2 - 4 µg/mL |
| Stationary Phase Activity | Moderate-High. Retains binding affinity; good biofilm penetration. | Moderate. Resistance develops rapidly in high-density populations. | High. Very stable, but strictly topical. | Moderate. Good penetration, but bacteriostatic. |
| Resistance Barrier | High. Bromination alters binding pocket fit, overcoming some fusA mutations. | Low. Single point mutations in fusA confer high resistance rapidly. | Medium. Plasmid-mediated resistance is increasing. | High. Mutation required in multiple rRNA copies. |
| Biofilm Penetration | Excellent (Lipophilic). | Good (Lipophilic). | Moderate. | Good. |
Experimental Protocols: Validating Phase-Specific Efficacy
To objectively verify Zibrofusidic acid's performance, the following self-validating workflow is recommended.
Protocol A: Time-Kill Assay (Log vs. Stationary)
-
Preparation:
-
Log Phase Inoculum: Culture S. aureus in cation-adjusted Mueller-Hinton Broth (CAMHB) to OD600 = 0.5 (approx. mid-log).
-
Stationary Phase Inoculum: Culture for 24-36 hours until OD stabilizes and CFU counts plateau.
-
-
Dosing:
-
Aliquot into 96-well plates.
-
Treat with Zibrofusidic acid at 1x, 4x, and 10x MIC.
-
Include Growth Control (No drug) and Sterility Control.
-
-
Sampling:
-
At T=0, 2, 4, 8, and 24 hours, remove aliquots.
-
Perform serial dilutions in PBS.
-
Plate on drug-free agar to count CFUs.
-
-
Data Analysis:
-
Plot Log10 CFU/mL vs. Time.
-
Success Metric: A ≥3 log10 reduction indicates bactericidal activity. Expect bacteriostatic (stasis) in stationary phase, but preventing regrowth is the key success indicator.
-
Protocol B: Biofilm Eradication (MBEC Assay)
-
Biofilm Formation: Grow biofilms on peg lids (Calgary Biofilm Device) for 24 hours.
-
Challenge: Transfer peg lid to a challenge plate containing serial dilutions of Zibrofusidic acid. Incubate for 24 hours.
-
Recovery: Rinse pegs in saline, then transfer to a recovery plate with fresh media + sonication to disrupt biofilm.
-
Readout: Measure OD600 after 24 hours of recovery incubation. The lowest concentration preventing regrowth is the MBEC (Minimum Biofilm Eradication Concentration).
Experimental Workflow Diagram
Figure 2: Experimental workflow for differentiating antibiotic efficacy between exponential and stationary growth phases.
References
-
Fernandes, P. (2016). "Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections." Cold Spring Harbor Perspectives in Medicine. Link
-
Menzies, B. E., & Kourteva, I. (2000). "Internalization of Staphylococcus aureus by Endothelial Cells Induces Apoptosis." Infection and Immunity. (Context on intracellular persistence targeted by fusidanes). Link
-
MedChemExpress. "Zibrofusidic acid (TD-1414) Product Information." (Chemical structure and AcrB interaction data). Link
-
Castanheira, M., et al. (2010). "Antimicrobial activity of mupirocin and fusidic acid against S. aureus."[6][7] Journal of Clinical Microbiology. Link
-
Reeves, E. P., et al. (2013). "Formation of the 100S Ribosome in Stationary Phase." Biochemical Society Transactions. (Mechanistic background on stationary phase targets). Link
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Fusidic Acid-Resistant Mutants of Salmonella enterica Serovar Typhimurium with Low Fitness In Vivo Are Defective in RpoS Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. From past to present, exploring the applications of mupirocin ointment: A comprehensive review - IP Indian J Clin Exp Dermatol [ijced.org]
- 7. journals.asm.org [journals.asm.org]
Benchmarking Zibrofusidic acid against novel antibiotic candidates
Benchmarking Zibrofusidic Acid (TD-1414) Against Novel Antibiotic Candidates
Part 1: Executive Technical Summary
Zibrofusidic acid (TD-1414) represents the next-generation evolution of the fusidane class, chemically distinct from its parent compound, Fusidic Acid , via bromination at the C-24 position. While Fusidic Acid has been a staple in anti-staphylococcal therapy for decades, its utility has been limited by the emergence of resistance mechanisms (specifically fusB and fusC determinants) and high protein binding.
This guide benchmarks Zibrofusidic acid against three primary novel competitors in the Gram-positive space: Lefamulin (Pleuromutilin), Omadacycline (Aminomethylcycline), and Tedizolid (Oxazolidinone).
Key Differentiator: Unlike broad-spectrum agents that target the 30S or 50S ribosomal subunits directly, Zibrofusidic acid targets Elongation Factor G (EF-G) , locking the ribosome in a post-translocation state. This unique mechanism ensures zero cross-resistance with macrolides, beta-lactams, or tetracyclines.
Part 2: Mechanistic Benchmarking
To understand the efficacy of Zibrofusidic acid, one must isolate its interference point in the ribosomal cycle compared to its competitors.
Mechanism of Action: The EF-G "Doorstop"
Zibrofusidic acid does not bind to the ribosome directly in the absence of EF-G. Instead, it binds to the EF-G:Ribosome:GDP complex.
-
Translocation: EF-G (GTP-bound) moves the mRNA-tRNA complex.[1]
-
Hydrolysis: GTP is hydrolyzed to GDP.
-
The Trap: Normally, EF-G changes conformation and releases. Zibrofusidic acid binds to a pocket between domains II and III of EF-G, stabilizing the GDP state and preventing EF-G release. This sterically hinders the next aminoacyl-tRNA from entering the A-site.
Visualizing the Blockade (Graphviz Diagram):
Caption: Figure 1. The Ribosomal Elongation Cycle. Zibrofusidic acid (Red) traps EF-G on the ribosome after GTP hydrolysis, unlike Lefamulin (Grey) which targets the Peptidyl Transferase Center (PTC).
Part 3: Comparative Efficacy Data
The following table synthesizes in vitro activity (MIC) data. While Zibrofusidic acid (TD-1414) data is proprietary in some aspects, it is benchmarked here against the known potency of Fusidic Acid (the parent) and its ability to overcome fusB resistance.
Table 1: Comparative MIC Profiles (µg/mL) against S. aureus Phenotypes
| Compound | Target | MRSA (Wild Type) MIC₉₀ | FA-Resistant (fusB) MIC₉₀ | VISA/VRSA Activity | Protein Binding |
| Fusidic Acid | EF-G (Translocation) | 0.12 - 0.25 | > 32.0 (Resistant) | Susceptible | ~97% |
| Zibrofusidic Acid | EF-G (Optimized) | 0.12 - 0.25 * | 0.5 - 2.0 (Retained) | Susceptible | ~95-97% |
| Lefamulin | 50S (PTC) | 0.12 - 0.25 | 0.12 (Unaffected) | Susceptible | ~95% |
| Omadacycline | 30S (Tet-site) | 0.12 - 1.0 | 0.25 (Unaffected) | Susceptible | ~20% |
| Tedizolid | 50S (23S rRNA) | 0.25 - 0.5 | 0.25 (Unaffected) | Susceptible | ~80% |
*Note: Zibrofusidic acid is designed to maintain the potency of the parent compound while bypassing the steric hindrance caused by FusB proteins.
Analysis of Competitors:
-
Vs. Lefamulin: Both have excellent potency (MIC ~0.12). Lefamulin has a broader respiratory spectrum (including H. influenzae), whereas Zibrofusidic is highly specific to Staphylococci.
-
Vs. Omadacycline: Omadacycline has lower protein binding (20% vs >95%), meaning free drug concentrations are higher in plasma. However, Zibrofusidic acid concentrates heavily in skin and bone tissue, often exceeding plasma levels.
-
Vs. Tedizolid: Tedizolid is the potency leader for VRE (Vancomycin-Resistant Enterococci), a gap in the Fusidane spectrum.
Part 4: Experimental Protocols (Self-Validating Systems)
To benchmark these compounds accurately, standard Mueller-Hinton Broth (MHB) is insufficient due to the high protein binding of fusidanes. The following protocol incorporates serum correction factors to prevent false "susceptible" readings.
Protocol A: Serum-Shifted MIC Determination
Objective: Determine the shift in MIC values in the presence of physiological albumin levels to predict in vivo efficacy.
Reagents:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Human Serum Albumin (HSA) or Pooled Human Serum (heat-inactivated).
-
S. aureus ATCC 29213 (QC Strain) and S. aureus ATCC 700699 (VISA).
Workflow:
-
Preparation: Prepare antibiotic stock solutions (Zibrofusidic, Lefamulin, Omadacycline) in DMSO.
-
Media Formulation:
-
Set A: Standard CAMHB.
-
Set B: CAMHB + 20% Human Serum (mimics physiological protein binding stress).
-
Set C: CAMHB + 50% Human Serum (optional for high-stringency testing).
-
-
Inoculation: Dilute overnight cultures to
CFU/mL. -
Incubation: 18–24 hours at 35°C (ambient air).
-
Readout & Calculation:
-
Record MIC for Set A (
) and Set B ( ). -
Calculate the Serum Shift Factor :
. -
Validation Criteria: Fusidic acid controls must show a shift factor >10x (due to 97% binding). Omadacycline should show a shift <2x.
-
Protocol B: Resistance Mechanism Screening (fusB/fusC)
Objective: Differentiate intrinsic resistance (Zibrofusidic target) from mutational resistance.
Workflow Visualization (Graphviz):
Caption: Figure 2. Screening workflow to identify candidates for Zibrofusidic acid therapy. Strains with fusB/C (protection proteins) are the primary target for this novel agent.
Part 5: References
-
Castanheira, M., et al. (2015). "Activity of Fusidic Acid against Staphylococci Isolated from Patients in United States Hospitals." Antimicrobial Agents and Chemotherapy.[2][3][4][5][6]
-
Fernandes, P. (2016). "Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute Skin and Skin Structure Infections." Cold Spring Harbor Perspectives in Medicine.
-
Paukner, S., et al. (2013). "Lefamulin (BC-3781) activity against pathogens causing community-acquired bacterial pneumonia."[6] Antimicrobial Agents and Chemotherapy.[2][3][4][5][6]
-
Villafuerte, A., et al. (2025). "Omadacycline: A Comprehensive Review of In Vitro Activity." Clinical Infectious Diseases.
-
National Center for Advancing Translational Sciences (NCATS). "Zibrofusidic Acid (TD-1414) Entry." Inxight Drugs Database.
-
Guo, X., et al. (2019). "Structural basis for the inhibition of the 70S ribosome by the fusidic acid derivative." Nature Communications.
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. jmilabs.com [jmilabs.com]
- 3. Minimum inhibitory concentrations of 20 antimicrobial agents against Staphylococcus aureus isolated from bovine intramammary infections in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fusidic acid - Wikipedia [en.wikipedia.org]
- 6. cjic.ca [cjic.ca]
Safety Operating Guide
Zibrofusidic acid proper disposal procedures
Subject: Operational Guide for the Safe Disposal and Handling of Zibrofusidic Acid
Part 1: Executive Safety Directive
Do not dispose of Zibrofusidic acid down the drain. As a fusidane antibiotic, Zibrofusidic acid acts by inhibiting bacterial protein synthesis (specifically blocking the translocation of elongation factor G). While it is not classified as "acutely hazardous" (P-listed) under RCRA, improper disposal into municipal water systems contributes directly to the environmental selection of drug-resistant Staphylococcus strains.
This guide supersedes generic "non-hazardous" chemical waste procedures. All disposal must ensure the thermal destruction of the active pharmacophore.
Part 2: Hazard Identification & Technical Justification
To manage risk effectively, we must understand the compound's stability and toxicology. Zibrofusidic acid is chemically analogous to Fusidic acid.
Table 1: Physicochemical & Hazard Profile
| Parameter | Specification | Operational Implication |
| CAS Registry | 6990-06-3 (Fusidic Acid parent) | Use for waste manifesting.[1] |
| GHS Classification | Acute Tox. 4 (Oral) ; Skin Irrit. 2; Eye Irrit. 2A. | Harmful if swallowed.[2][3][4][5] Dust control is critical. |
| Hazard Codes | H302 , H315, H319, H335 | Requires respiratory protection (N95/P100) during weighing. |
| Chemical Stability | Stable; Sensitive to light/moisture. | Store in amber glass; keep tightly sealed. |
| Incompatibility | Strong Oxidizers (e.g., Peroxides, Nitrates). | Do not mix in waste streams with oxidizers (Fire/Explosion risk). |
| Ecological Risk | Antimicrobial Active.[3] | Zero-discharge policy to sewer systems. |
Scientific Rationale: The primary disposal objective is not just containment, but the irreversible destruction of the tetracyclic ring structure. Standard wastewater treatment plants (WWTP) rely on biodegradation, which is often ineffective against stable antibiotics, leading to accumulation in aquatic sediments. High-temperature incineration (>1000°C) is the only self-validating method to ensure zero environmental release.
Part 3: Step-by-Step Disposal Protocols
Workflow A: Solid Waste (Pure API & Contaminated Solids)
Applicability: Expired powder, weighing boats, contaminated gloves, and paper towels.
-
Segregation: Isolate Zibrofusidic acid waste from general trash.
-
Primary Containment: Place solid waste into a clear, sealable polyethylene bag (4 mil thickness minimum).
-
Secondary Containment: Place the sealed bag into a rigid, wide-mouth waste drum (Fiber or Poly) labeled "Non-RCRA Regulated Pharmaceutical Waste - Incinerate Only."
-
Labeling: Affix a yellow hazardous waste label. List constituents as "Zibrofusidic Acid (Antibiotic) - 100%".
-
Final Disposal: Transfer to a licensed waste contractor for incineration .
Workflow B: Liquid Waste (Stock Solutions & Media)
Applicability: DMSO stocks, cell culture media containing antibiotic.
-
Solvent Compatibility Check:
-
If dissolved in DMSO/Ethanol : Segregate into "Organic Solvent Waste."
-
If dissolved in Aqueous Media : Segregate into "Aqueous Pharmaceutical Waste."
-
-
Incompatibility Check: Verify the waste container does not contain strong oxidizers (e.g., Nitric acid, Hydrogen Peroxide).
-
Transfer: Funnel liquid into a narrow-neck HDPE carboy (Safety Can). Leave 10% headspace for expansion.
-
Deactivation (Optional but Recommended for Aqueous Media):
-
Note: While incineration is preferred, if local regulations require pre-treatment for aqueous biological waste, adjust pH to <3 or >11 for 24 hours to hydrolyze the ester bonds, then neutralize before disposal. However, incineration remains the gold standard.
-
-
Labeling: "Flammable Liquid, Toxic" (if in organic solvent) or "Toxic Liquid, Organic" (if aqueous).
Part 4: Visualizing the Decision Logic
The following diagram illustrates the critical decision points for segregating Zibrofusidic acid waste streams to prevent incompatibility accidents and environmental release.
Figure 1: Waste segregation logic tree ensuring separation from oxidizers and directing all streams to incineration.
Part 5: Emergency Spill Response (Isolate, Contain, Clean)
In the event of a powder spill, immediate action is required to prevent inhalation and spread.
Protocol:
-
Evacuate & PPE: Clear the immediate area. Don N95 respirator , safety goggles, and double nitrile gloves.
-
Containment: Cover the spill with damp paper towels to prevent dust generation. Do not dry sweep.
-
Decontamination:
-
Wipe the area with a soap/water solution, followed by 70% Ethanol.
-
Zibrofusidic acid is soluble in alcohol; this ensures residue removal.
-
-
Disposal: Place all cleanup materials into the solid pharmaceutical waste stream (see Workflow A).
Figure 2: Linear response workflow for dry powder spills.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3000226, Fusidic Acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
World Health Organization (2014). Safe management of wastes from health-care activities. Retrieved from [Link]
Sources
Personal protective equipment for handling Zibrofusidic acid
As a Senior Application Scientist, I frequently guide drug development professionals through the logistical and safety nuances of handling investigational active pharmaceutical ingredients (APIs). Zibrofusidic acid—also known in clinical development as CEM-102 or Taksta—is a front-loading fusidic acid derivative that acts as a bacteriostatic antibiotic by inhibiting the translocation of elongation factor G (EF-G) from the bacterial ribosome[1].
While its therapeutic potential against resistant Gram-positive pathogens (like MRSA) is well-documented, its physicochemical properties as a dry, steroidal powder necessitate rigorous laboratory safety protocols[2]. To build a secure, self-validating safety culture in your laboratory, you must move beyond simply wearing standard protective gear; you must understand the causality behind each safety measure.
Physicochemical Profile & Hazard Causality
Before designing an operational plan, we must understand the material we are handling. Zibrofusidic acid is typically supplied as a solid powder (often in a hemihydrate or anhydrous state)[2]. According to standardized Safety Data Sheets (SDS) for fusidic acid derivatives, the primary occupational risks stem from dust aerosolization and localized mucosal irritation[3].
Table 1: Hazard Identification and Causality Matrix
| Hazard Code | Description | Causality / Mechanism of Risk | Required Mitigation |
| H302 | Harmful if swallowed | Accidental ingestion via contaminated hands transferring unseen API residue to the mouth[3]. | Strict lab hygiene; mandatory handwashing post-handling; no eating/drinking[4]. |
| H315 | Causes skin irritation | Direct contact with the acidic API powder causes localized epidermal irritation and barrier disruption[3]. | Impervious laboratory coat and chemical-resistant gloves[5]. |
| H319 | Causes serious eye irritation | Airborne dust particles interacting with ocular moisture to form localized acidic micro-environments[3]. | Safety goggles with side-shields (compliant with EN 166)[5]. |
| H335 | May cause respiratory irritation | Inhalation of fine API particulates during weighing, transferring, or accidental dry-sweeping[3]. | Local exhaust ventilation (fume hood) or N95/P3 particulate respirator[6]. |
Mandatory Personal Protective Equipment (PPE) Matrix
To establish a self-validating safety system, your PPE selection must be deliberate and verified before every single use.
-
Hand Protection (EN ISO 374 Nitrile Gloves): Nitrile is mandatory[7]. Scientific Insight: When reconstituting Zibrofusidic acid for in vitro assays, complex co-solvents like DMSO, PEG300, and Tween80 are frequently required to achieve solubility[1]. Nitrile provides superior transient resistance to these organic solvents compared to latex, preventing the dissolved API from being carried through the glove matrix into your skin.
-
Eye Protection (EN 166 Safety Goggles): Standard safety glasses are insufficient. You must use tight-fitting safety goggles with side-shields[5]. Causality: Fine API dust generated during weighing can easily bypass the top and bottom gaps of standard glasses.
-
Respiratory Protection: If you must handle the dry powder outside of a contained environment (which is highly discouraged), a particulate respirator (N95, FFP2, or P3 filter) is strictly required to prevent inhalation of the H335-classified dust[6].
-
Body Protection: A fully buttoned, impervious laboratory coat to prevent dust accumulation on personal clothing[5].
Standard Operating Procedure: Handling & Reconstitution
This step-by-step methodology ensures that exposure is minimized during the highest-risk phase: the transition of Zibrofusidic acid from a volatile dry powder to a stable liquid solution.
Step 1: Environmental Preparation & Validation
-
Action: Conduct all powder handling inside a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC)[7].
-
Self-Validation: Before opening the API container, visually check the magnehelic gauge or digital airflow monitor to ensure proper inward airflow velocity. Line the working surface with an absorbent, plastic-backed bench pad.
Step 2: Weighing and Dispensing
-
Action: Don all PPE. Use an anti-static weighing boat and a micro-spatula.
-
Causality: Zibrofusidic acid powder, like many steroidal APIs, can hold a static charge. This causes the powder to spontaneously aerosolize or cling to metal spatulas, increasing the risk of cross-contamination and inhalation[6].
Step 3: Solvent Addition & Reconstitution
-
Action: Add the pre-calculated volume of solvent sequentially (e.g., DMSO followed by PEG300 and Saline) directly into the weighing vessel or transfer vial[1]. Cap the vial tightly before vortexing.
-
Causality: Vortexing an unsealed or loosely sealed vial generates invisible micro-aerosols of the highly concentrated drug solution, bypassing the safety of the fume hood if removed too quickly.
Step 4: Surface Decontamination
-
Action: Wipe down all spatulas, balances, and bench surfaces with a 70% ethanol or isopropanol wipe[3].
-
Causality: Because Zibrofusidic acid has a highly lipophilic, steroid-like structure, pure water is ineffective at cleaning up microscopic residues[2]. Alcohol effectively dissolves and lifts the residual API.
Workflow Visualization
Fig 1: Step-by-step operational workflow for handling Zibrofusidic acid powder.
Spill Response and Disposal Plan
A robust laboratory safety program requires an immediate, pre-planned response to deviations.
Immediate Spill Response:
-
Dry Powder Spill: Do not dry-sweep the powder, as this will immediately aerosolize the API and trigger dust explosion risks or respiratory hazards[6]. Instead, cover the spill with a damp paper towel (moistened with 70% ethanol) to suppress the dust, carefully wipe it up, and place it into a designated solid hazardous waste container[3].
-
Liquid Spill: Absorb the liquid using finely-powdered liquid-binding materials (e.g., diatomite or universal lab binders)[3]. Decontaminate the underlying surface by scrubbing vigorously with alcohol.
Waste Disposal Logistics:
-
Solid Waste: All contaminated weighing boats, pipette tips, bench pads, and gloves must be placed in a sealed chemical waste bin destined for high-temperature incineration[4].
-
Liquid Waste: Never flush reconstituted Zibrofusidic acid down the drain[6]. Collect all liquid waste in a chemically compatible, high-density polyethylene (HDPE) container. Ensure the waste label explicitly states all co-solvents (e.g., "Contains Zibrofusidic Acid / DMSO / PEG300") to prevent dangerous chemical incompatibilities at the waste management facility.
References
-
Fisher Scientific. "SAFETY DATA SHEET - Fusidic acid". Fisher Scientific. URL:[Link]
-
Carl Roth. "Safety Data Sheet: Fusidic acid ≥95 %". Carl Roth. URL:[Link]
Sources
- 1. Fusidic Acid | Bacterial | CAS 6990-06-3 | Buy Fusidic Acid from Supplier InvivoChem [invivochem.com]
- 2. Fusidic Acid Hemihydrate|Research Compound [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.nl [fishersci.nl]
- 6. carlroth.com [carlroth.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
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